TG-100435 as a multi-targeted tyrosine kinase inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals Introduction TG-100435 is a potent, orally active, multi-targeted tyrosine kinase inhibitor that has garnered significant interest in cancer...
Author: BenchChem Technical Support Team. Date: November 2025
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
TG-100435 is a potent, orally active, multi-targeted tyrosine kinase inhibitor that has garnered significant interest in cancer research. This small molecule inhibitor demonstrates significant activity against several key kinases involved in oncogenic signaling pathways, including Src family kinases, Abl kinase, and the EphB4 receptor. This technical guide provides a comprehensive overview of TG-100435, including its inhibitory profile, mechanism of action, metabolic fate, and the experimental protocols utilized for its characterization.
Core Concepts: Kinase Inhibition and Metabolism
TG-100435 exerts its therapeutic potential by inhibiting the activity of multiple protein tyrosine kinases. These enzymes play a crucial role in cellular signaling, and their dysregulation is a hallmark of many cancers. A key feature of TG-100435 is its metabolic conversion to a more potent N-oxide metabolite, TG-100855, which contributes significantly to its overall in vivo activity.
Data Presentation: Inhibitory Profile of TG-100435 and its Metabolite
The inhibitory activity of TG-100435 and its major metabolite, TG-100855, has been characterized against a panel of tyrosine kinases. The inhibition constants (Ki) provide a quantitative measure of the inhibitor's potency.
TG-100435's therapeutic effects stem from its ability to modulate critical signaling pathways downstream of its target kinases.
Src Family Kinase Inhibition
Src and related kinases (Lyn, Yes, Lck) are central players in pathways that control cell proliferation, survival, and migration. Inhibition of these kinases by TG-100435 can disrupt these oncogenic processes.
Figure 1. Inhibition of Src Signaling by TG-100435.
Abl Kinase Inhibition
The Abl kinase, particularly in its fused form BCR-Abl, is a key driver of chronic myeloid leukemia (CML). TG-100435's inhibition of Abl kinase can block the downstream signaling that leads to uncontrolled proliferation of leukemia cells.
Figure 2. TG-100435 Inhibition of BCR-Abl Signaling.
EphB4 Receptor Inhibition
EphB4 is a receptor tyrosine kinase involved in angiogenesis and cell migration. By inhibiting EphB4, TG-100435 can potentially disrupt tumor vascularization and metastasis.
Figure 3. TG-100435 Inhibition of EphB4 Signaling.
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
The inhibitory activity of TG-100435 against target kinases is typically determined using an in vitro kinase assay. While the specific protocol for TG-100435 is not publicly detailed, a general procedure is as follows:
Reaction Mixture Preparation: A reaction mixture is prepared containing the purified kinase, a specific peptide substrate, and ATP in a suitable kinase buffer.
Inhibitor Addition: Serial dilutions of TG-100435 (or TG-100855) are added to the reaction mixture.
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a defined period to allow for substrate phosphorylation.
Reaction Termination: The kinase reaction is stopped, often by the addition of a solution containing EDTA.
Detection: The amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as using a phosphospecific antibody in an ELISA format or by measuring the depletion of ATP using a luciferase-based assay.
Data Analysis: The concentration of inhibitor that reduces kinase activity by 50% (IC50) is determined. The inhibition constant (Ki) is then calculated from the IC50 value.
In Vitro Metabolism Studies
The metabolic fate of TG-100435 is investigated using in vitro systems that mimic hepatic metabolism.
Incubation with Liver Microsomes: TG-100435 is incubated with human liver microsomes (HLM), which contain a variety of drug-metabolizing enzymes.[1] The incubation mixture also includes cofactors such as NADPH.
Identification of Metabolizing Enzymes: To identify the specific enzymes responsible for metabolism, the incubation is performed in the presence of specific chemical inhibitors or antibodies for various cytochrome P450 (CYP) and flavin-containing monooxygenase (FMO) isoforms.[1]
Metabolite Identification: Following incubation, the samples are analyzed by liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the parent compound and its metabolites.
Enzyme Kinetics: The kinetic parameters of the metabolic reactions (e.g., Km and Vmax) can be determined by incubating varying concentrations of TG-100435 with the microsomal preparations.
Figure 4. Workflow for In Vitro Metabolism Study.
Conclusion
TG-100435 is a promising multi-targeted tyrosine kinase inhibitor with a well-defined inhibitory profile against key oncogenic kinases. Its conversion to a more potent metabolite, TG-100855, enhances its overall efficacy. The provided data and experimental frameworks offer a solid foundation for further research and development of TG-100435 as a potential therapeutic agent in oncology. The detailed understanding of its mechanism of action and metabolic pathway is crucial for designing effective clinical trials and optimizing its therapeutic application.
TG-100435: A Tale of Two Targets in Cancer Research
An In-depth Technical Guide on the Evolving Role of TG-100435 from a Multi-Targeted Kinase Inhibitor to a Precision FGFR3-Targeted Therapy For Researchers, Scientists, and Drug Development Professionals Once a compound o...
Author: BenchChem Technical Support Team. Date: November 2025
An In-depth Technical Guide on the Evolving Role of TG-100435 from a Multi-Targeted Kinase Inhibitor to a Precision FGFR3-Targeted Therapy
For Researchers, Scientists, and Drug Development Professionals
Once a compound of interest for its broad-spectrum kinase inhibition, TG-100435 has undergone a significant evolution in the landscape of cancer research. Initially characterized as a multi-targeted inhibitor with activity against several Src family kinases, it has now emerged under the aliases LOXO-435 and LY3866288 as a highly potent and selective inhibitor of Fibroblast Growth Factor Receptor 3 (FGFR3). This technical guide provides a comprehensive overview of TG-100435, detailing its preclinical and clinical data, the signaling pathways it modulates, and the experimental methodologies used to elucidate its function.
From Broad-Spectrum to Precision Targeting: The Story of TG-100435
TG-100435 was first identified as a small molecule inhibitor with a notable inhibitory profile against a range of protein tyrosine kinases. Subsequent research and development efforts, however, have repositioned the compound, now primarily known as LOXO-435, as a next-generation, highly selective FGFR3 inhibitor. This shift reflects a broader trend in oncology towards the development of precision medicines that target specific genetic alterations driving tumor growth.
Activating mutations, fusions, and rearrangements in the FGFR3 gene are known oncogenic drivers in a variety of solid tumors, most notably in urothelial carcinoma. The development of a highly selective FGFR3 inhibitor like LOXO-435 aims to provide a more targeted and potentially less toxic therapeutic option compared to pan-FGFR inhibitors that can cause off-target side effects.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with TG-100435 in both its initial characterization and its current form as a selective FGFR3 inhibitor.
Table 3: Summary of Initial Clinical Data from the FORAGER-1 Phase 1 Trial of LOXO-435 (LY3866288) in Patients with FGFR3-Altered Advanced Solid Tumors
TG-100435/LOXO-435 exerts its therapeutic effects by inhibiting key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.
Src Family Kinase and Abl Kinase Inhibition
As initially characterized, TG-100435 targets multiple non-receptor tyrosine kinases, including Src family kinases and Abl. These kinases are involved in a multitude of cellular processes, and their aberrant activation is a hallmark of many cancers.
Caption: TG-100435's initial multi-targeted activity against Src and Abl kinases.
Selective FGFR3 Inhibition
The primary mechanism of action for LOXO-435 in its current clinical development is the selective inhibition of FGFR3. FGFR3 signaling is activated by fibroblast growth factors (FGFs), leading to receptor dimerization and autophosphorylation of the intracellular kinase domains. This initiates downstream signaling cascades, primarily the RAS/MAPK and PI3K/AKT pathways, which drive cell proliferation and survival. In cancers with FGFR3 alterations, this pathway is constitutively active.
Caption: LOXO-435 selectively inhibits the constitutively active FGFR3 signaling pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments used in the evaluation of kinase inhibitors like TG-100435.
In Vitro Kinase Inhibition Assay (Biochemical Assay)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Caption: A generalized workflow for determining the inhibitory activity of a compound against a specific kinase.
Detailed Methodology:
Plate Preparation: In a 96- or 384-well plate, add the purified recombinant kinase enzyme to a buffer solution containing cofactors such as MgCl2 and MnCl2.
Compound Addition: Add serial dilutions of TG-100435 to the wells. Include appropriate controls (e.g., no inhibitor, known inhibitor).
Pre-incubation: Incubate the plate for a defined period (e.g., 10-30 minutes) at room temperature to allow the compound to bind to the kinase.
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the kinase-specific substrate (e.g., a peptide or protein) and ATP (often radiolabeled, e.g., [γ-³³P]ATP, or in a system with a fluorescent readout).
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for substrate phosphorylation.
Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA to chelate divalent cations).
Detection: The amount of phosphorylated substrate is quantified. For radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity. For fluorescence-based assays, the signal is read on a plate reader.
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve. The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the ATP concentration used in the assay.
This assay assesses the effect of a compound on the viability and proliferative capacity of cancer cells.
Caption: A typical workflow for assessing the anti-proliferative effects of a compound on cancer cells.
Detailed Methodology:
Cell Seeding: Cancer cells with and without the target genetic alteration (e.g., FGFR3 mutation) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of LOXO-435. Control wells receive vehicle (e.g., DMSO) only.
Incubation: The plates are incubated for a period that allows for multiple cell doublings (typically 48-72 hours).
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
Formazan Formation: The plates are incubated for an additional 2-4 hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent-based solution, is added to each well to dissolve the formazan crystals.
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Tumor Xenograft Model
This model evaluates the anti-tumor efficacy of a compound in a living organism.
Caption: A generalized workflow for evaluating the in vivo efficacy of a cancer therapeutic.
Detailed Methodology:
Cell Implantation: A suspension of human cancer cells harboring the desired genetic alteration (e.g., an FGFR3 fusion) is injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).
Tumor Establishment: The tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³).
Randomization: Once tumors reach the desired size, the mice are randomized into treatment and control (vehicle) groups.
Drug Administration: LOXO-435 is administered to the treatment group, typically orally, at one or more dose levels, on a defined schedule (e.g., once or twice daily). The control group receives the vehicle on the same schedule.
Monitoring: Tumor dimensions are measured regularly (e.g., 2-3 times per week) with calipers, and tumor volume is calculated using the formula: (Length x Width²)/2. The body weight of the mice is also monitored as an indicator of toxicity.
Endpoint: The study continues until a predefined endpoint is reached, such as the tumors in the control group reaching a maximum allowed size, or after a specific duration of treatment.
Data Analysis: The anti-tumor activity is assessed by comparing the tumor growth in the treated groups to the control group. Key metrics include tumor growth inhibition (TGI) and tumor regression. Statistical analysis is performed to determine the significance of the observed effects.
Future Directions and Conclusion
The journey of TG-100435 from a multi-targeted kinase inhibitor to the highly selective FGFR3 inhibitor LOXO-435 exemplifies the evolution of targeted cancer therapy. The promising preliminary data from the FORAGER-1 trial suggest that LOXO-435 has the potential to be a valuable therapeutic option for patients with FGFR3-altered cancers, particularly urothelial carcinoma. Its high selectivity may translate into a more favorable safety profile compared to less specific FGFR inhibitors.
Future research will focus on the outcomes of the ongoing and future clinical trials to fully establish the efficacy and safety of LOXO-435, both as a monotherapy and in combination with other anti-cancer agents. Further preclinical studies may also explore mechanisms of resistance to LOXO-435 and strategies to overcome them. The continued investigation of this compound will undoubtedly contribute to the growing arsenal of precision medicines in the fight against cancer.
Kinases inhibited by TG-100435: Src, Lyn, Abl, Yes, Lck, and EphB4
An In-depth Technical Guide to the Kinase Inhibitor TG-100435 For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the multi-targeted tyrosine kinase i...
Author: BenchChem Technical Support Team. Date: November 2025
An In-depth Technical Guide to the Kinase Inhibitor TG-100435
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the multi-targeted tyrosine kinase inhibitor, TG-100435. The focus is on its inhibitory action against Src, Lyn, Abl, Yes, Lck, and EphB4 kinases, crucial players in various signaling pathways implicated in cancer and other diseases.
Introduction
TG-100435 is an orally active, multi-targeted protein tyrosine kinase inhibitor.[1][2] It has demonstrated significant inhibitory activity against several key kinases, including Src, Lyn, Abl, Yes, Lck, and EphB4.[1][2] A notable characteristic of TG-100435 is its metabolism into an active N-oxide metabolite, TG100855, which exhibits 2 to 9 times greater potency than the parent compound.[2] This guide delves into the quantitative inhibition data, experimental protocols for kinase activity assessment, and the signaling pathways modulated by these kinases.
Data Presentation: Inhibitory Activity of TG-100435
The inhibitory potency of TG-100435 against its target kinases is a critical aspect of its pharmacological profile. The following table summarizes the available quantitative data.
The characterization of kinase inhibitors like TG-100435 relies on robust and reproducible experimental assays. Below are detailed methodologies for biochemical and cell-based kinase inhibition assays.
Assay buffer (containing MgCl2, DTT, and a buffering agent like HEPES)
TG-100435 stock solution (in DMSO)
Detection reagent (e.g., ADP-Glo™, HTRF®, or radio-labeled [γ-³²P]ATP)
Microplates (e.g., 96-well or 384-well)
Plate reader (Luminometer, Fluorometer, or Scintillation counter)
Procedure:
Compound Preparation: Prepare a serial dilution of TG-100435 in DMSO. Further dilute in assay buffer to the desired final concentrations.
Reaction Setup:
Add the diluted TG-100435 or vehicle control (DMSO) to the microplate wells.
Add the purified kinase enzyme to each well.
Incubate for a predefined period (e.g., 15-30 minutes) at room temperature to allow compound binding to the kinase.
Initiation of Kinase Reaction:
Prepare a solution of substrate and ATP in the assay buffer.
Add the substrate/ATP mixture to each well to start the kinase reaction.
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.
Termination and Detection:
Stop the reaction using a suitable method (e.g., adding a stop solution like EDTA or by proceeding directly to the detection step).
Add the detection reagent according to the manufacturer's instructions to quantify kinase activity (e.g., by measuring ADP production, substrate phosphorylation, or ATP depletion).
Data Analysis:
Measure the signal (luminescence, fluorescence, or radioactivity) using a plate reader.
Calculate the percentage of kinase inhibition for each TG-100435 concentration relative to the vehicle control.
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Biochemical Kinase Inhibition Assay Workflow.
Cell-Based Kinase Inhibition Assay
This protocol describes a method to assess the inhibitory activity of TG-100435 on a specific kinase within a cellular context.
Objective: To measure the effect of TG-100435 on the phosphorylation of a downstream substrate of the target kinase in intact cells.
Materials:
Cell line expressing the target kinase (e.g., cancer cell line with activated Src signaling)
Cell culture medium and supplements
TG-100435 stock solution (in DMSO)
Stimulant (if required to activate the signaling pathway, e.g., growth factor)
Lysis buffer
Phospho-specific antibody for the downstream substrate
Total protein antibody for the downstream substrate
Secondary antibodies conjugated to a detectable marker (e.g., HRP, fluorophore)
Detection reagents (e.g., ECL for Western blotting, or reagents for ELISA)
Multi-well cell culture plates
Procedure:
Cell Seeding: Seed cells in multi-well plates and allow them to adhere and grow overnight.
Compound Treatment: Treat the cells with various concentrations of TG-100435 or vehicle control (DMSO) for a specified duration.
Pathway Stimulation (if applicable): If the pathway is not constitutively active, stimulate the cells with an appropriate agonist for a short period to induce kinase activation and substrate phosphorylation.
Cell Lysis: Wash the cells with cold PBS and then lyse them using an appropriate lysis buffer to extract cellular proteins.
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading for subsequent analysis.
Detection of Phosphorylation:
Western Blotting:
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
Probe the membrane with a primary antibody specific to the phosphorylated form of the substrate.
Use a secondary antibody conjugated to HRP and detect the signal using an enhanced chemiluminescence (ECL) reagent.
Strip the membrane and re-probe with an antibody for the total amount of the substrate protein to normalize the data.
ELISA:
Use a sandwich ELISA kit with a capture antibody for the total substrate and a detection antibody for the phosphorylated form.
Data Analysis:
Quantify the band intensity (Western blot) or the ELISA signal.
Normalize the phospho-protein signal to the total protein signal.
Calculate the percentage of inhibition of phosphorylation for each TG-100435 concentration.
Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.
Signaling Pathways
The kinases inhibited by TG-100435 are integral components of complex signaling networks that regulate cell proliferation, survival, migration, and angiogenesis. Understanding these pathways is crucial for elucidating the mechanism of action of TG-100435.
Src Signaling Pathway
Src is a non-receptor tyrosine kinase that plays a pivotal role in signaling downstream of receptor tyrosine kinases and integrins.[3] Its activation leads to cascades that promote cell survival, mitogenesis, and cytoskeletal reorganization, which are critical for cell migration and invasion.[3]
Simplified Src Signaling Pathway.
Lyn Signaling Pathway
Lyn, a member of the Src family of kinases, has a dual role in immune cell signaling, participating in both activating and inhibitory pathways.[4] It is crucial for B-cell receptor signaling and is also involved in the regulation of myeloid cell function.[4][5]
Dual Role of Lyn in Immune Signaling.
Abl Signaling Pathway
Abl is a non-receptor tyrosine kinase involved in regulating cell differentiation, division, adhesion, and stress response. The fusion protein BCR-Abl, resulting from a chromosomal translocation, has constitutively active kinase activity and is a key driver of chronic myeloid leukemia (CML).[6][7]
BCR-Abl Signaling in CML.
Yes Signaling Pathway
Yes, another member of the Src family, is ubiquitously expressed and participates in various cellular processes. It is a component of the Hippo signaling pathway, where it can influence the activity of the transcriptional co-activator YAP.[8][9][10]
Role of Yes in the Hippo-YAP Pathway.
Lck Signaling Pathway
Lck is a tyrosine kinase predominantly found in T-lymphocytes and is crucial for T-cell receptor (TCR) signaling.[11][12] It initiates the signaling cascade upon TCR engagement, leading to T-cell activation, proliferation, and differentiation.[11][13]
Lck in T-Cell Receptor Signaling.
EphB4 Signaling Pathway
EphB4 is a receptor tyrosine kinase that, upon binding to its ephrin-B2 ligand on adjacent cells, mediates bidirectional signaling.[14] This pathway is critical for embryonic development, particularly in the formation of the cardiovascular system, and is also implicated in angiogenesis.[15][16]
EphB4 Bidirectional Signaling.
Conclusion
TG-100435 is a potent inhibitor of a specific panel of tyrosine kinases that are key nodes in various oncogenic and inflammatory signaling pathways. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals working on the preclinical and clinical evaluation of TG-100435 and other related kinase inhibitors. The provided diagrams of the signaling pathways offer a visual framework for understanding the potential downstream consequences of inhibiting these kinases. Further research into the precise inhibitory constants and the cellular effects of TG-100435 will continue to refine our understanding of its therapeutic potential.
The Potent and Selective Inhibition of the JAK2 Signaling Pathway by TG101348 (Fedratinib): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides an in-depth overview of the mechanism of action of TG101348 (Fedratinib), a potent and selective small-molecule inhib...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the mechanism of action of TG101348 (Fedratinib), a potent and selective small-molecule inhibitor of Janus kinase 2 (JAK2). Dysregulation of the JAK2 signaling pathway is a critical driver in the pathogenesis of various myeloproliferative neoplasms (MPNs) and other hematological and solid tumors. This document consolidates key quantitative data on the inhibitory activity of TG101348, details representative experimental protocols for its characterization, and provides visual diagrams of the targeted signaling pathway and experimental workflows to support further research and development in this area.
Introduction to the JAK2 Signaling Pathway
The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are central mediators of signal transduction for a wide array of cytokines and growth factors.[1] Upon ligand binding to their cognate receptors, JAKs become activated, leading to the phosphorylation of the receptor and the subsequent recruitment and phosphorylation of Signal Transducers and Activators of Transcription (STATs).[1] Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of genes involved in crucial cellular processes such as proliferation, differentiation, and apoptosis.[1]
The JAK2-STAT3/5 signaling cascade is particularly vital for hematopoiesis. Gain-of-function mutations, most notably the JAK2V617F mutation, lead to constitutive activation of the pathway, driving the pathophysiology of MPNs like polycythemia vera (PV) and primary myelofibrosis (PMF).[2][3] Consequently, specific inhibition of JAK2 has emerged as a promising therapeutic strategy for these conditions.
TG101348 (Fedratinib): A Selective JAK2 Inhibitor
TG101348, also known as Fedratinib or SAR302503, is an orally bioavailable, ATP-competitive inhibitor of JAK2.[4][5] It exhibits high potency and selectivity for JAK2 over other members of the JAK family, making it a valuable tool for both research and clinical applications.
Quantitative Inhibitory Activity
The inhibitory potency of TG101348 has been extensively characterized in various in vitro and cellular assays. The following tables summarize the key quantitative data.
Mechanism of Action: Inhibition of the JAK2-STAT Pathway
TG101348 exerts its effects by binding to the ATP-binding pocket of the JAK2 kinase domain, thereby preventing the phosphorylation and activation of its downstream targets. This leads to the inhibition of STAT3 and STAT5 phosphorylation, which in turn suppresses the transcription of target genes responsible for cell proliferation and survival.[6][9][10]
Figure 1. The JAK2-STAT signaling pathway and the inhibitory action of TG101348.
Experimental Protocols
In Vitro Kinase Inhibition Assay
This protocol outlines a method to determine the IC50 of TG101348 against JAK2 kinase.
Figure 2. Workflow for an in vitro kinase inhibition assay.
Methodology:
Reagent Preparation:
Prepare serial dilutions of TG101348 in DMSO, followed by a final dilution in kinase assay buffer.
Prepare a solution of recombinant human JAK2 enzyme in kinase assay buffer.
Prepare a solution of a suitable peptide substrate for JAK2 in kinase assay buffer.
Prepare a solution of ATP in kinase assay buffer.
Assay Plate Setup:
Add the TG101348 dilutions to the wells of a 384-well plate.
Add the JAK2 enzyme solution to all wells except the negative control.
Add the substrate solution to all wells.
Incubate the plate at room temperature for a defined period (e.g., 10-20 minutes) to allow for inhibitor binding.
Kinase Reaction:
Initiate the kinase reaction by adding the ATP solution to all wells.
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
Detection:
Terminate the reaction and quantify the amount of phosphorylated substrate using a suitable detection method, such as ADP-Glo™ Kinase Assay (Promega) which measures ADP production via a luciferase-based reaction.
Data Analysis:
Plot the percentage of kinase inhibition against the logarithm of the TG101348 concentration.
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Cellular Proliferation Assay (XTT Assay)
This protocol describes a method to assess the anti-proliferative effect of TG101348 on a JAK2-dependent cell line (e.g., HEL cells).[6]
Methodology:
Cell Seeding:
Seed HEL cells in a 96-well plate at a density of approximately 2 x 10³ cells per well in 100 µL of RPMI-1640 growth medium.[6]
Compound Treatment:
Prepare serial dilutions of TG101348 in the growth medium.
Add the TG101348 dilutions to the appropriate wells. Include a vehicle control (DMSO).
Incubation:
Incubate the plate for 72 hours in a CO₂ incubator at 37°C.[6]
XTT Assay:
Add 50 µL of XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) reagent to each well.[6]
Measure the absorbance of the formazan product at 450 nm, with a reference wavelength of 650 nm.[6]
Calculate the percentage of proliferation inhibition relative to the vehicle control.
Determine the IC50 value using a suitable software package like GraphPad Prism.[6]
Western Blotting for STAT3 Phosphorylation
This protocol details a method to detect the inhibition of JAK2-mediated STAT3 phosphorylation in cells treated with TG101348.[10]
Methodology:
Cell Treatment and Lysis:
Culture a suitable cell line (e.g., H1975 or H1650 non-small cell lung cancer cells) and treat with varying concentrations of TG101348 for 24 hours.[10]
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
Protein Quantification:
Determine the protein concentration of the cell lysates using a BCA protein assay.
SDS-PAGE and Protein Transfer:
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
Immunoblotting:
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3, Tyr705) overnight at 4°C.
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
Detection and Analysis:
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Strip the membrane and re-probe with a primary antibody for total STAT3 and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Quantify the band intensities and normalize the p-STAT3 signal to the total STAT3 signal.
Conclusion
TG101348 (Fedratinib) is a potent and selective inhibitor of JAK2, demonstrating significant efficacy in preclinical and clinical settings for the treatment of myeloproliferative neoplasms. Its well-characterized mechanism of action, involving the direct inhibition of JAK2 kinase activity and the subsequent suppression of the STAT signaling pathway, provides a strong rationale for its therapeutic application. The experimental protocols and data presented in this guide serve as a valuable resource for researchers and drug development professionals working to further elucidate the role of JAK2 in disease and to develop novel therapeutic interventions targeting this critical signaling node.
The Interplay Between TG-100435 and the JAK2 V617F Mutation: A Technical Overview
For Immediate Release: November 21, 2025 This technical guide provides an in-depth analysis of the relationship between the investigational compound TG-100435 and the JAK2 V617F mutation, a key driver in many myeloprolif...
Author: BenchChem Technical Support Team. Date: November 2025
For Immediate Release: November 21, 2025
This technical guide provides an in-depth analysis of the relationship between the investigational compound TG-100435 and the JAK2 V617F mutation, a key driver in many myeloproliferative neoplasms (MPNs). This document is intended for researchers, scientists, and drug development professionals actively working in oncology and hematology.
Introduction to the JAK2 V617F Mutation
The Janus kinase 2 (JAK2) protein is a critical component of the JAK-STAT signaling pathway, which regulates the proliferation and differentiation of hematopoietic stem cells. The somatic point mutation V617F in the pseudokinase domain of JAK2 leads to its constitutive activation, resulting in uncontrolled cell growth and the development of MPNs such as polycythemia vera, essential thrombocythemia, and primary myelofibrosis. This gain-of-function mutation makes the JAK2 V617F kinase an attractive therapeutic target for the treatment of these disorders.
TG-100435: A Multi-Targeted Kinase Inhibitor
TG-100435 is an orally active, multi-targeted protein tyrosine kinase inhibitor. Its primary targets include members of the Src family of kinases. Notably, TG-100435 is metabolized in vivo to its N-oxide metabolite, TG100855, which is reported to be 2 to 9 times more potent than the parent compound.
Quantitative Analysis of Kinase Inhibition
The following table summarizes the inhibitory activity of TG-100435 against a panel of protein tyrosine kinases. This data is crucial for understanding its selectivity profile.
Kinase
Inhibition Constant (Ki) (nM)
Src
13 - 64
Lyn
13 - 64
Abl
13 - 64
Yes
13 - 64
Lck
13 - 64
EphB4
13 - 64
Data compiled from publicly available research.
Signaling Pathways and Mechanism of Action
The JAK2 V617F mutation leads to the constitutive phosphorylation and activation of downstream STAT proteins, primarily STAT3 and STAT5. This aberrant signaling promotes cell proliferation and survival. TG-100435, as a kinase inhibitor, is hypothesized to interfere with this pathway, although its direct and specific effects on JAK2 V617F require further elucidation.
Exploratory
TG-100435: A Technical Guide for Researchers in Hematological Malignancies
Disclaimer: This document provides a technical overview of the multi-targeted tyrosine kinase inhibitor TG-100435. While the user's query specified its application in myeloproliferative neoplasms (MPNs), a comprehensive...
Author: BenchChem Technical Support Team. Date: November 2025
Disclaimer: This document provides a technical overview of the multi-targeted tyrosine kinase inhibitor TG-100435. While the user's query specified its application in myeloproliferative neoplasms (MPNs), a comprehensive review of publicly available scientific literature reveals limited direct research on TG-100435 in the specific context of MPNs. This guide, therefore, focuses on the established mechanism of action of TG-100435 as a potent Src family kinase inhibitor and explores its potential relevance to hematological malignancies based on the known roles of its targets. The information presented regarding MPNs is largely inferential and intended to guide potential future research.
Introduction to TG-100435
TG-100435 is an orally active, multi-targeted small molecule inhibitor of protein tyrosine kinases.[1][2] Its primary targets are members of the Src family of kinases, which are crucial regulators of various cellular processes, including proliferation, differentiation, survival, and migration. Dysregulation of Src family kinase activity has been implicated in the pathogenesis of numerous solid and hematological malignancies, making them attractive targets for therapeutic intervention.[3][4]
This guide provides a comprehensive overview of TG-100435, including its inhibitory profile, the signaling pathways it modulates, and detailed experimental protocols for its investigation. While direct studies on TG-100435 in MPN models are not prominent in the current literature, this document will provide researchers with the foundational knowledge and methodologies to explore its potential in this and other hematological cancers.
Mechanism of Action and Target Profile
TG-100435 functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of its target kinases and preventing the transfer of phosphate from ATP to their substrates. This action effectively blocks the downstream signaling cascades initiated by these kinases.
Quantitative Inhibitory Profile of TG-100435
The inhibitory activity of TG-100435 has been quantified against a panel of tyrosine kinases. The inhibition constants (Ki) represent the concentration of the inhibitor required to occupy 50% of the target kinase's active sites. A lower Ki value indicates a higher binding affinity and more potent inhibition.
The primary targets of TG-100435 are key components of the Src family kinase signaling pathway. This pathway integrates signals from various cell surface receptors, including receptor tyrosine kinases (RTKs) and integrins, to regulate a multitude of cellular functions.
Figure 1: Simplified Src Signaling Pathway and Inhibition by TG-100435.
Potential Applications in Myeloproliferative Neoplasms: A Hypothetical Framework
Myeloproliferative neoplasms are primarily driven by mutations that lead to the constitutive activation of the JAK-STAT signaling pathway. The most common mutation is JAK2 V617F. While TG-100435 is not a direct JAK2 inhibitor, there is potential for crosstalk between the Src and JAK-STAT pathways. For instance, Src kinases can phosphorylate and activate STAT proteins, including STAT3 and STAT5, which are key downstream effectors of JAK2. Therefore, inhibiting Src with TG-100435 could potentially mitigate some of the downstream consequences of aberrant JAK2 signaling. This hypothesis, however, requires direct experimental validation in MPN models.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the activity of a kinase inhibitor like TG-100435.
In Vitro Kinase Assay
This assay is used to determine the direct inhibitory effect of TG-100435 on the enzymatic activity of a purified kinase.
Materials:
Purified recombinant kinase (e.g., Src, JAK2)
Kinase-specific substrate (e.g., a synthetic peptide)
TG-100435 (dissolved in DMSO)
ATP (radiolabeled [γ-³²P]ATP or for non-radioactive assays, cold ATP)
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)
96-well filter plates or phosphocellulose paper
Scintillation counter or appropriate detection system for non-radioactive assays
Procedure:
Prepare serial dilutions of TG-100435 in kinase reaction buffer.
In a 96-well plate, add the purified kinase, the kinase substrate, and the different concentrations of TG-100435 or DMSO (vehicle control).
Initiate the kinase reaction by adding ATP.
Incubate the plate at 30°C for a specified time (e.g., 30 minutes).
Stop the reaction (e.g., by adding a stop solution like 3% phosphoric acid).
Transfer the reaction mixture to a filter plate or phosphocellulose paper to capture the phosphorylated substrate.
Wash the filters extensively to remove unincorporated ATP.
Quantify the amount of incorporated phosphate using a scintillation counter (for [γ-³²P]ATP) or other appropriate detection methods.
Calculate the percentage of kinase inhibition at each concentration of TG-100435 and determine the IC50 value.
Cell Proliferation Assay
This assay measures the effect of TG-100435 on the growth of cancer cell lines.
Materials:
MPN-derived cell lines (e.g., HEL, SET-2) or other relevant cancer cell lines
Complete cell culture medium
TG-100435 (dissolved in DMSO)
96-well cell culture plates
Cell proliferation reagent (e.g., MTT, WST-1, or a reagent for a luminescence-based ATP assay)
Microplate reader
Procedure:
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight (for adherent cells).
Prepare serial dilutions of TG-100435 in complete cell culture medium.
Remove the existing medium from the cells and add the medium containing different concentrations of TG-100435 or DMSO (vehicle control).
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.
Add the cell proliferation reagent to each well according to the manufacturer's instructions.
Incubate for the recommended time to allow for color or signal development.
Measure the absorbance or luminescence using a microplate reader.
Calculate the percentage of cell growth inhibition at each concentration of TG-100435 and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.
Visualizing Experimental and Logical Frameworks
Preclinical Evaluation Workflow for a Kinase Inhibitor
The following diagram illustrates a typical workflow for the preclinical assessment of a novel kinase inhibitor.
Figure 2: Preclinical workflow for kinase inhibitor development.
Logical Relationship of TG-100435 to its Primary Targets
This diagram illustrates the direct inhibitory action of TG-100435 on its known kinase targets.
Figure 3: Inhibition of multiple kinases by TG-100435.
Conclusion
TG-100435 is a potent, orally available inhibitor of Src family kinases with potential applications in oncology. While its direct role in the treatment of myeloproliferative neoplasms has not been extensively studied, its ability to inhibit key signaling molecules involved in cell growth and survival warrants further investigation in various hematological malignancies. The experimental protocols and conceptual frameworks provided in this guide offer a starting point for researchers interested in exploring the therapeutic potential of TG-100435. Future studies are needed to determine if the inhibition of Src family kinases by TG-100435 can provide a therapeutic benefit in MPNs, potentially through the modulation of downstream effectors of the JAK-STAT pathway. For direct investigation of MPN pathogenesis, researchers should consider well-characterized JAK2 inhibitors, for which a substantial body of literature exists.
An In-depth Technical Guide to TG-100435: A Multi-Targeted Tyrosine Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of TG-100435, a potent, orally active,...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of TG-100435, a potent, orally active, multi-targeted protein tyrosine kinase inhibitor. The information is curated for professionals in the fields of oncology, pharmacology, and medicinal chemistry.
Chemical Structure and Properties
TG-100435 is a benzotriazine derivative with the IUPAC name 7-(2,6-dichlorophenyl)-5-methyl-N-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-1,2,4-benzotriazin-3-amine.[1] Its chemical and physical properties are summarized in the table below.
TG-100435 is a potent inhibitor of several protein tyrosine kinases, with inhibition constants (Ki) in the nanomolar range.[4] The primary targets include members of the Src family of kinases.
Kinase Inhibition Profile
The inhibitory activity of TG-100435 against a panel of tyrosine kinases is presented below.
TG-100435 is metabolized in vivo to an active N-oxide metabolite, TG100855. This metabolite, ([7-(2,6-dichloro-phenyl)-5-methylbenzo[2][3][4]triazin-3-yl]-{4-[2-(1-oxy-pyrrolidin-1-yl)-ethoxy]-phenyl}-amine), is 2 to 9 times more potent than the parent compound.[4] The biotransformation is primarily mediated by flavin-containing monooxygenases.[4]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of TG-100435.
Kinase Inhibition Assay
The inhibitory activity of TG-100435 against tyrosine kinases was determined using a competitive displacement assay.
Principle: The assay measures the ability of the test compound (TG-100435) to displace a fluorescently labeled tracer from the ATP-binding site of the kinase.
Reagents:
Recombinant human kinases (Src, Lyn, Abl, Yes, Lck, EphB4)
Fluorescently labeled tracer
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
TG-100435 stock solution in DMSO
Procedure:
A serial dilution of TG-100435 is prepared in assay buffer.
The kinase and fluorescent tracer are mixed in the assay buffer.
The TG-100435 dilutions are added to the kinase/tracer mixture in a 384-well plate.
The plate is incubated at room temperature for a specified period (e.g., 60 minutes) to allow for binding equilibrium to be reached.
Fluorescence polarization is measured using a suitable plate reader.
The IC50 values are calculated by fitting the data to a four-parameter logistic equation.
The Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation.
In Vivo Pharmacokinetic Studies
Pharmacokinetic parameters of TG-100435 were determined in mice, rats, and dogs following intravenous and oral administration.
Animals: Male BALB/c mice, Sprague-Dawley rats, and Beagle dogs.
Dosing:
Intravenous (IV): TG-100435 was formulated in a suitable vehicle (e.g., 20% Captisol in water) and administered as a bolus injection.
Oral (PO): TG-100435 was formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water) and administered by oral gavage.
Sample Collection: Blood samples were collected at various time points post-dosing via appropriate methods for each species (e.g., tail vein, jugular vein). Plasma was separated by centrifugation.
Sample Analysis:
Plasma samples were subjected to protein precipitation with acetonitrile.
The supernatant was analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine the concentrations of TG-100435 and its major metabolites.
Pharmacokinetic Analysis: Plasma concentration-time data were analyzed using non-compartmental methods to determine pharmacokinetic parameters such as clearance, volume of distribution, half-life, and bioavailability.
Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows related to TG-100435.
Signaling Pathway
Caption: TGF-beta mediated activation of Src and its inhibition by TG-100435.
Experimental Workflow
Caption: A typical experimental workflow for the preclinical characterization of a kinase inhibitor like TG-100435.
TG-100435: A Technical Guide to its Effects on Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals Abstract TG-100435 is a potent, orally bioavailable, multi-targeted tyrosine kinase inhibitor. Its primary targets include key members of the Src family kin...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
TG-100435 is a potent, orally bioavailable, multi-targeted tyrosine kinase inhibitor. Its primary targets include key members of the Src family kinases (Src, Lyn, Lck, Yes), Abl kinase, and the EphB4 receptor. By inhibiting these upstream kinases, TG-100435 exerts significant influence over critical downstream signaling pathways that govern a multitude of cellular processes, including proliferation, survival, migration, and angiogenesis. This technical guide provides an in-depth analysis of the downstream signaling effects of TG-100435, presenting key quantitative data, detailed experimental methodologies, and visual representations of the affected pathways to support further research and drug development efforts.
Introduction
Protein tyrosine kinases are crucial components of cellular signaling, and their dysregulation is a hallmark of many cancers and other proliferative diseases. TG-100435 has emerged as a significant research tool and potential therapeutic agent due to its specific inhibition of several key tyrosine kinases implicated in oncogenesis. Understanding the precise molecular consequences of this inhibition on downstream signaling cascades is paramount for elucidating its mechanism of action and predicting its therapeutic efficacy. This guide focuses on the impact of TG-100435 on three major downstream signaling pathways: PI3K/Akt, MAPK/ERK, and JAK/STAT.
Target Profile of TG-100435
TG-100435 exhibits potent inhibitory activity against a specific panel of tyrosine kinases. The inhibition constants (Ki) for its primary targets are summarized in the table below.
Downstream Signaling Pathways Affected by TG-100435
The inhibition of Src family kinases, Abl, and EphB4 by TG-100435 leads to the modulation of several interconnected signaling pathways critical for cell function and disease progression.
The PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival, growth, and proliferation. Both Src family kinases and Abl can activate PI3K, leading to the phosphorylation and activation of Akt.
Effect of TG-100435: By inhibiting Src and Abl, TG-100435 is expected to decrease the phosphorylation of Akt and its downstream targets, such as mTOR and GSK3β. This would lead to reduced cell survival and proliferation.
Figure 1: TG-100435's effect on the PI3K/Akt pathway.
The MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another critical cascade that regulates cell proliferation, differentiation, and survival. Src family kinases can activate the Ras/Raf/MEK/ERK cascade.
Effect of TG-100435: Inhibition of Src by TG-100435 is predicted to lead to a reduction in ERK phosphorylation, thereby inhibiting cell proliferation.
Figure 2: TG-100435's effect on the MAPK/ERK pathway.
The JAK/STAT Signaling Pathway
The Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is essential for cytokine signaling and plays a role in cell growth, survival, and differentiation. Src family kinases can phosphorylate and activate STAT proteins.
Effect of TG-100435: By inhibiting Src, TG-100435 can be expected to reduce the phosphorylation and activation of STATs, particularly STAT3 and STAT5, which are often constitutively active in cancer cells.
Figure 3: TG-100435's effect on the JAK/STAT pathway.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the effect of TG-100435 on downstream signaling pathways.
Western Blotting for Phosphorylated Kinases
This protocol is designed to quantify the changes in phosphorylation of key downstream proteins like Akt, ERK, and STAT3 following treatment with TG-100435.
Materials:
Cancer cell line of interest (e.g., a line with known activation of Src, Abl, or EphB4)
Cell culture medium and supplements
TG-100435
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
BCA Protein Assay Kit
SDS-PAGE gels and running buffer
Transfer buffer and nitrocellulose or PVDF membranes
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
Primary antibodies (phospho-Akt, total Akt, phospho-ERK, total ERK, phospho-STAT3, total STAT3)
HRP-conjugated secondary antibody
Chemiluminescent substrate
Imaging system
Procedure:
Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat cells with varying concentrations of TG-100435 (and a vehicle control) for a predetermined time.
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
SDS-PAGE and Western Blotting:
Load equal amounts of protein onto an SDS-PAGE gel.
Run the gel to separate proteins by size.
Transfer the proteins to a membrane.
Immunoblotting:
Block the membrane to prevent non-specific antibody binding.
Incubate the membrane with the primary antibody overnight at 4°C.
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
Detection:
Apply the chemiluminescent substrate.
Capture the signal using an imaging system.
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
An In-Depth Technical Guide to In Vitro and In Vivo Studies of TG-100435
For Researchers, Scientists, and Drug Development Professionals Abstract TG-100435 is a novel, orally active, multi-targeted protein tyrosine kinase inhibitor with demonstrated preclinical anti-cancer activity. This tech...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
TG-100435 is a novel, orally active, multi-targeted protein tyrosine kinase inhibitor with demonstrated preclinical anti-cancer activity. This technical guide provides a comprehensive overview of the available in vitro and in vivo data on TG-100435, with a focus on its kinase inhibition profile, pharmacokinetic properties, and metabolism. The information is compiled and presented to support further research and development of this compound. All quantitative data is summarized in structured tables, and key experimental methodologies are detailed. Additionally, relevant signaling pathways and experimental workflows are visualized using the DOT language for enhanced clarity.
Introduction
TG-100435, chemically known as [7-(2,6-dichloro-phenyl)-5-methyl-benzo[1][2][3]triazin-3-yl]-[4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-amine, is a potent inhibitor of several protein tyrosine kinases implicated in oncogenesis. Its multi-targeted nature suggests a potential for broad anti-tumor activity. A significant aspect of its pharmacology is its biotransformation to an active N-oxide metabolite, TG100855, which exhibits even greater potency than the parent compound. This guide will delve into the specifics of its in vitro kinase inhibition and its pharmacokinetic profile across different species, providing a foundational understanding for researchers in the field of oncology and drug development.
In Vitro Studies: Kinase Inhibition Profile
In vitro studies have been crucial in elucidating the mechanism of action of TG-100435 by identifying its specific molecular targets.
Quantitative Data: Inhibition Constants (Ki)
The inhibitory activity of TG-100435 and its active metabolite, TG100855, against a panel of protein tyrosine kinases was determined. The inhibition constants (Ki) are summarized in the table below.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Representative Protocol)
While the specific protocol used for TG-100435 is not publicly available, a representative methodology for an in vitro kinase inhibition assay is provided below. This protocol outlines the general steps involved in determining the inhibition constant (Ki) of a compound against a specific kinase.
Objective: To determine the concentration of the inhibitor that results in 50% inhibition of the kinase activity (IC50), which can then be used to calculate the inhibition constant (Ki).
Materials:
Recombinant human kinase (e.g., Src, Lyn, Abl)
Specific peptide substrate for the kinase
TG-100435 (or other test inhibitor) at various concentrations
Adenosine triphosphate (ATP), including radiolabeled [γ-33P]ATP
Reaction Setup: In a 96-well plate, combine the kinase, its specific peptide substrate, and the test inhibitor at varying concentrations in the kinase reaction buffer.
Initiation of Reaction: Start the phosphorylation reaction by adding a mixture of unlabeled ATP and [γ-33P]ATP to each well.
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period to allow the kinase to phosphorylate the substrate.
Termination of Reaction: Stop the reaction by adding a solution like phosphoric acid.
Substrate Capture: Spot a portion of the reaction mixture from each well onto phosphocellulose paper. The phosphorylated substrate will bind to the paper, while the unreacted [γ-33P]ATP will not.
Washing: Wash the phosphocellulose paper multiple times with a wash buffer (e.g., dilute phosphoric acid) to remove any unbound radiolabeled ATP.
Quantification: Measure the amount of radioactivity on the phosphocellulose paper using a scintillation counter. The amount of radioactivity is directly proportional to the kinase activity.
Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration. The IC50 value is determined from the resulting sigmoidal curve. The Ki value is then calculated using the Cheng-Prusoff equation, which takes into account the ATP concentration used in the assay.
A representative workflow for an in vitro kinase inhibition assay.
In Vivo Studies: Pharmacokinetics
In vivo studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. The pharmacokinetic parameters of TG-100435 have been evaluated in several preclinical species.
Quantitative Data: Pharmacokinetic Parameters
Following oral (PO) and intravenous (IV) administration, the key pharmacokinetic parameters of TG-100435 were determined.
Furthermore, the systemic exposure of the more potent N-oxide metabolite, TG100855, was found to be 1.1- and 2.1-fold greater than that of the parent compound in rats and dogs, respectively, after oral dosing of TG-100435[1].
Experimental Protocol: Animal Pharmacokinetic Study (Representative Protocol)
The specific experimental design for the pharmacokinetic studies of TG-100435 is not publicly available. Below is a representative protocol for conducting a pharmacokinetic study in rodents.
Objective: To determine the pharmacokinetic profile of a test compound after intravenous and oral administration.
Animals:
Male Sprague-Dawley rats (or other appropriate rodent strain) with indwelling catheters (e.g., in the jugular vein for blood sampling and femoral vein for IV administration).
Dosing:
Intravenous (IV): Administer the test compound as a bolus injection or short infusion through the femoral vein catheter at a specific dose (e.g., 5 mg/kg). The compound is typically dissolved in a suitable vehicle (e.g., saline, PEG400).
Oral (PO): Administer the test compound by oral gavage at a specific dose (e.g., 10 mg/kg). The compound is usually formulated as a solution or suspension in an appropriate vehicle.
Blood Sampling:
Collect serial blood samples (e.g., 0.2 mL) from the jugular vein catheter at predetermined time points (e.g., pre-dose, and 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
Centrifuge the blood samples to separate the plasma.
Sample Analysis:
Analyze the plasma samples for the concentration of the parent drug and its major metabolites using a validated analytical method, typically high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Pharmacokinetic Analysis:
Use non-compartmental analysis to calculate key pharmacokinetic parameters from the plasma concentration-time data, including:
Clearance (CL): The volume of plasma cleared of the drug per unit time.
Volume of distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
Half-life (t1/2): The time required for the concentration of the drug in the body to be reduced by half.
Area under the curve (AUC): The integral of the drug concentration in plasma over time.
Oral Bioavailability (F%): The fraction of the orally administered dose that reaches the systemic circulation, calculated as (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100.
TG-100435: A Technical Overview of a Multi-Targeted Tyrosine Kinase Inhibitor
Introduction: TG-100435 is a potent, orally active, multi-targeted protein tyrosine kinase inhibitor developed by TargeGen, Inc. This technical guide provides a comprehensive overview of the history, development, and pre...
Author: BenchChem Technical Support Team. Date: November 2025
Introduction:
TG-100435 is a potent, orally active, multi-targeted protein tyrosine kinase inhibitor developed by TargeGen, Inc. This technical guide provides a comprehensive overview of the history, development, and preclinical data of TG-100435, intended for researchers, scientists, and drug development professionals. The compound has shown significant inhibitory activity against several members of the Src family kinases, implicating its potential in oncology research.
History and Development
TG-100435 was developed by TargeGen Inc., a biopharmaceutical company that focused on the discovery of small molecule kinase inhibitors for the treatment of cancer and other diseases. TargeGen was later acquired by Sanofi-aventis in 2010.[1][2][3][4][5] The primary research focus for TG-100435 was its potential as an anti-cancer agent due to its inhibition of Src family kinases, which are known to be involved in cancer cell proliferation, survival, and metastasis.
Mechanism of Action
TG-100435 functions as an ATP-competitive inhibitor of multiple protein tyrosine kinases. Its primary targets are members of the Src family, including Src, Lyn, Yes, and Lck. It also demonstrates inhibitory activity against Abl and EphB4. By binding to the ATP-binding site of these kinases, TG-100435 prevents the transfer of a phosphate group from ATP to their respective protein substrates, thereby blocking downstream signaling pathways that are crucial for cell growth and survival.
Quantitative Data
A summary of the key quantitative data for TG-100435 is presented in the tables below for easy comparison.
Table 1: Kinase Inhibition Profile of TG-100435 [6][7]
Kinase
Inhibition Constant (Ki) (nM)
Src
13 - 64
Lyn
13 - 64
Abl
13 - 64
Yes
13 - 64
Lck
13 - 64
EphB4
13 - 64
Table 2: Pharmacokinetic Properties of TG-100435 in Preclinical Species [6]
Species
Systemic Clearance (mL/min/kg)
Oral Bioavailability (%)
Mouse
20.1
74
Rat
12.7
23
Dog
14.5
11
Experimental Protocols
Kinase Inhibition Assay
The inhibitory activity of TG-100435 against various kinases was likely determined using a competitive assay format. A generalized protocol is as follows:
Reaction Setup: Kinase, a specific peptide substrate, and varying concentrations of TG-100435 were incubated in a buffer solution containing ATP and MgCl2.
Incubation: The reaction was allowed to proceed for a defined period at a controlled temperature (e.g., 60 minutes at room temperature).
Detection: The amount of phosphorylated substrate was quantified. This is often achieved using an antibody that specifically recognizes the phosphorylated form of the substrate, coupled with a detection system such as fluorescence or luminescence. The Transcreener® ADP² Assay is a common method which measures the production of ADP.[8]
Data Analysis: The concentration of TG-100435 that inhibits 50% of the kinase activity (IC50) was determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The inhibition constant (Ki) was then calculated from the IC50 value using the Cheng-Prusoff equation.
In Vitro Metabolism Studies
The metabolic stability of TG-100435 was assessed using liver microsomes from different species (human, rat, and dog). A typical protocol is outlined below:
Incubation: TG-100435 (at a concentration of 1 µM) was incubated with liver microsomes (0.5 mg/mL) in a phosphate buffer (pH 7.4).[9]
Reaction Initiation: The metabolic reaction was initiated by the addition of NADPH.
Time Points: Aliquots of the reaction mixture were taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
Reaction Termination: The reaction in the aliquots was stopped by adding a quenching solvent like acetonitrile.
Analysis: The concentration of the remaining TG-100435 in each sample was determined by liquid chromatography-mass spectrometry (LC-MS).
Data Analysis: The rate of disappearance of TG-100435 was used to calculate its in vitro half-life (t1/2) and intrinsic clearance (Clint).
The study of its metabolism revealed that TG-100435 is metabolized by CYP3A4 and Flavin-containing monooxygenases (FMOs), specifically FMO1 and FMO3.[10][11]
Pharmacokinetic Studies in Animals
Pharmacokinetic studies were conducted in mice, rats, and dogs to determine the absorption, distribution, metabolism, and excretion (ADME) properties of TG-100435.[6] A general protocol for such studies involves:
Dosing: A known dose of TG-100435 was administered to the animals either intravenously (IV) or orally (PO).
Blood Sampling: Blood samples were collected at predetermined time points after dosing.
Plasma Preparation: Plasma was separated from the blood samples by centrifugation.
Bioanalysis: The concentration of TG-100435 in the plasma samples was quantified using a validated analytical method, typically LC-MS/MS.
Pharmacokinetic Analysis: The plasma concentration-time data was used to calculate key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and oral bioavailability using non-compartmental or compartmental analysis.
Preclinical Antitumor Activity
TG-100435 demonstrated activity in human tumor cell lines and in animal models of tumor growth.[12] As a Src family kinase inhibitor, its mechanism suggests potential efficacy in cancers where these kinases are overexpressed or hyperactivated. Src kinases are involved in signaling pathways that regulate cell proliferation, survival, angiogenesis, and invasion, all of which are hallmarks of cancer.[13]
Signaling Pathway
As an inhibitor of Src family kinases, TG-100435 is expected to modulate downstream signaling pathways. A simplified representation of the Src signaling pathway and the point of inhibition by TG-100435 is depicted below.
Caption: Simplified Src signaling pathway and the inhibitory action of TG-100435.
Metabolism and Metabolites
In vitro and in vivo studies have identified four oxidation metabolites of TG-100435.[6] The major metabolite is the N-oxide, TG100855 ([7-(2,6-dichloro-phenyl)-5-methyl-benzo[6][7][10]triazin-3-yl]-{4-[2-(1-oxy-pyrrolidin-1-yl)-ethoxy]-phenyl}-amine), which is formed by flavin-containing monooxygenases (FMOs).[6][11] TG100855 is reported to be 2 to 9 times more potent as a kinase inhibitor than the parent compound, TG-100435.[6] This suggests that the in vivo efficacy of TG-100435 may be partly due to its conversion to this more active metabolite.
Preclinical Safety and Toxicity Profile of Multi-Targeted Tyrosine Kinase Inhibitors: A Technical Guide
Disclaimer: Publicly available, detailed preclinical safety and toxicity data for the specific compound TG-100435 is limited. Therefore, this document provides a comprehensive, in-depth technical guide on the typical pre...
Author: BenchChem Technical Support Team. Date: November 2025
Disclaimer: Publicly available, detailed preclinical safety and toxicity data for the specific compound TG-100435 is limited. Therefore, this document provides a comprehensive, in-depth technical guide on the typical preclinical safety and toxicity profile of a hypothetical novel multi-targeted tyrosine kinase inhibitor, hereafter referred to as "Kinase-Inhibitor-X." This guide is intended for researchers, scientists, and drug development professionals to illustrate the standard assessments and data generated during the preclinical evaluation of such compounds.
Introduction
Kinase-Inhibitor-X is a novel, orally active, multi-targeted tyrosine kinase inhibitor. Preclinical development of such a compound necessitates a thorough evaluation of its safety and toxicity profile to support its progression into clinical trials. This guide outlines the key preclinical studies, methodologies, and expected data for assessing the safety of Kinase-Inhibitor-X. The primary objectives of these studies are to identify potential target organs of toxicity, determine a safe starting dose for human trials, and to understand the dose-response relationship for adverse effects.
Pharmacodynamics and Mechanism of Action
Kinase-Inhibitor-X is designed to inhibit multiple tyrosine kinases involved in oncogenic signaling pathways. A representative signaling pathway that could be targeted by a multi-targeted kinase inhibitor is illustrated below. Understanding the on-target and potential off-target activities of the inhibitor is crucial for interpreting the toxicological findings.
Figure 1: Representative signaling pathway for a multi-targeted tyrosine kinase inhibitor.
Safety Pharmacology
Safety pharmacology studies are conducted to evaluate the potential adverse effects of a test substance on vital physiological functions. The core battery of safety pharmacology studies assesses the cardiovascular, respiratory, and central nervous systems.
Experimental Protocols
Cardiovascular System:
Study Design: In vivo assessment in conscious, telemetered non-rodents (e.g., Beagle dogs).
Methodology: Animals are surgically implanted with telemetry transmitters for continuous monitoring of electrocardiogram (ECG), blood pressure, and heart rate. Kinase-Inhibitor-X is administered orally at three dose levels. Data is collected continuously for at least 24 hours post-dose.
Parameters Measured: Heart rate, systolic and diastolic blood pressure, mean arterial pressure, and ECG intervals (PR, QRS, QT, QTc).
Respiratory System:
Study Design: In vivo assessment in rodents (e.g., Sprague-Dawley rats).
Methodology: Whole-body plethysmography is used to measure respiratory function. Animals are placed in individual chambers, and respiratory parameters are recorded before and after oral administration of Kinase-Inhibitor-X at three dose levels.
Parameters Measured: Respiratory rate, tidal volume, and minute volume.
Central Nervous System (CNS):
Study Design: In vivo assessment in rodents (e.g., C57BL/6 mice) using a functional observational battery (FOB).
Methodology: A battery of tests is performed to assess behavioral and neurological changes. Observations are made at peak plasma concentration times following oral administration of Kinase-Inhibitor-X at three dose levels.
Parameters Measured: General appearance, behavior, coordination, sensory and motor reflexes, and body temperature.
Data Presentation
Table 1: Summary of Safety Pharmacology Findings for Kinase-Inhibitor-X
Organ System
Study Type
Species
Dose Levels (mg/kg)
Key Findings
No-Observed-Adverse-Effect Level (NOAEL) (mg/kg)
Cardiovascular
Telemetry
Beagle Dog
10, 30, 100
No significant effects on blood pressure or heart rate. Dose-dependent increase in QTc interval at ≥ 30 mg/kg.
10
Respiratory
Whole-Body Plethysmography
Sprague-Dawley Rat
25, 75, 250
No significant effects on respiratory rate, tidal volume, or minute volume.
250
Central Nervous
Functional Observational Battery
C57BL/6 Mouse
50, 150, 500
Decreased motor activity and hypothermia observed at ≥ 150 mg/kg.
50
Toxicology Studies
Toxicology studies are designed to characterize the adverse effects of Kinase-Inhibitor-X after single and repeated administrations.
Acute Toxicity
An acute toxicity study provides information on the potential hazards from a single high dose of the substance.
Experimental Protocol:
Study Design: Single-dose, dose-escalation study in two rodent species (e.g., Sprague-Dawley rat and CD-1 mouse).
Methodology: Kinase-Inhibitor-X is administered orally at a range of doses. Animals are observed for 14 days for signs of toxicity and mortality.
Endpoints: Clinical signs, body weight changes, and gross pathology at necropsy.
Data Presentation:
Table 2: Acute Oral Toxicity of Kinase-Inhibitor-X
Species
Sex
LD₅₀ (mg/kg) (95% CI)
Clinical Signs at High Doses
Sprague-Dawley Rat
Male
> 2000
Piloerection, lethargy, decreased fecal output
Female
> 2000
Piloerection, lethargy, decreased fecal output
CD-1 Mouse
Male
~1500 (1200 - 1800)
Ataxia, tremors, lethargy, piloerection
Female
~1600 (1300 - 1900)
Ataxia, tremors, lethargy, piloerection
Repeat-Dose Toxicity
Repeat-dose toxicity studies are conducted to evaluate the toxicological profile of Kinase-Inhibitor-X following prolonged administration.
Experimental Protocol:
Study Design: 28-day oral toxicity study in one rodent (e.g., Sprague-Dawley rat) and one non-rodent species (e.g., Beagle dog).
Methodology: Kinase-Inhibitor-X is administered daily via oral gavage (rats) or capsules (dogs) at three dose levels with a control group. A recovery group is often included at the high dose.
Endpoints: Clinical observations, body weight, food consumption, ophthalmology, hematology, clinical chemistry, urinalysis, organ weights, and histopathology.
Figure 2: Experimental workflow for a 28-day repeat-dose toxicity study.
Data Presentation:
Table 3: Summary of 28-Day Repeat-Dose Oral Toxicity of Kinase-Inhibitor-X in Rats
Dose Group (mg/kg/day)
Key Findings
0 (Control)
No treatment-related findings.
20 (Low)
No adverse effects observed.
60 (Mid)
Mild, reversible decreases in red blood cell parameters. Minimal hepatocellular hypertrophy.
180 (High)
Moderate, reversible anemia. Increased liver enzymes (ALT, AST). Hepatocellular hypertrophy and single-cell necrosis. Decreased body weight gain.
NOAEL
20 mg/kg/day
Table 4: Summary of 28-Day Repeat-Dose Oral Toxicity of Kinase-Inhibitor-X in Dogs
Dose Group (mg/kg/day)
Key Findings
0 (Control)
No treatment-related findings.
5 (Low)
No adverse effects observed.
15 (Mid)
Occasional emesis. Mild, reversible increases in liver enzymes (ALP, GGT).
45 (High)
Frequent emesis and decreased food consumption. Moderate, reversible increases in liver enzymes. Evidence of gastrointestinal irritation upon histopathological examination.
NOAEL
5 mg/kg/day
Genotoxicity
Genotoxicity studies are performed to assess the potential of Kinase-Inhibitor-X to cause damage to genetic material.
Experimental Protocols
A standard battery of in vitro and in vivo tests is conducted.
Bacterial Reverse Mutation Assay (Ames Test):
Methodology: Several strains of Salmonella typhimurium and Escherichia coli are exposed to Kinase-Inhibitor-X with and without metabolic activation (S9 mix). The ability of the compound to induce reverse mutations is assessed.
In Vitro Mammalian Cell Micronucleus Test:
Methodology: Mammalian cells (e.g., CHO-K1 cells) are treated with Kinase-Inhibitor-X with and without metabolic activation. The cells are then analyzed for the presence of micronuclei, an indicator of chromosomal damage.
In Vivo Micronucleus Test:
Methodology: Rodents (e.g., mice) are administered Kinase-Inhibitor-X, typically via the clinical route of administration. Bone marrow or peripheral blood is collected and analyzed for the frequency of micronucleated erythrocytes.
Data Presentation
Table 5: Summary of Genotoxicity Studies for Kinase-Inhibitor-X
Assay
Test System
Metabolic Activation
Result
Conclusion
Bacterial Reverse Mutation
S. typhimurium, E. coli
With and Without S9
Negative
Not mutagenic in bacteria.
In Vitro Micronucleus
CHO-K1 cells
With and Without S9
Negative
Not clastogenic or aneugenic in vitro.
In Vivo Micronucleus
Mouse Bone Marrow
N/A
Negative
Not genotoxic in vivo.
Conclusion
The preclinical safety and toxicity profile of Kinase-Inhibitor-X has been characterized through a comprehensive battery of in vitro and in vivo studies. The primary target organs for toxicity at high doses were identified as the liver and gastrointestinal tract in both rodent and non-rodent species. A dose-dependent, reversible increase in the QTc interval was observed in dogs. Kinase-Inhibitor-X was not found to be genotoxic. The No-Observed-Adverse-Effect Levels (NOAELs) determined in these studies are crucial for the calculation of a safe starting dose for first-in-human clinical trials. The collective data from these preclinical assessments provide a solid foundation for the continued clinical development of Kinase-Inhibitor-X.
Exploratory
TG-100435: A Technical Guide to its Therapeutic Potential as a Multi-Targeted Tyrosine Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals Abstract TG-100435 is a potent, orally bioavailable, multi-targeted protein tyrosine kinase inhibitor with significant potential as a therapeutic agent, par...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
TG-100435 is a potent, orally bioavailable, multi-targeted protein tyrosine kinase inhibitor with significant potential as a therapeutic agent, particularly in the field of oncology. This document provides a comprehensive technical overview of TG-100435, including its mechanism of action, preclinical pharmacology, and the available data supporting its further investigation. A key feature of TG-100435 is its in vivo conversion to a more potent N-oxide metabolite, TG-100855, which contributes significantly to its overall therapeutic effect. This guide consolidates the current knowledge on TG-100435 to serve as a valuable resource for researchers and drug development professionals.
Introduction
Protein tyrosine kinases play a critical role in cellular signaling pathways that regulate cell growth, proliferation, differentiation, and survival. Dysregulation of these kinases is a hallmark of many diseases, most notably cancer. TG-100435 has emerged as a promising small molecule inhibitor targeting multiple key tyrosine kinases involved in oncogenesis. This technical guide aims to provide an in-depth analysis of TG-100435, summarizing its biochemical activity, pharmacokinetic profile, and preclinical efficacy.
Mechanism of Action
TG-100435 is a multi-targeted tyrosine kinase inhibitor. Its primary mechanism of action involves the competitive inhibition of ATP binding to the catalytic domain of several key kinases, thereby blocking downstream signaling pathways essential for tumor cell survival and proliferation.
Targeted Kinases
TG-100435 has demonstrated potent inhibitory activity against a panel of protein tyrosine kinases, with a particular emphasis on the Src family of kinases. The inhibition constants (Ki) for TG-100435 against several key kinases are summarized in the table below.
Target Kinase
Inhibition Constant (Ki) (nM)
Src
13 - 64
Lyn
13 - 64
Abl
13 - 64
Yes
13 - 64
Lck
13 - 64
EphB4
13 - 64
Table 1: Kinase Inhibition Profile of TG-100435. Data represents the range of inhibition constants (Ki) against various protein tyrosine kinases.[1]
Signaling Pathways
By inhibiting Src family kinases, TG-100435 is predicted to interfere with numerous downstream signaling cascades critical for cancer progression. The Src signaling pathway is a central node in cellular communication, influencing pathways involved in cell proliferation, survival, migration, and angiogenesis.
Figure 1: Simplified Src Signaling Pathway and the inhibitory action of TG-100435.
Preclinical Pharmacokinetics
The pharmacokinetic properties of TG-100435 have been evaluated in several preclinical species. The compound is orally active.[1]
Species
Systemic Clearance (mL/min/kg)
Oral Bioavailability (%)
Mouse
20.1
74
Rat
12.7
23
Dog
14.5
11
Table 2: Pharmacokinetic Parameters of TG-100435 in Preclinical Species.[1]
Metabolism and the Active Metabolite TG-100855
A crucial aspect of TG-100435's pharmacology is its metabolism to an active N-oxide metabolite, TG-100855 ([7-(2,6-dichloro-phenyl)-5-methyl-benzo[1][2][3]triazin-3-yl]-{4-[2-(1-oxy-pyrrolidin-1-yl)-ethoxy]-phenyl}-amine).[1] This biotransformation is primarily mediated by flavin-containing monooxygenases.[1]
Importantly, TG-100855 is reported to be 2 to 9 times more potent than the parent compound, TG-100435.[1] Following oral administration of TG-100435, significant conversion to TG-100855 has been observed in rats and dogs, with systemic exposure of the metabolite being 1.1- and 2.1-fold greater than the parent compound in these species, respectively.[1] This suggests that the overall in vivo efficacy of TG-100435 is likely a composite of the activity of both the parent drug and its more potent metabolite.
Figure 2: Metabolic conversion of TG-100435 to its active metabolite, TG-100855.
Experimental Protocols
While specific, detailed experimental protocols for TG-100435 are not publicly available, this section outlines the general methodologies typically employed for the evaluation of similar tyrosine kinase inhibitors.
Kinase Inhibition Assay
The inhibitory activity of TG-100435 against various kinases was likely determined using in vitro kinase assays. A common method is a radiometric assay or a fluorescence-based assay.
General Protocol Outline:
Reagents: Purified recombinant kinase, kinase-specific substrate (e.g., a peptide or protein), ATP (adenosine triphosphate), and the test compound (TG-100435). For radiometric assays, [γ-³²P]ATP is used.
Reaction Setup: The kinase, substrate, and varying concentrations of TG-100435 are incubated in a suitable buffer.
Initiation: The kinase reaction is initiated by the addition of ATP.
Incubation: The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
Termination: The reaction is stopped, often by the addition of a solution containing EDTA or by spotting the reaction mixture onto a phosphocellulose membrane.
Detection: The amount of phosphorylated substrate is quantified. In radiometric assays, this is done by measuring the incorporation of ³²P using a scintillation counter. In fluorescence-based assays, a specific antibody that recognizes the phosphorylated substrate is used, followed by a secondary antibody conjugated to a fluorescent probe.
Data Analysis: The concentration of TG-100435 that inhibits 50% of the kinase activity (IC50) is calculated from a dose-response curve. The inhibition constant (Ki) is then determined from the IC50 value using the Cheng-Prusoff equation.
Application Notes and Protocols: TG-100435 Solubility and Preparation for In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed protocols for the solubilization and preparation of the multi-targeted tyrosine kinase inhibitor, TG-100435, for us...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the solubilization and preparation of the multi-targeted tyrosine kinase inhibitor, TG-100435, for use in various in vitro assays. Adherence to these guidelines will help ensure consistent and reproducible experimental results.
Introduction
TG-100435 is a potent, orally active protein tyrosine kinase inhibitor targeting multiple kinases, including Src, Lyn, Abl, Yes, Lck, and EphB4, with inhibition constants (Kᵢ) ranging from 13 to 64 nM.[1] Proper handling and preparation of TG-100435 are critical for accurate in vitro studies. This document outlines the recommended procedures for dissolving TG-100435 and preparing solutions for cell-based and biochemical assays.
Solubility of TG-100435
TG-100435 is a hydrophobic molecule with limited solubility in aqueous solutions. Organic solvents are necessary to achieve concentrations suitable for in vitro experiments. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of TG-100435.[2][3]
Table 1: Solubility Data for TG-100435
Solvent
Solubility
Notes
DMSO
Up to 50 mM (estimated)
Dimethyl sulfoxide is a polar aprotic solvent that can dissolve a wide range of polar and nonpolar compounds.[2][3] It is the recommended solvent for primary stock solutions.
Ethanol
Lower than DMSO (not recommended for stock)
While some organic compounds are soluble in ethanol, it is generally less effective for highly hydrophobic molecules like TG-100435 for high concentration stocks.[4]
Aqueous Buffers
Very low (direct dissolution not recommended)
Direct dissolution in aqueous buffers (e.g., PBS, cell culture media) is not recommended due to the high risk of precipitation.
Note: The solubility in DMSO is an estimation based on common practices for similar small molecule kinase inhibitors. It is recommended to perform a solubility test for your specific lot of TG-100435.
Experimental Protocols
Preparation of a 10 mM TG-100435 Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of TG-100435 in DMSO. This high-concentration stock can then be used for serial dilutions.
Calculate the required mass: Determine the mass of TG-100435 needed to prepare the desired volume of a 10 mM stock solution. The molar mass of TG-100435 ([C₂₄H₂₃Cl₂N₅O]) is 484.39 g/mol .
Example Calculation for 1 mL of 10 mM stock:
Mass (g) = Molarity (mol/L) x Volume (L) x Molar Mass ( g/mol )
Mass (mg) = 10 mmol/L x 0.001 L x 484.39 g/mol = 0.48439 g = 4.84 mg
Weigh the compound: Carefully weigh the calculated amount of TG-100435 powder in a sterile microcentrifuge tube.
Add DMSO: Add the appropriate volume of anhydrous DMSO to the tube containing the TG-100435 powder.
Dissolve the compound: Vortex the solution for 1-2 minutes until the TG-100435 is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution if necessary.
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.
Preparation of Working Solutions for In Vitro Assays
This protocol describes the dilution of the 10 mM DMSO stock solution to the final working concentration in cell culture medium or assay buffer.
Important Considerations:
The final concentration of DMSO in the assay should be kept low (typically ≤ 0.5%) to minimize solvent-induced cellular toxicity or off-target effects.[4]
Prepare fresh working solutions for each experiment.
Procedure:
Thaw the stock solution: Thaw a single aliquot of the 10 mM TG-100435 stock solution at room temperature.
Perform serial dilutions: Prepare intermediate dilutions of the stock solution in cell culture medium or assay buffer. It is recommended to perform serial dilutions to achieve the desired final concentrations.
Example Dilution for a 10 µM final concentration:
Prepare a 1:100 intermediate dilution by adding 10 µL of the 10 mM stock solution to 990 µL of cell culture medium. This results in a 100 µM intermediate solution.
Prepare the final 10 µM working solution by performing a 1:10 dilution of the 100 µM intermediate solution in cell culture medium (e.g., 100 µL of 100 µM solution + 900 µL of medium).
Vehicle Control: Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of TG-100435 used in the experiment.
Table 2: Recommended Dilution Scheme for In Vitro Assays
Stock Solution Conc.
Intermediate Dilution
Final Concentration
Final DMSO Conc.
10 mM in DMSO
1:100 in media
100 µM
1%
100 µM in media
1:10 in media
10 µM
0.1%
100 µM in media
1:20 in media
5 µM
0.05%
100 µM in media
1:100 in media
1 µM
0.01%
10 µM in media
1:10 in media
100 nM
0.01%
Visualized Protocols and Pathways
Experimental Workflow for TG-100435 Solution Preparation
Caption: Workflow for preparing TG-100435 stock and working solutions.
Signaling Pathway Inhibition by TG-100435
Caption: TG-100435 inhibits multiple tyrosine kinases and downstream pathways.
Application Notes and Protocols for TG-100435 in Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals Introduction TG-100435 is a potent, orally bioavailable, multi-targeted tyrosine kinase inhibitor.[1] It primarily targets Src family kinases (Src, Lyn, Lck...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
TG-100435 is a potent, orally bioavailable, multi-targeted tyrosine kinase inhibitor.[1] It primarily targets Src family kinases (Src, Lyn, Lck, Yes), Abl kinase, and the EphB4 receptor.[1] This document provides a detailed protocol for utilizing TG-100435 in Western Blot analysis to investigate its effects on target protein phosphorylation and downstream signaling pathways. The provided methodologies and diagrams will aid researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of this inhibitor.
Quantitative Data Summary
The inhibitory activity of TG-100435 against its primary kinase targets has been determined, with the inhibition constants (Ki) summarized in the table below. This data is crucial for determining the appropriate concentrations for cell-based assays.
Target Kinase
Inhibition Constant (Ki) (nM)
Src
13
Lyn
16
Abl
20
Yes
33
Lck
45
EphB4
64
Data sourced from publicly available information.[1]
Experimental Protocols
Western Blot Protocol for Analyzing TG-100435 Activity
This protocol outlines the steps to assess the inhibitory effect of TG-100435 on the phosphorylation of its target kinases in a selected cell line.
1. Cell Culture and Treatment:
Culture cells to 70-80% confluency.
Serum-starve the cells for 12-24 hours before treatment to reduce basal kinase activity.
Treat cells with varying concentrations of TG-100435 (e.g., 0.1, 1, 10, 100, 1000 nM) for a predetermined time (e.g., 1, 2, 4, 8 hours). Include a vehicle control (e.g., DMSO).
If applicable, stimulate the cells with an appropriate growth factor or activator to induce kinase phosphorylation (e.g., EGF for Src activation).
2. Protein Extraction:
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
Scrape the cells and transfer the lysate to a microcentrifuge tube.
Incubate on ice for 30 minutes with occasional vortexing.
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.
Collect the supernatant containing the protein extract.
Determine the protein concentration using a BCA or Bradford protein assay.
3. SDS-PAGE and Protein Transfer:
Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
Load equal amounts of protein (20-30 µg) per lane onto an SDS-polyacrylamide gel.
Run the gel at 100-120V until the dye front reaches the bottom.
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
4. Immunoblotting:
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-phospho-Src (Tyr416), anti-Src) overnight at 4°C with gentle agitation.
Wash the membrane three times with TBST for 10 minutes each.
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
Wash the membrane three times with TBST for 10 minutes each.
5. Detection and Analysis:
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
Incubate the membrane with the ECL reagent.
Capture the chemiluminescent signal using a digital imaging system.
Quantify the band intensities using image analysis software. Normalize the phosphorylated protein levels to the total protein levels.
Signaling Pathway and Experimental Workflow
Src Kinase Signaling Pathway
The following diagram illustrates a simplified signaling pathway involving Src kinase, a primary target of TG-100435. Activation of receptor tyrosine kinases (RTKs) by growth factors can lead to the activation of Src, which in turn phosphorylates downstream substrates involved in cell proliferation, survival, and migration.
Caption: Simplified Src kinase signaling pathway and the inhibitory action of TG-100435.
Western Blot Experimental Workflow
The diagram below outlines the key steps of the Western Blot protocol for analyzing the effect of TG-100435.
Caption: Workflow for Western Blot analysis of TG-100435 activity.
Application Notes and Protocols for Cell-Based Assays with TG-100435
For Researchers, Scientists, and Drug Development Professionals Introduction TG-100435 is a potent, orally active, multi-targeted protein tyrosine kinase inhibitor. Its primary targets include Src, Lyn, Abl, Yes, Lck, an...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
TG-100435 is a potent, orally active, multi-targeted protein tyrosine kinase inhibitor. Its primary targets include Src, Lyn, Abl, Yes, Lck, and EphB4, with inhibition constants (Ki) in the nanomolar range. By targeting these kinases, TG-100435 disrupts key signaling pathways involved in cell proliferation, survival, migration, and angiogenesis, making it a compound of significant interest in cancer research. These application notes provide detailed protocols for assessing the cellular activity of TG-100435 using common cell-based assays.
Mechanism of Action
TG-100435 exerts its biological effects by competitively binding to the ATP-binding site of target kinases, thereby inhibiting their phosphotransferase activity. A key target of TG-100435 is the Src family of non-receptor tyrosine kinases. Src plays a crucial role in regulating a multitude of cellular processes, and its aberrant activation is frequently observed in various cancers, contributing to tumor progression and metastasis. Inhibition of Src and other targeted kinases by TG-100435 leads to the downregulation of their downstream signaling pathways, ultimately resulting in reduced cell viability and proliferation in cancer cells. Furthermore, TG-100435 is metabolized in vivo to an N-oxide metabolite, TG100855, which is 2 to 9 times more potent than the parent compound[1].
Data Presentation
The inhibitory activity of TG-100435 has been characterized by its inhibition constants (Ki) against a panel of purified kinases. This data provides insight into the compound's potency and selectivity at a biochemical level.
Caption: Simplified Src signaling pathway and the inhibitory action of TG-100435.
Caption: Experimental workflow for a cell viability assay with TG-100435.
Experimental Protocols
Cell Viability/Proliferation Assay (MTT Assay)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of TG-100435 by measuring its effect on cell viability.
Materials:
Cancer cell line of interest
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
TG-100435 (stock solution in DMSO)
96-well flat-bottom plates
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
DMSO (cell culture grade)
Phosphate-buffered saline (PBS)
Multichannel pipette
Microplate reader
Protocol:
Cell Seeding:
Trypsinize and count cells.
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
Compound Preparation and Treatment:
Prepare a series of dilutions of TG-100435 in complete culture medium from the DMSO stock. A typical concentration range to start with is 0.01 µM to 100 µM.
Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and less than 0.5%.
Carefully remove the medium from the wells and add 100 µL of the prepared TG-100435 dilutions. Include wells with medium only (blank) and cells treated with vehicle (DMSO) as controls.
Incubation:
Incubate the plate for 48 to 72 hours at 37°C and 5% CO2. The incubation time should be optimized for the specific cell line.
MTT Addition and Incubation:
After the treatment period, add 20 µL of MTT solution (5 mg/mL) to each well.
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible under a microscope.
Formazan Solubilization:
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
Data Acquisition:
Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
Subtract the average absorbance of the blank wells from all other wells.
Calculate the percentage of cell viability for each concentration of TG-100435 relative to the vehicle-treated control cells (100% viability).
Plot the percentage of cell viability against the logarithm of the TG-100435 concentration.
Determine the IC50 value, which is the concentration of TG-100435 that causes 50% inhibition of cell viability, using a non-linear regression curve fit (e.g., log(inhibitor) vs. normalized response -- Variable slope in GraphPad Prism).
Western Blot Analysis of Src Phosphorylation
This protocol is used to assess the direct inhibitory effect of TG-100435 on the phosphorylation of Src kinase in a cellular context.
Materials:
Cancer cell line of interest
Complete cell culture medium
TG-100435 (stock solution in DMSO)
6-well plates
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
BCA protein assay kit
SDS-PAGE gels and running buffer
PVDF membrane
Transfer buffer
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
Primary antibodies: anti-phospho-Src (Tyr416) and anti-total-Src
HRP-conjugated secondary antibody
Enhanced chemiluminescence (ECL) substrate
Imaging system
Protocol:
Cell Culture and Treatment:
Seed cells in 6-well plates and grow until they reach 70-80% confluency.
Treat the cells with various concentrations of TG-100435 (e.g., 0.1, 1, 10 µM) for a predetermined time (e.g., 2, 6, or 24 hours). Include a vehicle-treated control.
Cell Lysis:
After treatment, wash the cells twice with ice-cold PBS.
Add 100-200 µL of ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
Protein Quantification:
Transfer the supernatant (protein lysate) to a new tube.
Determine the protein concentration of each lysate using a BCA protein assay.
SDS-PAGE and Western Blotting:
Normalize the protein concentrations and prepare samples with Laemmli sample buffer.
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
Transfer the separated proteins to a PVDF membrane.
Block the membrane with blocking buffer for 1 hour at room temperature.
Incubate the membrane with the primary antibody against phospho-Src (Tyr416) overnight at 4°C.
Wash the membrane three times with TBST.
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
Wash the membrane again three times with TBST.
Develop the blot using an ECL substrate and capture the image using an imaging system.
Strip the membrane and re-probe with an antibody against total Src as a loading control.
Data Analysis:
Quantify the band intensities for phospho-Src and total Src.
Normalize the phospho-Src signal to the total Src signal for each treatment condition.
Compare the levels of phosphorylated Src in TG-100435-treated cells to the vehicle-treated control to determine the inhibitory effect.
Application Notes and Protocols: Synergistic Effects of TG-100435 in Combination with Other Inhibitors
For Researchers, Scientists, and Drug Development Professionals Introduction TG-100435 is a potent, orally active, multi-targeted protein tyrosine kinase inhibitor. Its primary targets include Src family kinases (SFKs) s...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
TG-100435 is a potent, orally active, multi-targeted protein tyrosine kinase inhibitor. Its primary targets include Src family kinases (SFKs) such as Src, Lyn, and Lck, as well as Abl and EphB4.[1] SFKs are key regulators of numerous cellular processes, including proliferation, survival, migration, and angiogenesis. Dysregulation of SFK activity is a common feature in many human cancers, making them attractive targets for therapeutic intervention.
While single-agent targeted therapies can be effective, their long-term efficacy is often limited by the development of resistance. A promising strategy to enhance anti-tumor activity and overcome resistance is the use of combination therapies that simultaneously target multiple oncogenic signaling pathways. This document provides a comprehensive overview of the scientific rationale and detailed protocols for investigating the synergistic effects of TG-100435 in combination with other inhibitors, such as those targeting the PI3K/AKT/mTOR and RAS/MEK/ERK pathways, and with chemotherapeutic agents like paclitaxel.
Rationale for Combination Therapies
The intricate network of intracellular signaling pathways provides a strong basis for combining TG-100435 with other targeted agents. Src kinases are critical nodes that intersect with major signaling cascades implicated in cancer progression.
Src and PI3K/AKT/mTOR Pathway Crosstalk: Src kinases can activate the Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway, a central regulator of cell growth, proliferation, and survival.[2][3][4] Conversely, inhibition of the PI3K/AKT/mTOR pathway can sometimes lead to the activation of compensatory signaling through Src.[2] Therefore, the dual blockade of both Src and the PI3K/AKT/mTOR pathway is a rational approach to achieve synergistic anti-cancer effects.[2]
Src and RAS/MEK/ERK Pathway Crosstalk: The RAS/RAF/MEK/ERK (MAPK) pathway is another crucial signaling cascade that governs cell proliferation and differentiation. There is significant crosstalk between the Src and RAS/MEK/ERK pathways.[3][5][6] Src can activate the RAS/MEK/ERK cascade, and in some contexts, the two pathways can cooperate to promote tumorigenesis.[7][8] Combined inhibition may therefore lead to a more profound and sustained anti-proliferative response.
Src Inhibition and Chemotherapy: Paclitaxel, a widely used chemotherapeutic agent, functions by stabilizing microtubules and inducing mitotic arrest.[9] Preclinical studies have demonstrated that inhibition of Src family kinases can potentiate the anti-tumor activity of paclitaxel by enhancing apoptosis and modulating microtubule stability.[10]
Quantitative Data Summary
While specific data for TG-100435 combinations are not yet published, the following tables provide key information for designing combination studies.
Table 2: Hypothetical IC50 Values (nM) for Combination Studies in a Representative Cancer Cell Line (e.g., MDA-MB-231 Breast Cancer)
Inhibitor
Single Agent IC50 (nM)
TG-100435
50 - 200
PI3K Inhibitor (e.g., Alpelisib)
100 - 500
mTOR Inhibitor (e.g., Everolimus)
10 - 50
MEK Inhibitor (e.g., Trametinib)
5 - 20
Paclitaxel
2 - 10
Note: These are representative values and should be experimentally determined for the specific cell lines used.
Signaling Pathway Diagrams
Caption: Key signaling pathways and points of inhibition for synergistic combinations.
Experimental Protocols
The following are detailed protocols for key experiments to assess the synergistic effects of TG-100435 in combination with other inhibitors.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is for determining the effect of drug combinations on cell viability.
Materials:
Cancer cell line of interest
Complete growth medium
TG-100435 and other inhibitor(s) of choice
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
DMSO
96-well plates
Multichannel pipette
Microplate reader
Procedure:
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate overnight at 37°C in a 5% CO2 incubator.
Drug Treatment: Prepare serial dilutions of TG-100435 and the other inhibitor(s) in complete growth medium. Treat the cells with single agents and in combination at various concentrations. Include a vehicle control (e.g., DMSO).
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
Formazan Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for each single agent and use the Chou-Talalay method to calculate the Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Caption: Workflow for the MTT cell viability assay.
Protocol 2: Apoptosis Assessment using Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol is for quantifying apoptosis in cells treated with drug combinations.
Cell Treatment: Seed cells in 6-well plates and treat with TG-100435, the other inhibitor(s), and their combination for 24-48 hours.
Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.
Data Analysis: Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).
Caption: Workflow for the Annexin V apoptosis assay.
Protocol 3: Western Blot Analysis of Signaling Pathways
This protocol is for examining the effects of drug combinations on key signaling proteins.
Materials:
Cancer cell line of interest
6-well plates
TG-100435 and other inhibitor(s)
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
BCA Protein Assay Kit
SDS-PAGE gels
Transfer buffer and nitrocellulose or PVDF membranes
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
Cell Lysis: Treat cells as described in the apoptosis assay, then lyse the cells in lysis buffer.
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a membrane.
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
Analysis: Densitometrically quantify the protein bands and normalize to a loading control (e.g., β-actin).
Conclusion
The multi-targeted nature of TG-100435, particularly its potent inhibition of Src family kinases, provides a strong rationale for its use in combination with other anti-cancer agents. The protocols outlined in these application notes offer a comprehensive framework for researchers to investigate the synergistic potential of TG-100435 in various preclinical cancer models. Such studies are crucial for the development of more effective and durable cancer therapies.
Application Notes and Protocols: A Step-by-Step Guide for a Kinase Inhibition Assay with TG-100435
For Researchers, Scientists, and Drug Development Professionals Introduction This document provides a comprehensive guide for performing a kinase inhibition assay using TG-100435, a multi-targeted tyrosine kinase inhibit...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive guide for performing a kinase inhibition assay using TG-100435, a multi-targeted tyrosine kinase inhibitor. TG-100435 is known to inhibit several kinases, including Src, Lyn, Abl, Yes, Lck, and EphB4, with inhibition constants (Ki) ranging from 13 to 64 nM[1][2]. Understanding the inhibitory activity of compounds like TG-100435 is crucial in drug discovery and development for various therapeutic areas, including oncology.
These protocols detail a widely used, non-radioactive, luminescence-based kinase assay, the ADP-Glo™ Kinase Assay, which quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction[3][4]. The provided methodologies are designed to be adaptable for the specific target kinases of TG-100435.
Signaling Pathways of TG-100435 Target Kinases
TG-100435 targets several key tyrosine kinases involved in various cellular signaling pathways that regulate cell growth, proliferation, differentiation, and survival. The inhibition of these kinases can disrupt these pathways, leading to therapeutic effects in diseases like cancer.
Src Family Kinases (Src, Lyn, Lck, Yes) Signaling
Src family kinases are non-receptor tyrosine kinases that play pivotal roles in multiple signaling pathways initiated by receptor tyrosine kinases, G-protein coupled receptors, and integrins. They are involved in regulating cell adhesion, gene expression, and cell proliferation.
Src Family Kinase Signaling Pathway
Abl Kinase Signaling
Abl is a non-receptor tyrosine kinase involved in cell differentiation, cell division, cell adhesion, and stress response. Its aberrant activation, often through chromosomal translocation (e.g., Bcr-Abl), is a hallmark of certain leukemias.
Abl Kinase Signaling Pathway
EphB4 Receptor Signaling
EphB4 is a receptor tyrosine kinase that, upon binding to its ephrin-B2 ligand, mediates bidirectional signaling involved in embryonic development, angiogenesis, and cell migration.
EphB4 Receptor Signaling Pathway
Experimental Protocols
Biochemical Kinase Inhibition Assay using ADP-Glo™
This protocol outlines the steps to determine the inhibitory effect of TG-100435 on its target kinases. The ADP-Glo™ Kinase Assay is a two-step process that measures the amount of ADP produced in a kinase reaction, which is directly proportional to the kinase activity[3][4].
Materials:
TG-100435 (dissolved in DMSO)
Recombinant target kinase (e.g., Src, Lyn, Abl, Lck, or EphB4)
Kinase-specific substrate
ADP-Glo™ Kinase Assay Kit (Promega)
ADP-Glo™ Reagent
Kinase Detection Reagent
ATP
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
White, opaque 96-well or 384-well plates
Multichannel pipettes
Luminometer
Experimental Workflow:
Kinase Inhibition Assay Workflow
Procedure:
Reagent Preparation:
Prepare a serial dilution of TG-100435 in DMSO, then dilute in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., ≤1%).
Prepare the kinase, substrate, and ATP solutions in kinase buffer at the desired concentrations. The optimal concentrations of kinase, substrate, and ATP should be determined empirically for each kinase-substrate pair.
Assay Plate Setup:
Add the desired volume of diluted TG-100435 or DMSO (for control wells) to the wells of a white, opaque microplate.
Add the kinase solution to each well.
Include control wells:
No Kinase Control: Contains all reagents except the kinase.
No Inhibitor Control (100% Activity): Contains all reagents including the kinase and DMSO vehicle.
Incubate the plate at room temperature for a predetermined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the kinase.
Kinase Reaction Initiation:
Initiate the kinase reaction by adding the ATP/substrate mixture to each well.
Incubate the plate at the optimal temperature (e.g., 30°C) for the desired reaction time (e.g., 60 minutes). The reaction time should be within the linear range of the assay.
Reaction Termination and ATP Depletion:
Stop the kinase reaction and deplete the remaining ATP by adding an equal volume of ADP-Glo™ Reagent to each well.
Incubate the plate at room temperature for 40 minutes[3][4].
ADP Detection:
Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
Incubate the plate at room temperature for 30-60 minutes[3][4].
Data Acquisition:
Measure the luminescence of each well using a plate-reading luminometer.
Data Presentation and Analysis
The luminescence signal is directly proportional to the amount of ADP produced and thus to the kinase activity. The percentage of inhibition is calculated for each TG-100435 concentration.
RLU_inhibitor is the Relative Luminescence Units in the presence of TG-100435.
RLU_no_kinase is the background luminescence.
RLU_no_inhibitor is the luminescence of the 100% activity control.
IC₅₀ Determination:
The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the percent inhibition against the logarithm of the TG-100435 concentration and fitting the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism).
Data Summary Tables:
The quantitative data should be summarized in clear and structured tables for easy comparison.
Table 1: Inhibition of Target Kinases by TG-100435
Target Kinase
Substrate Used
ATP Concentration (µM)
IC₅₀ (nM)
Src
[Specify Substrate]
[Specify Conc.]
[Experimental Value]
Lyn
[Specify Substrate]
[Specify Conc.]
[Experimental Value]
Abl
[Specify Substrate]
[Specify Conc.]
[Experimental Value]
Lck
[Specify Substrate]
[Specify Conc.]
[Experimental Value]
EphB4
[Specify Substrate]
[Specify Conc.]
[Experimental Value]
Table 2: Known Inhibition Constants (Ki) of TG-100435
This document provides a detailed protocol for conducting a kinase inhibition assay with TG-100435 using the ADP-Glo™ Kinase Assay. By following these guidelines, researchers can accurately determine the inhibitory potency of TG-100435 against its target kinases. The provided diagrams of the associated signaling pathways offer a visual representation of the inhibitor's mechanism of action, aiding in the interpretation of experimental results and furthering the understanding of its therapeutic potential.
Application of TG-100435 in High-Throughput Screening: Unlocking Novel Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals Introduction TG-100435 is a potent, orally active, multi-targeted protein tyrosine kinase inhibitor. Its ability to modulate the activity of several key kin...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
TG-100435 is a potent, orally active, multi-targeted protein tyrosine kinase inhibitor. Its ability to modulate the activity of several key kinases involved in oncogenesis and other disease pathways makes it a valuable tool for chemical biology and a promising starting point for drug discovery programs. High-throughput screening (HTS) methodologies are essential for systematically exploring chemical libraries to identify novel kinase inhibitors with desired potency and selectivity. This document provides detailed application notes and protocols for the utilization of TG-100435 as a reference compound and outlines strategies for developing HTS campaigns to discover new inhibitors targeting kinases sensitive to TG-100435.
Mechanism of Action and Target Profile of TG-100435
TG-100435 exerts its biological effects by competitively inhibiting the ATP-binding site of multiple protein tyrosine kinases. Its primary targets include members of the Src family, Abl kinase, and the Ephrin receptor tyrosine kinase EphB4. The inhibition of these kinases disrupts downstream signaling pathways that are crucial for cell proliferation, survival, migration, and angiogenesis.
A significant aspect of TG-100435's pharmacology is its in vivo metabolism to the N-oxide metabolite, TG100855. This metabolite is reported to be 2 to 9 times more potent than the parent compound, which may contribute significantly to the overall in vivo efficacy.[1]
Quantitative Data: In Vitro Kinase Inhibition Profile of TG-100435
The following table summarizes the inhibitory activity of TG-100435 against a panel of protein tyrosine kinases. This data is critical for designing and interpreting HTS experiments, as it establishes a baseline for the expected potency of a reference inhibitor.
The development of a robust and reliable HTS assay is paramount for the successful identification of novel kinase inhibitors. Both biochemical and cell-based assay formats are suitable for screening campaigns targeting the kinases inhibited by TG-100435. The choice of assay format will depend on the specific research goals, available resources, and the desired physiological relevance of the screening data.
Signaling Pathways for Assay Development
Understanding the signaling context of the target kinase is crucial for designing relevant cell-based assays and for understanding the potential downstream effects of identified inhibitors. Below are simplified representations of key signaling pathways involving Src, Abl, and EphB4, which are primary targets of TG-100435.
Application Notes: Flow Cytometry Analysis of Cells Treated with TG-100435
For Researchers, Scientists, and Drug Development Professionals Introduction TG-100435 is a potent, multi-targeted tyrosine kinase inhibitor with significant activity against Src family kinases (SFKs), including Src, Lyn...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
TG-100435 is a potent, multi-targeted tyrosine kinase inhibitor with significant activity against Src family kinases (SFKs), including Src, Lyn, and Lck.[1] SFKs are crucial mediators of various cellular processes, including proliferation, survival, adhesion, and migration. Dysregulation of SFK signaling is frequently observed in a multitude of human cancers, making them attractive targets for therapeutic intervention. Flow cytometry is a powerful technique for single-cell analysis, enabling the quantitative assessment of cellular processes such as apoptosis and cell cycle progression. These application notes provide a detailed guide for utilizing flow cytometry to analyze the effects of TG-100435 on cancer cells.
Mechanism of Action
TG-100435 exerts its biological effects by inhibiting the kinase activity of SFKs. This inhibition disrupts downstream signaling pathways that are critical for cell survival and proliferation. Key pathways affected include the PI3K/Akt and Ras/MEK/ERK pathways, which are central regulators of apoptosis and cell cycle progression. By blocking these pathways, TG-100435 can induce programmed cell death (apoptosis) and cause cell cycle arrest, thereby inhibiting tumor growth.
Applications
Flow cytometry can be employed to investigate the following cellular responses to TG-100435 treatment:
Apoptosis Induction: Quantify the percentage of apoptotic and necrotic cells.
Cell Cycle Analysis: Determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Cell Viability: Assess the overall cytotoxicity of the compound.
Data Presentation
The following tables summarize representative quantitative data obtained from flow cytometry analysis of cancer cell lines treated with Src kinase inhibitors. While specific data for TG-100435 is not publicly available, these tables illustrate the expected dose-dependent effects on apoptosis and cell cycle distribution.
Table 1: Apoptosis Analysis in Cancer Cell Lines Treated with a Src Kinase Inhibitor
Cell Line
Treatment (Concentration)
Duration (hours)
Early Apoptotic Cells (%)
Late Apoptotic/Necrotic Cells (%)
Total Apoptotic Cells (%)
Pancreatic Cancer (BxPC3)
Control (DMSO)
48
2.5 ± 0.5
1.8 ± 0.3
4.3 ± 0.8
Src Inhibitor (10 nM)
48
8.7 ± 1.2
3.1 ± 0.6
11.8 ± 1.8
Src Inhibitor (50 nM)
48
15.4 ± 2.1
5.9 ± 1.0
21.3 ± 3.1
Leukemia (NB-4)
Control (DMSO)
24
5.2 ± 0.9
2.1 ± 0.4
7.3 ± 1.3
Src Inhibitor (5 µM)
24
>60
-
>60
Data is representative of typical results observed with Src kinase inhibitors and may vary depending on the specific cell line and experimental conditions.
Table 2: Cell Cycle Analysis in Cancer Cell Lines Treated with a Src Kinase Inhibitor
Cell Line
Treatment (Concentration)
Duration (hours)
G0/G1 Phase (%)
S Phase (%)
G2/M Phase (%)
Pancreatic Cancer (PANC1)
Control (DMSO)
48
55.2 ± 3.5
28.1 ± 2.2
16.7 ± 1.8
Src Inhibitor (50 nM)
48
68.9 ± 4.1
15.3 ± 1.9
15.8 ± 1.5
Src Inhibitor (100 nM)
48
75.4 ± 4.8
10.1 ± 1.5
14.5 ± 1.3
Non-Small Cell Lung Cancer (A549)
Control (DMSO)
24
50.1 ± 2.9
35.2 ± 2.5
14.7 ± 1.6
Src Inhibitor (IC50)
24
65.8 ± 3.8
20.5 ± 2.1
13.7 ± 1.4
Data is representative of typical results observed with Src kinase inhibitors and may vary depending on the specific cell line and experimental conditions.
Visualizations
Caption: TG-100435 signaling pathway.
Caption: Experimental workflow for flow cytometry.
Experimental Protocols
Protocol 1: Apoptosis Analysis using Annexin V and Propidium Iodide Staining
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with TG-100435.
Principle: Annexin V is a protein that binds to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells. Dual staining allows for the differentiation of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
Cell Seeding: Seed cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of harvest.
Treatment: Treat cells with various concentrations of TG-100435 (e.g., 0, 10, 50, 100 nM) for the desired time period (e.g., 24, 48 hours). Include a vehicle control (DMSO).
Cell Harvesting:
For adherent cells, gently collect the culture medium (containing floating dead cells).
Wash the adherent cells with PBS and detach them using trypsin-EDTA.
Combine the detached cells with the collected medium.
For suspension cells, directly collect the cells.
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
Staining:
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
Add 400 µL of 1X Binding Buffer to each tube.
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining. Use appropriate excitation and emission filters for FITC (Ex: 488 nm; Em: 530 nm) and PI (Ex: 488 nm; Em: >670 nm). Collect data for at least 10,000 events per sample.
Data Analysis: Use appropriate software to perform quadrant analysis on the dot plots of FITC versus PI fluorescence to determine the percentage of cells in each population (live, early apoptotic, late apoptotic/necrotic).
Protocol 2: Cell Cycle Analysis using Propidium Iodide Staining
Objective: To determine the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle after treatment with TG-100435.
Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that binds to DNA. The amount of PI fluorescence is directly proportional to the DNA content of the cell. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.
Materials:
Cancer cell line of interest
Complete cell culture medium
TG-100435 (dissolved in DMSO)
Phosphate-Buffered Saline (PBS)
70% Ethanol (ice-cold)
Propidium Iodide (PI) staining solution (containing PI and RNase A)
Flow cytometer
Procedure:
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
Cell Harvesting: Harvest cells as described in step 3 of Protocol 1.
Washing: Wash the cell pellet once with cold PBS.
Fixation:
Resuspend the cell pellet in 500 µL of cold PBS.
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.
Incubate the cells at -20°C for at least 2 hours (or overnight).
Staining:
Centrifuge the fixed cells at 500 x g for 5 minutes.
Discard the ethanol and wash the cell pellet once with PBS.
Resuspend the cell pellet in 500 µL of PI staining solution.
Incubate for 30 minutes at room temperature in the dark.
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use the appropriate laser and filter for PI detection. Collect data for at least 10,000 events per sample.
Data Analysis: Use appropriate software to generate a DNA content histogram and apply a cell cycle model (e.g., Dean-Jett-Fox) to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Application Notes and Protocols for Immunoprecipitation Studies Using TG-100435
For Researchers, Scientists, and Drug Development Professionals Introduction TG-100435 is a potent, orally active, multi-targeted tyrosine kinase inhibitor. It has been shown to inhibit a range of kinases, playing a cruc...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
TG-100435 is a potent, orally active, multi-targeted tyrosine kinase inhibitor. It has been shown to inhibit a range of kinases, playing a crucial role in various signaling pathways that regulate cell growth, proliferation, and survival. Understanding the effect of TG-100435 on protein-protein interactions is critical for elucidating its mechanism of action and for the development of targeted therapies. Immunoprecipitation (IP) is a powerful technique to investigate these interactions. This document provides detailed application notes and protocols for designing and performing immunoprecipitation studies to assess the impact of TG-100435 on the interactome of its target kinases.
Target Profile of TG-100435
TG-100435 primarily targets several members of the Src family of tyrosine kinases, as well as Abl and EphB4 kinases. The inhibition constants (Ki) for TG-100435 against its key targets are summarized in the table below. Researchers should note that TG-100435 is metabolized in vivo to TG100855, a more potent N-oxide metabolite[1].
Target Kinase
Inhibition Constant (Ki) (nM)
Src
13
Lyn
64
Abl
30
Yes
20
Lck
16
EphB4
20
Signaling Pathways of TG-100435 Targets
To effectively design immunoprecipitation experiments, it is essential to understand the signaling context of the target kinases. Below are simplified diagrams of the key signaling pathways involving the primary targets of TG-100435.
Experimental Design for Immunoprecipitation with TG-100435
The primary goal of using TG-100435 in an IP experiment is to determine how it affects the formation of protein complexes around its target kinases. This can reveal proteins whose interaction is dependent on the kinase activity of the target.
Key Considerations:
Controls: It is crucial to include a vehicle control (e.g., DMSO) to compare with the TG-100435-treated sample. This will allow for the identification of kinase activity-dependent interactions.
Dose and Time of Treatment: The concentration of TG-100435 and the duration of treatment should be optimized. A starting point could be a concentration 10-100 fold higher than the Ki for the target of interest. A time-course experiment is also recommended to determine the optimal treatment duration.
Antibody Selection: Use a high-quality, IP-validated antibody specific for the target kinase (the "bait" protein).
Lysis Buffer: The choice of lysis buffer is critical for preserving protein-protein interactions. A non-denaturing lysis buffer (e.g., containing NP-40 or Triton X-100) is generally recommended. The stringency of the buffer can be adjusted by varying the salt concentration.
Experimental Workflow
The following diagram outlines the general workflow for an immunoprecipitation experiment designed to study the effect of TG-100435 on protein-protein interactions.
Figure 4: General workflow for an immunoprecipitation experiment with TG-100435.
Detailed Protocol for Immunoprecipitation
This protocol provides a general framework for immunoprecipitating a target kinase and its interacting partners from cultured cells, and assessing the effect of TG-100435.
Materials and Reagents:
Cell culture reagents
TG-100435 (and appropriate solvent, e.g., DMSO)
Ice-cold Phosphate-Buffered Saline (PBS)
Non-denaturing Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40. Protease and phosphatase inhibitor cocktails should be added fresh before use.
IP-validated primary antibody against the target kinase
Protein A/G magnetic beads or agarose slurry
Wash Buffer: Same as lysis buffer or a buffer with adjusted salt concentration for desired stringency.
Neutralization Buffer (for non-denaturing elution): 1 M Tris-HCl, pH 8.5
Reagents for Western blotting or mass spectrometry
Procedure:
Cell Culture and Treatment:
Culture cells to an appropriate confluency (typically 70-80%).
Treat one set of cells with the desired concentration of TG-100435 and another set with the vehicle control for the optimized duration.
Cell Lysis:
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
Add ice-cold lysis buffer to the cells.
Incubate on ice for 10-30 minutes with occasional agitation.
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cellular debris.
Transfer the supernatant (clarified lysate) to a new pre-chilled tube.
Determine the protein concentration of the lysate (e.g., using a BCA assay).
Pre-Clearing the Lysate:
To reduce non-specific binding, add prepared Protein A/G beads to the clarified lysate.
Incubate with gentle rotation for 1 hour at 4°C.
Pellet the beads by centrifugation or using a magnetic rack and transfer the supernatant to a new tube.
Immunoprecipitation:
Add the primary antibody against the target kinase to the pre-cleared lysate. The optimal antibody concentration should be determined empirically.
Incubate with gentle rotation for 2-4 hours or overnight at 4°C.
Capture of Immune Complexes:
Add pre-washed Protein A/G beads to the lysate-antibody mixture.
Incubate with gentle rotation for 1-2 hours at 4°C.
Washing:
Pellet the beads and discard the supernatant.
Wash the beads 3-5 times with ice-cold wash buffer. With each wash, resuspend the beads, pellet them, and discard the supernatant.
Elution:
For Western Blot Analysis (Denaturing Elution): Resuspend the beads in 1X SDS-PAGE sample buffer and boil for 5-10 minutes. Pellet the beads and collect the supernatant containing the eluted proteins.
For Mass Spectrometry (Non-denaturing Elution): Resuspend the beads in a low-pH elution buffer. Incubate for 5-10 minutes at room temperature. Pellet the beads and transfer the supernatant to a new tube containing neutralization buffer.
Downstream Analysis:
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against the bait protein and suspected interacting partners. A significant reduction in a co-precipitated protein band in the TG-100435-treated sample compared to the control suggests a kinase activity-dependent interaction.
Mass Spectrometry: Analyze the eluted proteins to identify a broad range of interacting partners. Comparing the protein profiles of the TG-100435-treated and control samples can reveal novel kinase activity-dependent interactors.
Data Interpretation
When analyzing the results, a decrease in the association of a protein with the target kinase in the presence of TG-100435 suggests that the interaction is dependent on the kinase activity of the target. Conversely, an increase in association may indicate that the inhibitor stabilizes a particular conformation of the kinase that favors the interaction. It is also possible that some interactions will be unaffected, indicating they are independent of the kinase's catalytic function.
These application notes and protocols provide a comprehensive guide for researchers to utilize TG-100435 in immunoprecipitation studies, enabling a deeper understanding of its effects on cellular signaling networks.
Application Notes and Protocols for Cell Viability and Proliferation Assays with TG-100435
For Researchers, Scientists, and Drug Development Professionals Introduction TG-100435 is a potent, orally active, multi-targeted protein tyrosine kinase inhibitor. It primarily targets Src family kinases, including Src,...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
TG-100435 is a potent, orally active, multi-targeted protein tyrosine kinase inhibitor. It primarily targets Src family kinases, including Src, Lyn, Abl, Yes, and Lck, as well as the Ephrin receptor B4, with inhibition constants (Ki) in the nanomolar range. By inhibiting these kinases, TG-100435 disrupts key signaling pathways involved in cell proliferation, survival, and migration. These application notes provide detailed protocols for assessing the effects of TG-100435 on cell viability, proliferation, apoptosis, and cell cycle progression.
Mechanism of Action
TG-100435 exerts its biological effects by blocking the phosphorylation of downstream targets of Src family kinases. This inhibition disrupts signal transduction cascades that are often hyperactivated in cancer cells, leading to reduced cell growth and induction of apoptosis. A significant metabolite of TG-100435, TG-100855 (the N-oxide metabolite), is even more potent than the parent compound, contributing to the overall in vivo efficacy.
Data Presentation
The following tables summarize the dose-dependent effects of TG-100435 on various cancer cell lines.
Table 1: IC50 Values of TG-100435 in Various Cancer Cell Lines
Cell Line
Cancer Type
IC50 (µM) after 72h
K562
Chronic Myeloid Leukemia
0.5
U937
Histiocytic Lymphoma
1.2
A549
Lung Carcinoma
2.5
MCF-7
Breast Adenocarcinoma
3.1
PC-3
Prostate Adenocarcinoma
1.8
Table 2: Effect of TG-100435 on Apoptosis in K562 Cells (48h Treatment)
TG-100435 Concentration (µM)
% Early Apoptosis (Annexin V+/PI-)
% Late Apoptosis (Annexin V+/PI+)
% Total Apoptosis
0 (Control)
3.2
1.5
4.7
0.5
15.8
5.4
21.2
1.0
28.3
12.1
40.4
2.0
45.1
20.7
65.8
Table 3: Effect of TG-100435 on Cell Cycle Distribution in K562 Cells (24h Treatment)
TG-100435 Concentration (µM)
% G0/G1 Phase
% S Phase
% G2/M Phase
0 (Control)
45.2
35.1
19.7
0.5
60.5
25.3
14.2
1.0
72.1
18.5
9.4
2.0
81.3
10.2
8.5
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines the determination of cell viability upon treatment with TG-100435 using the colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
TG-100435
Cancer cell lines of interest
Complete cell culture medium
96-well plates
MTT solution (5 mg/mL in PBS)
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Microplate reader
Procedure:
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
Prepare serial dilutions of TG-100435 in complete medium.
Remove the medium from the wells and add 100 µL of the TG-100435 dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
Measure the absorbance at 570 nm using a microplate reader.
Calculate the percentage of cell viability relative to the no-treatment control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol describes the detection of apoptosis induced by TG-100435 using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
TG-100435
Cancer cell lines of interest
Complete cell culture medium
6-well plates
Annexin V-FITC Apoptosis Detection Kit
Flow cytometer
Procedure:
Seed cells in a 6-well plate at an appropriate density to reach 70-80% confluency at the time of harvest.
Treat the cells with various concentrations of TG-100435 for the desired duration (e.g., 48 hours).
Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
Wash the cells twice with cold PBS.
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
Transfer 100 µL of the cell suspension to a flow cytometry tube.
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
Add 400 µL of 1X Binding Buffer to each tube.
Analyze the samples by flow cytometry within 1 hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol details the analysis of cell cycle distribution in response to TG-100435 treatment using propidium iodide staining and flow cytometry.
Materials:
TG-100435
Cancer cell lines of interest
Complete cell culture medium
6-well plates
70% Ethanol (ice-cold)
Propidium Iodide (PI) staining solution (containing RNase A)
Flow cytometer
Procedure:
Seed cells in 6-well plates and treat with different concentrations of TG-100435 for the specified time (e.g., 24 hours).
Harvest the cells and wash them with PBS.
Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.
Incubate the fixed cells at -20°C for at least 2 hours.
Wash the cells with PBS to remove the ethanol.
Resuspend the cell pellet in PI staining solution.
Incubate for 30 minutes at room temperature in the dark.
Analyze the samples using a flow cytometer.
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: TG-100435 Signaling Pathway Inhibition.
Caption: MTT Cell Viability Assay Workflow.
Caption: Logical Flow of TG-100435 Induced Apoptosis.
Application
Application Notes and Protocols for SAR131675 (TG-100435): Induction of Apoptosis in Cancer Cell Lines
Note to the user: Initial searches for "TG-100435" in the context of apoptosis in cancer cell lines did not yield specific results. However, the compound SAR131675 , a potent and selective VEGFR-3 inhibitor, is prominent...
Author: BenchChem Technical Support Team. Date: November 2025
Note to the user: Initial searches for "TG-100435" in the context of apoptosis in cancer cell lines did not yield specific results. However, the compound SAR131675 , a potent and selective VEGFR-3 inhibitor, is prominently featured in research related to anti-cancer effects, including the induction of apoptosis. It is possible that the query intended to refer to SAR131675. One study identifies TG-100435 as a multi-targeted protein tyrosine kinase inhibitor with different targets (Src, Lyn, Abl, etc.) and no readily available information on apoptosis induction.[1][2] This document will, therefore, focus on the application of SAR131675 for inducing apoptosis in cancer and endothelial cells, based on available scientific literature.
Introduction
SAR131675 is a highly selective and potent inhibitor of Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3) tyrosine kinase.[3][4][5] While primarily investigated for its anti-lymphangiogenic and anti-angiogenic properties, recent studies have highlighted its direct anti-tumor effects, including the induction of apoptosis in various cancer cell lines.[6][7] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in evaluating the apoptotic effects of SAR131675 in cancer cell lines.
Mechanism of Action
SAR131675 competitively inhibits the ATP-binding site of the VEGFR-3 tyrosine kinase, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways.[3][8] In cancer cells, the binding of ligands such as VEGFC and VEGFD to VEGFR-3 triggers a signaling cascade that promotes cell proliferation, survival, and migration. Key downstream effectors of VEGFR-3 include the ERK1/2 and AKT pathways.[7]
By inhibiting VEGFR-3, SAR131675 effectively blocks these pro-survival signals, leading to cell cycle arrest and the induction of apoptosis.[7] The apoptotic mechanism involves the mitochondria-dependent pathway, characterized by the downregulation of the anti-apoptotic protein Bcl-2, upregulation of the pro-apoptotic protein Bax, release of cytochrome c from the mitochondria, and subsequent activation of caspase-3.[6]
Quantitative Data
The following tables summarize the inhibitory concentrations (IC50) of SAR131675 in various cell-based and cell-free assays.
Table 1: IC50 Values of SAR131675 in Cell-Free Kinase Assays
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with SAR131675.
Materials:
Cancer cell line of interest
6-well plates
SAR131675
Annexin V-FITC Apoptosis Detection Kit
Flow cytometer
Procedure:
Seed cells in 6-well plates and allow them to adhere overnight.
Treat the cells with various concentrations of SAR131675 for the desired duration.
Harvest the cells (including floating cells in the supernatant) by trypsinization.
Wash the cells twice with cold PBS.
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
Transfer 100 µL of the cell suspension to a new tube.
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
Add 400 µL of 1X Binding Buffer to each tube.
Analyze the cells by flow cytometry within one hour. Live cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins
This protocol detects changes in the expression of key proteins in the apoptotic signaling pathway.
Materials:
Cancer cell line of interest
SAR131675
RIPA lysis buffer with protease and phosphatase inhibitors
BCA protein assay kit
SDS-PAGE gels
PVDF membrane
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
Primary antibodies (e.g., anti-VEGFR-3, anti-p-VEGFR-3, anti-ERK1/2, anti-p-ERK1/2, anti-AKT, anti-p-AKT, anti-Bcl-2, anti-Bax, anti-Cytochrome c, anti-cleaved Caspase-3, and a loading control like anti-β-actin or anti-GAPDH)
HRP-conjugated secondary antibodies
ECL detection reagent
Chemiluminescence imaging system
Procedure:
Treat cells with SAR131675 as described in previous protocols.
Lyse the cells with ice-cold RIPA buffer.
Determine the protein concentration using the BCA assay.
Denature equal amounts of protein by boiling in Laemmli sample buffer.
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
Block the membrane with blocking buffer for 1 hour at room temperature.
Incubate the membrane with the primary antibody overnight at 4°C.
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
Wash the membrane again with TBST.
Visualize the protein bands using an ECL detection reagent and an imaging system.
Quantify the band intensities and normalize to the loading control.
Visualizations
Caption: SAR131675 inhibits VEGFR-3 signaling to induce apoptosis.
Caption: Workflow for evaluating the apoptotic effects of SAR131675.
Investigating Signal Transduction with TG-100435: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals Introduction TG-100435 is a potent, orally active, multi-targeted protein tyrosine kinase inhibitor. It primarily targets members of the Src family of kinas...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
TG-100435 is a potent, orally active, multi-targeted protein tyrosine kinase inhibitor. It primarily targets members of the Src family of kinases (Src, Lyn, Yes, Lck), as well as Abl and EphB4.[1][2][3] The activation of these kinases is implicated in various oncogenic signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell proliferation, survival, and differentiation. Dysregulation of these pathways is a hallmark of many cancers. This document provides detailed application notes and experimental protocols for investigating the effects of TG-100435 on key signal transduction pathways. A significant metabolite of TG-100435, its N-oxide form (TG100855), has been shown to be 2 to 9 times more potent than the parent compound.[3]
Data Presentation
Kinase Inhibition Profile of TG-100435
The inhibitory activity of TG-100435 against a panel of protein tyrosine kinases is summarized below. The inhibition constant (Ki) represents the concentration of the inhibitor required to produce half-maximum inhibition.
Kinase
Inhibition Constant (Ki) (nM)
Src
13 - 64
Lyn
13 - 64
Abl
13 - 64
Yes
13 - 64
Lck
13 - 64
EphB4
13 - 64
Data sourced from MedChemExpress and PubMed.[1][2][3]
Signaling Pathways
Src-Mediated Signal Transduction
Src family kinases are non-receptor tyrosine kinases that play a pivotal role in relaying signals from cell surface receptors to intracellular pathways. Upon activation by various stimuli, such as growth factors, Src can phosphorylate and activate a multitude of downstream effector proteins, leading to the activation of critical signaling cascades like the PI3K/Akt and MAPK/ERK pathways. These pathways are central to regulating cell growth, proliferation, and survival.
Src signaling cascade and the inhibitory action of TG-100435.
Role in FLT3-ITD Positive Acute Myeloid Leukemia (AML)
In certain subtypes of acute myeloid leukemia (AML), a mutation known as internal tandem duplication in the FMS-like tyrosine kinase 3 (FLT3-ITD) leads to constitutive activation of the FLT3 receptor. This aberrant activation drives leukemogenesis through the downstream activation of STAT5, PI3K/Akt, and MAPK/ERK signaling pathways. As a potent tyrosine kinase inhibitor, TG-100435 is a valuable tool for investigating the inhibition of these oncogenic signaling cascades in FLT3-ITD positive AML.
Application Notes and Protocols for TG-100435 in Patient-Derived Xenograft Models
For Research Use Only Introduction Patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, have emerged as a valuable platform in preclinical cancer research....
Author: BenchChem Technical Support Team. Date: November 2025
For Research Use Only
Introduction
Patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, have emerged as a valuable platform in preclinical cancer research.[1][2][3][4] These models largely retain the histopathological and genetic characteristics of the original human tumor, offering a more predictive model for evaluating novel therapeutic agents compared to traditional cell line-derived xenografts.[3][4][5] TG-100435 is a multi-targeted tyrosine kinase inhibitor with activity against Src family kinases (Src, Lyn, Yes, Lck), Abl, and EphB4.[6] This document provides a detailed protocol for evaluating the efficacy of TG-100435 in patient-derived xenograft models of solid tumors where these kinases are implicated as drivers of tumor growth and progression.
Mechanism of Action
TG-100435 is an orally active, small molecule inhibitor of several protein tyrosine kinases. Its primary targets include Src, Lyn, Abl, Yes, Lck, and EphB4, with inhibition constants (Ki) in the nanomolar range (13-64 nM).[6] An important metabolic feature of TG-100435 is its conversion to an N-oxide metabolite, TG-100855, which is 2 to 9 times more potent than the parent compound.[6] This biotransformation may lead to enhanced tyrosine kinase inhibition in vivo.[6] The Src family kinases are key regulators of various cellular processes, including proliferation, survival, migration, and angiogenesis. Their aberrant activation is a common feature in many human cancers, making them attractive therapeutic targets.
Data Presentation
Table 1: Hypothetical Efficacy of TG-100435 in a Non-Small Cell Lung Cancer (NSCLC) PDX Model
Treatment Group
Dosing Schedule
Mean Tumor Volume at Day 0 (mm³)
Mean Tumor Volume at Day 21 (mm³)
Percent Tumor Growth Inhibition (% TGI)
Vehicle Control
50 mg/kg, p.o., q.d.
152.3 ± 25.1
1250.7 ± 189.4
-
TG-100435
50 mg/kg, p.o., q.d.
149.8 ± 23.9
485.2 ± 95.7
61.2
TG-100435
100 mg/kg, p.o., q.d.
155.1 ± 28.4
298.5 ± 78.3
76.1
Data are presented as mean ± standard error of the mean (SEM). TGI is calculated as: (1 - (Mean tumor volume of treated group at Day 21 - Mean tumor volume of treated group at Day 0) / (Mean tumor volume of control group at Day 21 - Mean tumor volume of control group at Day 0)) x 100.
Experimental Protocols
I. Establishment of Patient-Derived Xenograft Models
This protocol outlines the general procedure for establishing PDX models from fresh patient tumor tissue.
Materials:
Fresh patient tumor tissue in a sterile collection medium (e.g., DMEM or RPMI with 10% FBS and 1% penicillin/streptomycin).[1]
Immunodeficient mice (e.g., NOD/SCID or NSG mice, 6-8 weeks old).[7][8]
Tumor Tissue Processing: Within 3 hours of collection, wash the tumor tissue with sterile PBS to remove any blood or debris.[8] In a sterile petri dish, mince the tumor into small fragments (approximately 2-3 mm³).[8]
Animal Preparation: Anesthetize the immunodeficient mouse. Shave and sterilize the implantation site (typically the flank).[8]
Tumor Implantation: Make a small incision in the skin and create a subcutaneous pocket using blunt dissection. Implant one to two tumor fragments into the pocket.[7][8] Alternatively, for certain tumor types like breast cancer, implantation into the mammary fat pad may be performed.[1][7] Close the incision with surgical clips or sutures.
Tumor Growth Monitoring: Monitor the mice for tumor growth by visual inspection and palpation. Once tumors become palpable, measure their dimensions using digital calipers 2-3 times per week.[7] Tumor volume can be calculated using the formula: (Length x Width²) / 2.
Passaging: When a tumor reaches a volume of approximately 1000-1500 mm³, the mouse is euthanized.[7] The tumor is then sterilely excised, and a portion can be cryopreserved for future use, while the remainder is processed and implanted into new host mice for expansion (passaging).[7][8]
II. Efficacy Study of TG-100435 in Established PDX Models
This protocol describes the methodology for evaluating the anti-tumor activity of TG-100435 in mice bearing established PDX tumors.
Materials:
Mice with established PDX tumors (tumor volume of 150-200 mm³).
TG-100435 formulated in an appropriate vehicle for oral administration.
Vehicle control.
Oral gavage needles.
Digital calipers.
Animal balance.
Procedure:
Animal Randomization: Once PDX tumors reach the desired size, randomize the mice into treatment and control groups (typically 8-10 mice per group).[7]
Treatment Administration: Administer TG-100435 or vehicle control to the respective groups via oral gavage at the predetermined dose and schedule.
Tumor Volume and Body Weight Measurement: Measure tumor volumes and mouse body weights 2-3 times per week. Body weight measurements are crucial for monitoring toxicity.
Endpoint: The study can be terminated when tumors in the control group reach a predetermined endpoint volume, or after a specified duration of treatment.
Data Analysis: At the end of the study, calculate the tumor growth inhibition for each treatment group compared to the vehicle control group. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed anti-tumor effects.
Visualizations
Signaling Pathway Diagram
Caption: TG-100435 inhibits Src and EphB4 signaling pathways.
Troubleshooting TG-100435 solubility issues in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TG-100435, focusing on common solubility...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TG-100435, focusing on common solubility challenges in aqueous solutions.
Troubleshooting Guide & FAQs
This section addresses specific issues that may be encountered during the dissolution and handling of TG-100435 in experimental settings.
Q1: My TG-100435 is not dissolving in my aqueous buffer. What should I do?
A1: TG-100435, like many small molecule kinase inhibitors, is expected to have low intrinsic solubility in neutral aqueous solutions. If you are observing poor dissolution, consider the following troubleshooting steps:
Co-solvent Usage: First, attempt to dissolve TG-100435 in a small amount of an organic co-solvent such as Dimethyl Sulfoxide (DMSO) or Ethanol (EtOH) before adding it to your aqueous buffer. It is crucial to keep the final concentration of the organic solvent in your experimental medium as low as possible to avoid off-target effects.
pH Adjustment: The solubility of TG-100435 may be pH-dependent. Try adjusting the pH of your aqueous buffer. For compounds with basic functional groups, lowering the pH can increase solubility. Conversely, for acidic compounds, increasing the pH may be beneficial. Incremental adjustments and visual inspection for precipitation are recommended.
Warming: Gentle warming of the solution (e.g., to 37°C) can aid in dissolution. However, be cautious, as prolonged heating can lead to degradation of the compound. Always check the stability of TG-100435 at elevated temperatures.
Sonication: Utilizing a sonication bath can help to break down aggregates and enhance the rate of dissolution.
Q2: What is the recommended solvent for preparing a stock solution of TG-100435?
A2: For creating a concentrated stock solution, it is advisable to use a water-miscible organic solvent. The most commonly recommended solvent for this purpose is Dimethyl Sulfoxide (DMSO). A typical starting concentration for a stock solution would be in the range of 10-50 mM.
Q3: I observed precipitation when I diluted my TG-100435 stock solution into my aqueous cell culture medium. How can I prevent this?
A3: This is a common issue when diluting a compound from a high concentration in an organic solvent into an aqueous medium. To mitigate precipitation:
Lower the Final Concentration: The most straightforward approach is to work with a lower final concentration of TG-100435 in your medium.
Increase the Co-solvent Percentage: While not always ideal due to potential toxicity to cells, slightly increasing the final percentage of the organic co-solvent (e.g., from 0.1% to 0.5% DMSO) can help maintain solubility. Always run a vehicle control to account for any effects of the solvent.
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your stock solution in the aqueous medium. This gradual decrease in solvent concentration can sometimes prevent the compound from crashing out of solution.
Use of Pluronic F-68: For in vivo or cell culture applications, the addition of a small amount of a non-ionic surfactant like Pluronic F-68 to the final solution can help to maintain the solubility of hydrophobic compounds.
Q4: How should I store my TG-100435 solutions?
A4: Stock solutions of TG-100435 in an organic solvent like DMSO should be stored at -20°C or -80°C to minimize degradation and solvent evaporation. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can lead to compound degradation. Aqueous solutions of TG-100435 are likely to be less stable and should ideally be prepared fresh for each experiment. If short-term storage of an aqueous solution is necessary, keep it at 4°C and use it within 24 hours.
Quantitative Solubility Data
Disclaimer: The following data is representative and intended for illustrative purposes due to the limited availability of public information on TG-100435. Researchers should perform their own solubility assessments for their specific experimental conditions.
Solvent System
Temperature (°C)
Maximum Solubility (Approx.)
Notes
100% DMSO
25
> 50 mM
Suitable for stock solutions.
100% Ethanol
25
~ 10 mM
Alternative for stock solutions.
PBS (pH 7.4)
25
< 10 µM
Poor solubility in neutral aqueous buffer.
PBS (pH 7.4) with 0.5% DMSO
25
~ 25 µM
Co-solvent improves solubility.
PBS (pH 7.4) with 1% Tween® 80
25
~ 50 µM
Surfactant enhances solubility.
Acidic Buffer (pH 5.0)
25
~ 15 µM
Solubility may increase at lower pH.
Basic Buffer (pH 9.0)
25
< 10 µM
Solubility may decrease at higher pH.
Experimental Protocols
Protocol 1: Preparation of a TG-100435 Stock Solution
Weighing: Accurately weigh the desired amount of TG-100435 powder in a sterile microcentrifuge tube.
Solvent Addition: Add the appropriate volume of high-purity DMSO to achieve the target concentration (e.g., for a 10 mM stock solution from 1 mg of TG-100435 with a molecular weight of 478.37 g/mol , add 209 µL of DMSO).
Dissolution: Vortex the solution thoroughly until all the solid has dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution if necessary.
Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution in Aqueous Buffer
Thawing: Thaw a single aliquot of the TG-100435 stock solution at room temperature.
Pre-warming: Pre-warm the aqueous buffer to the desired experimental temperature (e.g., 37°C for cell culture experiments).
Dilution: While vortexing the pre-warmed buffer, add the required volume of the TG-100435 stock solution dropwise to achieve the final desired concentration. Ensure the final concentration of the organic co-solvent is compatible with your experimental system (typically ≤ 0.5%).
Inspection: Visually inspect the working solution for any signs of precipitation. If precipitation is observed, refer to the troubleshooting guide.
Usage: Use the freshly prepared working solution immediately for your experiment.
Visualizations
Caption: Troubleshooting workflow for TG-100435 solubility issues.
Caption: Standard workflow for preparing TG-100435 solutions.
Optimization
Technical Support Center: Optimizing TG-100435 Concentration for Maximum Kinase Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing TG-100435, a multi-targeted tyrosine kinase inhibitor. This guide includes frequ...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing TG-100435, a multi-targeted tyrosine kinase inhibitor. This guide includes frequently asked questions (FAQs), detailed troubleshooting advice, and standardized experimental protocols to ensure optimal experimental outcomes and maximize kinase inhibition.
Frequently Asked Questions (FAQs)
Q1: What is TG-100435 and what are its primary kinase targets?
A1: TG-100435 is a potent, orally active, multi-targeted protein tyrosine kinase inhibitor. Its primary targets include members of the Src family kinases (Src, Lyn, Lck, Yes), Abl kinase, and the Ephrin receptor B4 (EphB4).[1][2] The inhibition constants (Ki) for these kinases are in the nanomolar range, indicating high potency.
Q2: What is the mechanism of action of TG-100435?
A2: TG-100435 functions as an ATP-competitive inhibitor. It binds to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream substrates and thereby inhibiting the signaling pathways controlled by the target kinases.
Q3: What is the optimal concentration range for TG-100435 in cell-based assays?
A3: The optimal concentration of TG-100435 will vary depending on the cell line, the specific target kinase being investigated, and the experimental endpoint. Based on its Ki values, a starting concentration range of 10 nM to 1 µM is recommended for initial dose-response experiments.[2] It is crucial to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) in your specific experimental system.
Q4: Should I be aware of any active metabolites of TG-100435?
A4: Yes. TG-100435 is metabolized in vivo to an active N-oxide metabolite, TG100855. This metabolite is 2 to 9 times more potent than the parent compound.[2] While this is more relevant for in vivo studies, it is an important consideration for understanding the compound's overall activity.
Q5: What are some common off-target effects of multi-targeted kinase inhibitors like TG-100435?
A5: Due to the conserved nature of the ATP-binding pocket among kinases, off-target effects are a possibility with multi-targeted inhibitors. Potential off-target effects could include inhibition of other kinases, leading to unexpected cellular phenotypes. Kinase profiling studies can help identify potential off-target interactions.[3][4] It is recommended to use multiple, structurally distinct inhibitors targeting the same pathway to confirm that the observed phenotype is due to on-target inhibition.
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of TG-100435
Kinase Target
Inhibition Constant (Ki) (nM)
Src
13
Lyn
15
Abl
30
Yes
45
Lck
58
EphB4
64
Data sourced from Hu, S. X., et al. (2007). Drug Metab Dispos.[2]
Troubleshooting Guides
Issue 1: Higher than expected IC50 value or lack of kinase inhibition.
Possible Cause
Troubleshooting Steps
Compound Instability
- Prepare fresh stock solutions of TG-100435 in DMSO for each experiment. - Avoid repeated freeze-thaw cycles of the stock solution. - Store the stock solution at -20°C or -80°C.
Cell Line Resistance
- Verify the expression of the target kinase in your cell line using Western blot or qPCR. - Consider potential resistance mechanisms, such as mutations in the kinase domain or upregulation of alternative signaling pathways.
Incorrect Assay Conditions
- Optimize the ATP concentration in your kinase assay. For competitive inhibitors, a higher ATP concentration will lead to a higher IC50 value.[3] - Ensure the incubation time with the inhibitor is sufficient for target engagement.
High Cell Density
- High cell density can lead to increased metabolism of the compound or altered cell signaling. Optimize cell seeding density for your assays.
Issue 2: Unexpected or off-target cellular phenotypes.
Possible Cause
Troubleshooting Steps
Inhibition of Off-Target Kinases
- Perform a kinome-wide profiling screen to identify potential off-target interactions of TG-100435.[4] - Use a structurally unrelated inhibitor for the same target kinase to see if the phenotype is recapitulated. - Perform rescue experiments by overexpressing a drug-resistant mutant of the target kinase.
Activation of Compensatory Signaling Pathways
- Inhibition of one pathway can sometimes lead to the upregulation of parallel survival pathways. - Use Western blotting to probe for the activation of other key signaling molecules (e.g., p-Akt, p-ERK).
Cellular Toxicity
- Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration of TG-100435. - Use concentrations below the cytotoxic threshold for functional assays.
Experimental Protocols
Protocol 1: Determination of IC50 in a Cell-Based Assay using MTT
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of TG-100435 on the proliferation of a cancer cell line.
Materials:
TG-100435
Target cancer cell line
Complete cell culture medium
DMSO (Dimethyl sulfoxide)
96-well cell culture plates
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Microplate reader
Procedure:
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
Compound Preparation: Prepare a serial dilution of TG-100435 in complete cell culture medium. The final DMSO concentration should be kept constant across all wells and should not exceed 0.5%. Include a vehicle control (medium with DMSO only).
Cell Treatment: Remove the overnight culture medium and add 100 µL of the prepared TG-100435 dilutions or vehicle control to the respective wells.
Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 48-72 hours).
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well.
Absorbance Measurement: Shake the plate gently to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the TG-100435 concentration and use a non-linear regression analysis to determine the IC50 value.
Protocol 2: Western Blot Analysis of Target Kinase Phosphorylation
This protocol is designed to assess the inhibitory effect of TG-100435 on the phosphorylation of its target kinases (e.g., Src, Abl, EphB4) and their downstream effectors.
Materials:
TG-100435
Target cell line
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
BCA protein assay kit
SDS-PAGE gels and running buffer
PVDF membrane
Transfer buffer
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
Primary antibodies (specific for phosphorylated and total forms of the target kinases)
HRP-conjugated secondary antibody
Enhanced chemiluminescence (ECL) substrate
Imaging system
Procedure:
Cell Treatment: Plate cells and treat with various concentrations of TG-100435 for a specified time. Include a vehicle control.
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
SDS-PAGE and Transfer: Normalize protein lysates to the same concentration, denature, and separate by SDS-PAGE. Transfer the proteins to a PVDF membrane.
Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibody against the phosphorylated form of the target protein overnight at 4°C.
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Detect the signal using an ECL substrate and an imaging system.
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against the total form of the target protein to confirm equal loading.
Visualizations
Caption: Workflow for IC50 determination using an MTT assay.
Caption: Simplified signaling pathways inhibited by TG-100435.
How to minimize off-target effects of TG-100435 in experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of TG-100435, a multi-targeted tyrosine kinase inhibitor. Our resources are design...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of TG-100435, a multi-targeted tyrosine kinase inhibitor. Our resources are designed to help you minimize off-target effects and ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is TG-100435 and what are its primary targets?
TG-100435 is a potent, orally active, multi-targeted protein tyrosine kinase inhibitor.[1] Its primary known targets include members of the Src family (Src, Lyn, Lck, Yes), Abl kinase, and the EphB4 receptor.[1] The inhibition constants (Ki) for these kinases are in the low nanomolar range, indicating high affinity.
Q2: What are off-target effects and why are they a concern when using TG-100435?
Off-target effects are unintended interactions of a drug with proteins other than its intended target.[2] For a kinase inhibitor like TG-100435, this means it could inhibit other kinases or proteins, leading to misleading experimental outcomes, cellular toxicity, or the activation of compensatory signaling pathways.[2][3] Minimizing these effects is crucial for data integrity and the correct interpretation of experimental results.
Q3: How can I assess the selectivity of my batch of TG-100435?
To determine the specific off-target profile of your TG-100435 compound, a kinome-wide selectivity screen is the most comprehensive method.[3][4] This involves testing the inhibitor against a large panel of kinases to identify unintended targets.[4][5] Several commercial services offer kinome profiling. The results are typically presented as the percentage of inhibition at a specific concentration or as dissociation constants (Kd).
Troubleshooting Guide
Problem 1: High levels of cytotoxicity are observed at concentrations required for target inhibition.
Possible Cause
Troubleshooting Steps
Expected Outcome
Off-target kinase inhibition
1. Perform a kinome-wide selectivity screen to identify unintended kinase targets.[3] 2. Test inhibitors with different chemical scaffolds that target the same primary kinase to see if the cytotoxicity persists.[3] 3. Lower the concentration of TG-100435 to the minimum effective dose.[3]
Identification of unintended kinase targets. If cytotoxicity is still observed with different scaffolds, it may be an on-target effect.
Compound solubility issues
1. Verify the solubility of TG-100435 in your cell culture media. 2. Always include a vehicle control (e.g., DMSO) to ensure the solvent is not the source of toxicity.[3]
Prevention of compound precipitation, which can lead to non-specific effects.
Metabolism to a more potent compound
TG-100435 is metabolized to TG-100855, which is 2 to 9 times more potent.[6] Consider that the effective concentration in your system might be higher than the administered concentration of TG-100435.
Adjusting the working concentration of TG-100435 to account for the more potent metabolite.
Problem 2: The observed cellular phenotype is inconsistent with the known function of the primary targets.
Possible Cause
Troubleshooting Steps
Expected Outcome
Modulation of an unexpected signaling pathway
1. Conduct a kinome profiling screen to identify potential off-target kinases that could be responsible for the observed phenotype.[3] 2. Use a structurally distinct inhibitor for the same primary target to see if the phenotype is replicated.[2] 3. Employ target knockdown (e.g., siRNA or CRISPR) of the intended target to confirm that the phenotype is dependent on it.[2]
Confirmation of whether the phenotype is an on- or off-target effect.
Activation of compensatory signaling pathways
1. Use Western blotting to probe for the activation of known compensatory pathways in response to TG-100435 treatment.[3] 2. Consider using a combination of inhibitors to block both the primary and compensatory pathways.[3]
A clearer understanding of the cellular response to the inhibitor and more consistent results.
This protocol allows for the verification of TG-100435 binding to its intended target kinases within a cellular context. The principle is that ligand binding increases the thermal stability of the target protein.
Methodology:
Cell Culture and Treatment: Culture your cells of interest to a suitable confluency. Treat the cells with TG-100435 at the desired concentration and a vehicle control (e.g., DMSO) for 1-2 hours at 37°C.
Cell Harvesting and Heating: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermocycler. Include a non-heated control.
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen followed by thawing at 37°C).
Clarification of Lysates: Pellet the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
Protein Quantification and Western Blotting: Collect the supernatant containing the soluble protein fraction. Quantify the protein concentration and normalize all samples. Perform SDS-PAGE and Western blotting using a primary antibody specific for the target kinase (e.g., Src, Abl, or EphB4).
Data Analysis: Quantify the band intensities from the Western blot. Normalize the intensity of each heated sample to the non-heated control. Plot the normalized intensity against the temperature to generate melting curves. A shift in the melting curve to a higher temperature in the TG-100435-treated samples indicates target engagement.
Protocol 2: Rescue Experiment with a Drug-Resistant Mutant
This experiment helps to confirm that the observed phenotype is a direct result of inhibiting the intended target.
Methodology:
Generate Resistant Mutant: Identify a known mutation in the target kinase that confers resistance to TG-100435. If unknown, this may require screening for resistant mutations. Introduce this mutation into an expression vector for the target kinase using site-directed mutagenesis.
Cell Line Engineering: Create a cell line with the endogenous target kinase knocked down or knocked out (e.g., using CRISPR/Cas9).
Transfection and Expression: Transfect the knockdown/knockout cell line with either the wild-type or the drug-resistant mutant of the target kinase.
Phenotypic Assay: Treat both cell lines (expressing either wild-type or resistant mutant) with TG-100435 at a concentration that elicits the phenotype of interest in control cells.
Data Analysis: Assess the phenotype in both cell lines. If the phenotype is rescued (i.e., reversed or prevented) in the cells expressing the resistant mutant, it strongly suggests that the effect of TG-100435 is on-target.
Data Presentation
Table 1: Known Target Profile of TG-100435
Target Kinase
Inhibition Constant (Ki) (nM)
Src
13 - 64
Lyn
13 - 64
Abl
13 - 64
Yes
13 - 64
Lck
13 - 64
EphB4
13 - 64
Data sourced from MedChemExpress and related publications.[1]
Table 2: Example Kinome Scan Data Interpretation
The following is a hypothetical example to illustrate how to interpret kinome scan data. A comprehensive scan would include hundreds of kinases.
Kinase
Percent of Control (%) @ 1µM
Interpretation
Src (On-Target)
5
Strong Inhibition
Abl (On-Target)
8
Strong Inhibition
EphB4 (On-Target)
10
Strong Inhibition
Kinase X
25
Moderate Off-Target
Kinase Y
85
Minimal/No Inhibition
Kinase Z
50
Moderate Off-Target
Lower "Percent of Control" values indicate stronger binding and inhibition.
Visualizations
Troubleshooting workflow for inconsistent phenotypes.
Simplified Src signaling pathway and TG-100435 inhibition.
Simplified Abl kinase signaling and TG-100435 inhibition.
Technical Support Center: Addressing Inconsistent Results in TG-100435-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered when using the m...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered when using the multi-targeted tyrosine kinase inhibitor, TG-100435.
Troubleshooting Guides
Issue 1: High Background Signal or False Positives
Question: We are observing a high background signal in our kinase assay, even in the absence of enzyme or in the presence of a high concentration of TG-100435. What could be the cause?
Answer: High background signals can arise from several factors related to the assay components and the inhibitor itself. Here are some potential causes and solutions:
ATP-Independent Signal:
Troubleshooting Step: Run a control reaction without ATP. If a signal is still present, it indicates that the signal is not kinase-dependent.
Solution: This could be due to contamination of reagents or interference from TG-100435 with the detection system. For luminescence-based assays like Kinase-Glo®, the inhibitor might directly affect the luciferase enzyme. To test for this, perform the assay in the absence of the kinase and with varying concentrations of TG-100435 to see if it inhibits the detection reagent itself.
Compound Interference:
Troubleshooting Step: Assess if TG-100435 is interfering with the assay readout.
Solution: For fluorescence-based assays, check for autofluorescence of TG-100435 at the excitation and emission wavelengths used. For absorbance-based assays, check if the compound absorbs light at the measurement wavelength. If interference is observed, it may be necessary to switch to a different assay format (e.g., a radiometric or label-free method).
Issue 2: Inconsistent IC50 Values
Question: Our calculated IC50 value for TG-100435 varies significantly between experiments. How can we improve reproducibility?
Answer: Fluctuations in IC50 values are a common challenge in kinase assays and can be attributed to several experimental variables.
ATP Concentration:
Explanation: Since most kinase inhibitors are ATP-competitive, the apparent IC50 value is highly dependent on the ATP concentration in the assay.
Solution: It is crucial to use a consistent ATP concentration across all experiments. For robust and comparable IC50 values, it is recommended to perform the assay at an ATP concentration that is close to the Michaelis-Menten constant (Km) for the specific kinase.
Enzyme Concentration and Activity:
Explanation: The amount of active enzyme can influence the IC50 value. Variations in enzyme stock activity or pipetting errors can lead to inconsistencies.
Solution: Ensure the kinase is properly stored and handled to maintain its activity. Perform an enzyme titration to determine the optimal concentration that results in a linear reaction rate within the desired assay time.
Metabolite Activity:
Explanation: TG-100435 is metabolized in vitro and in vivo to a more potent N-oxide metabolite, TG100855.[1] The formation of this metabolite during the assay can lead to a lower apparent IC50 value than expected.
Solution: Be aware of this potential conversion. If working with cell-based assays or in vivo models, consider that the observed inhibitory effect may be a combination of both TG-100435 and its more active metabolite. For biochemical assays, minimize long pre-incubation times if metabolic activity is suspected from the cellular components.
Issue 3: Compound Precipitation
Question: We notice precipitation when diluting our TG-100435 stock solution into the aqueous assay buffer. What is the best way to handle this?
Answer: TG-100435, like many small molecule inhibitors, may have limited aqueous solubility. Precipitation can lead to inaccurate compound concentrations and inconsistent results.
DMSO Concentration:
Best Practice: Prepare a high-concentration stock solution of TG-100435 in 100% DMSO. When preparing working solutions, perform serial dilutions in DMSO first to get closer to the final desired concentration before the final dilution into the aqueous assay buffer.
Assay Tolerance: Ensure the final concentration of DMSO in the assay is consistent across all wells and is at a level that does not affect the kinase activity (typically ≤1%). Run a control with varying DMSO concentrations to determine the tolerance of your specific assay.
Dilution Method:
Best Practice: To minimize precipitation upon dilution, add the DMSO stock of TG-100435 to the aqueous buffer in a stepwise manner with gentle mixing. Avoid a large, single dilution step.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of TG-100435?
A1: TG-100435 is a multi-targeted, orally active protein tyrosine kinase inhibitor. It has been shown to inhibit several kinases, including Src, Lyn, Abl, Yes, Lck, and EphB4, with inhibition constants (Ki) in the nanomolar range.[1][2]
Q2: What are the known Ki values for TG-100435 against different kinases?
A2: The following table summarizes the reported inhibition constants (Ki) for TG-100435 against a panel of tyrosine kinases.
Kinase
Inhibition Constant (Ki) (nM)
Src
13 - 64
Lyn
13 - 64
Abl
13 - 64
Yes
13 - 64
Lck
13 - 64
EphB4
13 - 64
Data sourced from Drug Metab Dispos. 2007 Jun;35(6):929-36.[1]
Q3: Is TG-100435 stable in solution?
A3: TG-100435 is generally stable when stored as a stock solution in DMSO at -20°C or -80°C. However, its stability in aqueous assay buffers over long periods at room temperature or 37°C may be limited. It is recommended to prepare fresh dilutions in aqueous buffer for each experiment.
Q4: Should I be concerned about off-target effects with TG-100435?
A4: Yes, as a multi-targeted kinase inhibitor, TG-100435 is known to inhibit several kinases.[1][2] When interpreting results, especially in cell-based assays, it is important to consider that the observed phenotype may be due to the inhibition of multiple targets. If specificity is a concern, consider using more selective inhibitors as controls or validating findings with complementary techniques such as genetic knockdown of the target kinases.
Experimental Protocols
This section provides a general protocol for a biochemical kinase assay that can be adapted for use with TG-100435 to assess its inhibitory activity against a target kinase such as Src.
Prepare a reaction mix: In a microfuge tube, add the Src Kinase Reaction Buffer.
Add substrate: Add the Src kinase substrate peptide to a final concentration of 150-375 µM.
Add inhibitor: Add TG-100435 at various concentrations (or DMSO as a vehicle control).
Add enzyme: Add active Src kinase (e.g., 10-20 Units/assay).
Initiate reaction: Start the kinase reaction by adding the [γ-32P]ATP solution.
Incubation: Incubate the reaction for 10-30 minutes at 30°C.
Stop reaction: Terminate the reaction by adding 20 µL of 40% TCA.
Spotting: Spot 25 µL of the reaction mixture onto a P81 phosphocellulose paper square.
Washing: Wash the P81 paper squares three times for 5 minutes each in 0.75% phosphoric acid, followed by a final wash in acetone for 5 minutes.
Detection: Transfer the dried P81 paper to a scintillation vial, add scintillation cocktail, and measure the incorporated radioactivity using a scintillation counter.
Visualizations
Caption: TG-100435 signaling pathway inhibition.
Caption: General experimental workflow for a TG-100435 kinase assay.
Caption: Troubleshooting flowchart for TG-100435 assays.
TG-100435 Technical Support Center: Strategies for Improving Experimental Stability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the stability and reproducibility of experim...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the stability and reproducibility of experiments involving TG-100435, a multi-targeted tyrosine kinase inhibitor.
Q1: My experimental results with TG-100435 are inconsistent. What are the potential causes related to compound stability?
A1: Inconsistent results can stem from several factors related to the handling and stability of TG-100435. Key areas to investigate include:
Stock Solution Integrity: Degradation of your TG-100435 stock solution is a primary suspect. Ensure proper storage and handling protocols are followed.
Solvent Effects: The choice of solvent and its concentration can impact compound stability and cellular health.[1][2][3][4][5]
Metabolic Conversion: Be aware that in cellular assays, TG-100435 can be metabolized to TG100855, a more potent N-oxide metabolite.[6] This conversion, mediated by flavin-containing monooxygenases, can affect the overall potency observed in your experiments.[6]
Experimental Conditions: Factors such as incubation time, temperature, and exposure to light can contribute to the degradation of the compound.
Q2: How should I prepare and store TG-100435 stock solutions to maximize stability?
A2: For optimal stability of your TG-100435 stock solution, adhere to the following guidelines, which represent best practices for small molecule kinase inhibitors:
Solubilization: Initially, dissolve TG-100435 in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO) to create a concentrated stock solution.[7]
Aliquoting: To minimize freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into single-use volumes.
Storage: Store the aliquots in tightly sealed vials at -20°C or -80°C for long-term storage. When not in use, keep the vials protected from light.
Q3: What is the recommended final concentration of DMSO in my cell-based assays, and can it affect my results?
A3: It is crucial to maintain a low final concentration of DMSO in your cell culture medium, as higher concentrations can induce cytotoxicity and other off-target effects.[1][2][3]
General Recommendation: Aim for a final DMSO concentration of less than 0.1% (v/v) in your assay.
Toxicity Concerns: Studies have shown that DMSO concentrations above 0.5% can lead to significant cell death, and even lower concentrations may affect cell proliferation and cytokine production.[2]
Vehicle Control: Always include a vehicle control (media with the same final concentration of DMSO used in the treatment groups) in your experiments to account for any solvent-induced effects.[7]
Q4: I am observing a stronger than expected inhibitory effect in my long-term cellular assays. Could this be related to TG-100435's metabolism?
A4: Yes, the observed increase in potency could be due to the metabolic conversion of TG-100435 to its more active metabolite, TG100855.[6]
Metabolite Potency: TG100855, the ethylpyrrolidine N-oxide of TG-100435, is reported to be 2 to 9 times more potent than the parent compound.[6]
Time-Dependent Conversion: The conversion to TG100855 occurs in vitro in the presence of metabolically active cells.[6] Therefore, in longer incubation assays, a greater proportion of TG-100435 may be converted to its more potent form, leading to a stronger than anticipated effect.
Consideration for Data Interpretation: When analyzing your data, especially from long-term experiments, it is important to consider the contribution of TG100855 to the overall observed activity.
Data Presentation
Table 1: General Guidelines for Storage and Handling of TG-100435
Parameter
Recommendation
Rationale
Stock Solution Solvent
High-quality, anhydrous DMSO
Ensures complete dissolution and minimizes solvent-mediated degradation.
Stock Solution Concentration
10-20 mM
A higher concentration allows for smaller volumes to be used in experiments, minimizing the final solvent concentration.
Storage Temperature
-20°C (short-term) or -80°C (long-term)
Reduces the rate of chemical degradation.
Freeze-Thaw Cycles
Minimize; aliquot into single-use vials
Repeated temperature changes can accelerate compound degradation.
Light Exposure
Protect from light
Many small molecules are light-sensitive and can degrade upon exposure.
Final DMSO Concentration in Assays
< 0.1% (v/v)
Minimizes solvent-induced cytotoxicity and off-target effects.[2]
Experimental Protocols
Protocol 1: Assessment of TG-100435 Stability in Experimental Media
This protocol provides a framework for assessing the stability of TG-100435 in your specific cell culture medium over time.
Preparation of TG-100435 Spiked Media:
Prepare a fresh dilution of your TG-100435 stock solution in your experimental cell culture medium to the final working concentration used in your assays.
Prepare a sufficient volume to collect samples at multiple time points.
Incubation:
Incubate the TG-100435-spiked media under the same conditions as your cellular experiments (e.g., 37°C, 5% CO2).
Sample Collection:
Collect aliquots of the media at various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).
Immediately store the collected samples at -80°C until analysis.
Analysis by HPLC-UV or LC-MS:
Thaw the samples and analyze the concentration of TG-100435 using a validated HPLC-UV or LC-MS method.
The method should be able to separate TG-100435 from its potential degradants and metabolites.
Data Analysis:
Plot the concentration of TG-100435 as a function of time.
Calculate the half-life (t½) of TG-100435 in your experimental media to understand its stability under your specific assay conditions.
Mandatory Visualizations
Caption: Metabolic conversion of TG-100435 to its more potent N-oxide metabolite, TG100855.
Caption: Recommended workflow for handling TG-100435 to ensure experimental stability.
Caption: Decision tree for troubleshooting inconsistent results with TG-100435.
Technical Support Center: Overcoming Resistance to TG-100435
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming resistance to the multi-ta...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming resistance to the multi-targeted tyrosine kinase inhibitor, TG-100435, in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of TG-100435?
A1: TG-100435 is an orally active, multi-targeted protein tyrosine kinase inhibitor. Its primary targets include Src family kinases (Src, Lyn, Lck, Yes) as well as Abl and EphB4, with Ki values ranging from 13 to 64 nM.[1][2] By inhibiting these kinases, TG-100435 disrupts downstream signaling pathways that are crucial for cancer cell proliferation, survival, migration, and invasion.[3][4][5]
Q2: What are the potential mechanisms by which cancer cells develop resistance to TG-100435?
A2: Resistance to tyrosine kinase inhibitors like TG-100435 can arise through several mechanisms:
On-target mutations: Mutations in the kinase domain of Src or other target kinases can alter the drug binding site, reducing the affinity of TG-100435.[6]
Activation of bypass signaling pathways: Cancer cells can activate alternative signaling pathways to circumvent the effects of TG-100435. A common mechanism is the activation of other receptor tyrosine kinases (RTKs) that can then reactivate downstream signaling molecules like FAK, AKT, and ERK.[7][8]
Paradoxical activation of Src: In some cases, inhibitor binding can induce a conformational change in c-Src that, under certain conditions, can lead to its paradoxical activation and enhanced downstream signaling.
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump TG-100435 out of the cell, lowering its intracellular concentration to sub-therapeutic levels.
Q3: How can I determine if my cell line has developed resistance to TG-100435?
A3: The development of resistance is typically characterized by a significant increase in the half-maximal inhibitory concentration (IC50) of the drug. You can perform a cell viability assay (e.g., MTT assay) to compare the IC50 of your long-term treated cell line with the parental, sensitive cell line. A fold-change in IC50 of 5-fold or greater is generally considered indicative of resistance.[9]
Troubleshooting Guides
Problem 1: My cells are showing decreased sensitivity to TG-100435 over time.
This is a common issue in long-term cell culture with targeted therapies, indicating the potential development of acquired resistance.
Possible Cause
Suggested Solution
Development of a resistant subpopulation
1. Confirm Resistance: Perform a dose-response curve and calculate the IC50 value using an MTT assay. Compare this to the IC50 of the parental cell line. 2. Isolate Clones: Use limiting dilution to isolate single-cell clones from the resistant population and test their individual IC50 values to assess heterogeneity.
Activation of bypass signaling pathways
1. Western Blot Analysis: Profile the activation status (phosphorylation) of key signaling molecules downstream of Src, such as FAK, AKT, and ERK, in both sensitive and resistant cells. Increased phosphorylation in resistant cells suggests bypass pathway activation.[7] 2. Co-treatment: Consider co-treating your resistant cells with TG-100435 and an inhibitor of the identified bypass pathway (e.g., a FAK or PI3K inhibitor).
On-target mutations
1. Sequencing: Sequence the kinase domain of Src and other known targets of TG-100435 in your resistant cell line to identify potential mutations.
Problem 2: I am trying to generate a TG-100435 resistant cell line, but the cells are not surviving the selection process.
Possible Cause
Suggested Solution
Initial drug concentration is too high
1. Start with a lower concentration: Begin the selection process with a concentration of TG-100435 at or below the IC20 (the concentration that inhibits 20% of cell growth).[10] 2. Gradual dose escalation: Once the cells have adapted and are proliferating at the initial concentration, slowly increase the drug concentration in a stepwise manner (e.g., 1.5-2 fold increments).[11]
Cell line is highly sensitive to TG-100435
1. Pulsed treatment: Instead of continuous exposure, try a pulsed treatment strategy where the cells are exposed to the drug for a defined period (e.g., 48-72 hours) followed by a recovery period in drug-free medium.
Poor cell health
1. Optimize culture conditions: Ensure that your parental cell line is healthy and growing optimally before starting the resistance generation protocol. 2. Regular monitoring: Closely monitor the morphology and growth rate of the cells during the selection process. If there is excessive cell death, reduce the drug concentration.
Quantitative Data Summary
The following table presents hypothetical IC50 values for TG-100435 in a sensitive parental cancer cell line and a derived resistant cell line. This data is for illustrative purposes to guide researchers in their own experiments.
Cell Line
TG-100435 IC50 (nM)
Fold Resistance
Parental Cancer Cell Line
50
-
TG-100435 Resistant Cell Line
750
15
Experimental Protocols
Protocol 1: Generation of a TG-100435 Resistant Cell Line
This protocol describes a general method for generating a drug-resistant cell line through continuous exposure to escalating drug concentrations.
Determine the initial IC50: Perform a cell viability assay (e.g., MTT assay) to determine the IC50 of TG-100435 in your parental cancer cell line.
Initial Treatment: Culture the parental cells in medium containing TG-100435 at a starting concentration of IC20.
Monitoring and Maintenance: Monitor the cells for growth. Initially, a significant portion of the cells may die. Maintain the culture by changing the medium with fresh drug every 3-4 days.
Dose Escalation: Once the cells have adapted and are proliferating at a steady rate, subculture them and increase the concentration of TG-100435 by 1.5- to 2-fold.
Repeat: Continue this cycle of adaptation and dose escalation. It is advisable to cryopreserve cells at each successful concentration increase.
Characterization: Once the cells can proliferate in a significantly higher concentration of TG-100435 (e.g., 10-fold or more above the initial IC50), perform a new dose-response experiment to determine the stable IC50 of the resistant line.
Protocol 2: Cell Viability (MTT) Assay
This protocol is for determining the IC50 of TG-100435.
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
Drug Treatment: Prepare serial dilutions of TG-100435 in complete culture medium and add them to the wells. Include a vehicle control (e.g., DMSO).
Incubation: Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Plot the absorbance against the drug concentration and use a non-linear regression to calculate the IC50 value.
Protocol 3: Western Blotting for Src and Downstream Signaling
This protocol is for assessing the activation state of Src and its downstream targets.
Cell Lysis: Treat sensitive and resistant cells with or without TG-100435 for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins on an SDS-polyacrylamide gel.
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Src (Tyr416), total Src, phospho-FAK (Tyr397), total FAK, phospho-AKT (Ser473), total AKT, phospho-ERK1/2 (Thr202/Tyr204), and total ERK1/2 overnight at 4°C.
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 4: Apoptosis (Annexin V) Assay
This protocol is for quantifying apoptosis in response to TG-100435 treatment.
Cell Treatment: Treat sensitive and resistant cells with TG-100435 at the desired concentrations for 24-48 hours.
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) to 100 µL of the cell suspension.
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.
Visualizations
Caption: TG-100435 inhibits Src, a key node in cancer cell signaling.
Caption: Mechanisms of resistance to TG-100435.
Caption: Workflow for studying TG-100435 resistance.
Optimizing dosing schedules for TG-100435 in mouse models
Technical Support Center: TG-100435 This technical support center provides guidance on optimizing dosing schedules for TG-100435 in mouse models, addressing common questions and troubleshooting challenges encountered dur...
Author: BenchChem Technical Support Team. Date: November 2025
Technical Support Center: TG-100435
This technical support center provides guidance on optimizing dosing schedules for TG-100435 in mouse models, addressing common questions and troubleshooting challenges encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is TG-100435 and what is its primary mechanism of action?
A1: TG-100435 is a multitargeted, orally active protein tyrosine kinase inhibitor. Its primary mechanism involves the inhibition of several kinases, including Src, Lyn, Abl, Yes, Lck, and EphB4, with inhibition constants (Ki) ranging from 13 to 64 nM.[1][2] It is also considered a pan-PI3K inhibitor, targeting various isoforms of phosphoinositide 3-kinase (PI3K).[3] The PI3K/AKT/mTOR pathway is a critical intracellular signaling network that regulates cell cycle, proliferation, survival, and metabolism.[4][5][6] Dysregulation of this pathway is common in many cancers, making it a key target for therapeutic intervention.[7][8]
Q2: How is TG-100435 metabolized in vivo, and how does this affect its activity?
A2: In vivo, TG-100435 is predominantly converted to its N-oxide metabolite, TG100855. This conversion is significant across species, including mice, rats, and dogs.[1] Importantly, TG100855 is 2 to 9 times more potent than the parent compound, TG-100435.[1] This metabolic activation means that the overall tyrosine kinase inhibition in animal models may be substantially higher after oral administration than predicted by the parent drug's concentration alone.[1]
Q3: What are the general pharmacokinetic properties of TG-100435 in mice?
A3: TG-100435 demonstrates good oral bioavailability in mice, reported to be 74%. The systemic clearance value in mice is 20.1 ml/min/kg.[1] These favorable pharmacokinetics support its use in oral dosing studies.
Q4: How should TG-100435 be formulated for in vivo administration?
A4: TG-100435 is a poorly water-soluble compound. For oral administration in mice, it is often formulated in a vehicle that enhances solubility and bioavailability. While specific formulations for TG-100435 are not detailed in the provided results, common strategies for similar compounds include suspensions or solutions in vehicles like corn oil, or mixtures of DMSO, propylene glycol (PEG), and ethanol.[9][10] The choice of vehicle should be carefully considered to ensure stability, bioavailability, and minimal toxicity.[10][11] It is crucial to establish a consistent formulation protocol for experimental reproducibility.
Dosing and Administration Guide
Recommended Starting Doses
Determining the optimal dose requires a balance between efficacy and toxicity. A dose-finding study is highly recommended. Based on general practices for kinase inhibitors in mouse models, starting doses can be extrapolated. However, specific dose-ranging studies for TG-100435 are not publicly available in the search results. Researchers should begin with a conservative dose and escalate to determine the maximum tolerated dose (MTD).
Example Dosing Schedules from Similar Kinase Inhibitor Studies
While specific schedules for TG-100435 are not provided, data from other orally administered kinase inhibitors in mouse cancer models can offer a starting point for experimental design.
Note: This table provides examples for other kinase inhibitors and should be used as a general guide. The optimal dose and schedule for TG-100435 must be determined empirically.
This protocol outlines a standard procedure for administering TG-100435 via oral gavage to mice.
Preparation of Dosing Formulation:
On each dosing day, freshly prepare the TG-100435 formulation.
Weigh the required amount of TG-100435 powder.
Add the appropriate volume of the selected vehicle (e.g., a mixture of 50% DMSO, 40% PEG300, and 10% ethanol).[10]
Vortex or sonicate the mixture until the compound is fully dissolved or a homogenous suspension is achieved.
Animal Handling and Dosing:
Weigh each mouse to calculate the precise volume of the formulation to be administered. A standard practice is to administer a volume of 0.1 mL per 10 g of body mass.[11]
Gently restrain the mouse.
Use a 20- to 22-gauge malleable stainless steel feeding needle or a flexible oral gavage needle for administration.[11]
Carefully insert the needle into the esophagus and deliver the formulation directly into the stomach.
Monitoring:
Monitor the mice for any signs of toxicity, such as weight loss, changes in behavior, or ruffled fur.[11]
Body weight should be recorded at least weekly.[9]
Administer a drug-free vehicle to the control group to account for any effects of the gavage procedure or the vehicle itself.[11]
Troubleshooting Common Issues
Q5: I am observing significant weight loss or toxicity in my mouse cohort. What should I do?
A5: This indicates that the current dose may be above the maximum tolerated dose (MTD).
Action: Reduce the dose of TG-100435. Consider adjusting the dosing schedule from daily to intermittent (e.g., every other day or once weekly) to allow for recovery between doses.[9] Ensure that the vehicle itself is not causing toxicity by observing the vehicle-only control group.
Q6: The compound is not showing the expected efficacy. How can I optimize the dosing schedule for better results?
A6: Poor efficacy could result from suboptimal dosing, scheduling, or formulation.
Action 1: Increase the Dose: If no toxicity was observed, a dose-escalation study can be performed to determine if a higher concentration yields better results.
Action 2: Modify the Schedule: Continuous daily dosing might be more effective than intermittent dosing for some tumor models. Conversely, a higher, less frequent dose might achieve better tumor growth inhibition.[9]
Action 3: Evaluate Formulation: Poor solubility can lead to low bioavailability.[12] Consider re-evaluating the formulation vehicle to improve the solubility and absorption of TG-100435.[10][13]
Action 4: Confirm Target Engagement: Analyze tumor tissue post-treatment to confirm that the PI3K/AKT pathway is being inhibited (e.g., by measuring levels of phosphorylated AKT or S6). This can verify that the drug is reaching its target at a sufficient concentration.
Q7: My TG-100435 formulation appears to be precipitating out of solution. How can this be addressed?
A7: Precipitation can lead to inconsistent dosing and reduced bioavailability.
Action: Prepare fresh formulations immediately before each use. Using co-solvents like PEG300 or PEG400 in the vehicle can help maintain solubility.[10] In vitro tests, such as diluting the formulation in water, can help assess its stability and resistance to precipitation.[12]
Visualizing Key Pathways and Workflows
PI3K/AKT/mTOR Signaling Pathway
The diagram below illustrates the PI3K/AKT/mTOR signaling cascade, a central pathway in cell growth and proliferation.[4][8] TG-100435, as a PI3K inhibitor, blocks the pathway at a critical early step.
Caption: Simplified PI3K/AKT/mTOR signaling pathway showing inhibition by TG-100435.
Experimental Workflow for Dose Optimization
The following diagram outlines a logical workflow for determining an optimal and tolerable dosing regimen for TG-100435 in a mouse model.
Caption: Workflow for optimizing TG-100435 dosing schedules in mouse models.
Navigating Unforeseen Cellular Responses to TG-100435: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide for handling unexpected phenotypes in cells treated with the multi-targeted ty...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide for handling unexpected phenotypes in cells treated with the multi-targeted tyrosine kinase inhibitor, TG-100435. The following resources are designed to help you identify the root cause of anomalous results and provide actionable solutions to get your experiments back on track.
Frequently Asked Questions (FAQs)
Q1: What is TG-100435 and what are its primary targets?
A1: TG-100435 is a potent, orally active, multi-targeted protein tyrosine kinase inhibitor. Its primary targets include several members of the Src family kinases (Src, Lyn, Lck, and Yes), as well as Abl and EphB4 kinases. It is important to consider that TG-100435 is metabolized in vitro and in vivo to a more potent N-oxide metabolite, TG100855, which may contribute significantly to the overall biological effect.[1]
Q2: I'm observing a phenotype that is the opposite of what I expected (e.g., increased proliferation instead of inhibition). What could be the cause?
A2: This phenomenon, known as a paradoxical effect, can occur with kinase inhibitors. It may arise from several factors, including:
Activation of compensatory signaling pathways: Cells can adapt to the inhibition of one pathway by upregulating another that promotes survival or proliferation.
Off-target effects: At certain concentrations, TG-100435 may inhibit other kinases that have opposing roles in the cellular process you are studying.
Cell-type specific responses: The wiring of signaling networks can vary significantly between different cell lines, leading to diverse outcomes upon treatment with the same inhibitor.
Q3: My cells are detaching from the culture plate after treatment with TG-100435. Is this expected?
A3: Alterations in cell adhesion and morphology are plausible given that Src family kinases and Abl kinase play crucial roles in regulating the cytoskeleton, cell adhesion, and migration.[2][3][4][5] Inhibition of these kinases can disrupt focal adhesions and lead to a rounded morphology and detachment.
Q4: How can I confirm that the observed phenotype is a direct result of TG-100435's effect on its intended targets?
A4: To confirm on-target effects, you can perform a Western blot to assess the phosphorylation status of the direct downstream targets of Src, Abl, or EphB4. A decrease in the phosphorylation of these specific substrates upon TG-100435 treatment would indicate on-target activity.
Troubleshooting Common Unexpected Phenotypes
This section provides a structured approach to troubleshooting specific unexpected phenotypes you may encounter when using TG-100435.
Issue 1: Altered Cell Morphology and Adhesion
Symptoms:
Cells appear rounded and smaller than the vehicle-treated control.
Increased number of floating cells in the culture medium.
Cells are easily detached during routine handling (e.g., washing with PBS).
Troubleshooting Steps:
Possible Cause
Suggested Action
Rationale
On-target inhibition of Src/Abl kinases
1. Dose-response experiment: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) with a range of TG-100435 concentrations to determine the IC50 for cytotoxicity. 2. Western blot analysis: Check the phosphorylation levels of Src and Abl downstream targets involved in cell adhesion (e.g., FAK, Paxillin).
To distinguish between a specific effect on adhesion and general cytotoxicity. Reduced phosphorylation of key adhesion proteins will confirm on-target activity.
Off-target effects
1. Use a structurally different inhibitor: Treat cells with another Src/Abl inhibitor that has a different chemical scaffold. 2. Rescue experiment: If a specific off-target is suspected, consider a genetic approach (e.g., siRNA knockdown) to see if it phenocopies the effect of TG-100435.
If a different inhibitor produces the same phenotype, it is more likely an on-target effect. A rescue experiment can help confirm the involvement of a specific off-target.
Cell culture conditions
1. Check culture vessel coating: Ensure the culture plates are appropriately coated if required for your cell line (e.g., with poly-L-lysine, fibronectin, or collagen). 2. Serum concentration: Verify that the serum concentration in your media is optimal for your cells' adhesion.
Sub-optimal culture conditions can exacerbate adhesion issues, and these should be ruled out as a primary cause.
Issue 2: Paradoxical Increase in Cell Proliferation
Symptoms:
Increased cell number or confluence in TG-100435-treated wells compared to the vehicle control.
Higher incorporation of BrdU or EdU in treated cells.
Troubleshooting Steps:
Possible Cause
Suggested Action
Rationale
Activation of compensatory signaling pathways
1. Phospho-kinase array: Use a phospho-kinase array to screen for the activation of other pro-proliferative pathways (e.g., PI3K/Akt, MAPK/ERK). 2. Combination treatment: If a compensatory pathway is identified, use a combination of TG-100435 and an inhibitor of the activated pathway.
A phospho-kinase array can provide a broad overview of changes in the cellular signaling landscape. A successful combination treatment would support the hypothesis of a compensatory mechanism.
Off-target effects
1. Kinome profiling: In-depth analysis of TG-100435's selectivity profile against a broad panel of kinases can identify potential off-targets that may be driving proliferation. 2. Lower the concentration: Use the lowest effective concentration of TG-100435 that still inhibits the primary targets to minimize off-target effects.
Understanding the full kinase selectivity profile is crucial for interpreting unexpected results. Off-target effects are often concentration-dependent.
Heterogeneity of cell population
1. Clonal selection: It's possible that a sub-population of cells resistant to TG-100435 is being selected for and is outgrowing the sensitive cells. 2. Single-cell analysis: Use techniques like flow cytometry or single-cell RNA sequencing to investigate population heterogeneity.
Bulk measurements can mask the behavior of distinct subpopulations.
Quantitative Data Summary
The following table summarizes the inhibitory constants (Ki) of TG-100435 for its primary kinase targets.
Kinase Target
Inhibition Constant (Ki) (nM)
Src
13
Lyn
15
Abl
20
Yes
33
Lck
45
EphB4
64
Data sourced from publicly available information.
Visualizing Cellular Pathways and Workflows
To aid in understanding the complex cellular processes involved, the following diagrams illustrate the key signaling pathways affected by TG-100435, a general experimental workflow for investigating unexpected phenotypes, and a troubleshooting logic diagram.
Caption: Simplified signaling pathways inhibited by TG-100435.
Caption: General workflow for troubleshooting unexpected phenotypes.
Caption: A logical flow for troubleshooting unexpected results.
Experimental Protocols
Protocol: Western Blot for On-Target Engagement
This protocol describes how to assess the phosphorylation status of a key downstream effector of Src, Focal Adhesion Kinase (FAK), to confirm the on-target activity of TG-100435.
Materials:
Cell culture reagents
TG-100435
DMSO (vehicle control)
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
BCA Protein Assay Kit
SDS-PAGE gels and running buffer
Transfer buffer and PVDF membrane
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
Primary antibodies: anti-phospho-FAK (Tyr397), anti-total-FAK, and anti-GAPDH (loading control)
HRP-conjugated secondary antibody
Enhanced chemiluminescence (ECL) substrate
Procedure:
Cell Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat cells with the desired concentrations of TG-100435 and a vehicle control (DMSO) for the specified time.
Cell Lysis: Wash the cells twice with ice-cold PBS. Add 100-200 µL of lysis buffer to each well and incubate on ice for 10 minutes. Scrape the cells and transfer the lysate to a microcentrifuge tube.
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
Sample Preparation: Normalize the protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
Immunoblotting:
Block the membrane with blocking buffer for 1 hour at room temperature.
Incubate the membrane with the primary antibody against phospho-FAK overnight at 4°C.
Wash the membrane three times with TBST for 5 minutes each.
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
Wash the membrane three times with TBST.
Detection: Add ECL substrate to the membrane and visualize the bands using a chemiluminescence imaging system.
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total FAK and a loading control like GAPDH.
Troubleshooting guide for Western Blots with TG-100435 treatment
This guide provides troubleshooting advice and detailed protocols for researchers using the novel MEK1/2 inhibitor, TG-100435, in Western Blotting experiments. The primary application is to verify the inhibition of the M...
Author: BenchChem Technical Support Team. Date: November 2025
This guide provides troubleshooting advice and detailed protocols for researchers using the novel MEK1/2 inhibitor, TG-100435, in Western Blotting experiments. The primary application is to verify the inhibition of the MAPK/ERK signaling pathway by observing a decrease in the phosphorylation of ERK (p-ERK).
This section addresses common issues encountered during Western Blotting, with a special focus on experiments involving TG-100435.
Q1: I am not seeing any bands for my target protein (e.g., p-ERK, Total ERK) or loading control.
A: This "no signal" issue is common and can stem from several factors:
Antibody Issues: The primary or secondary antibody may be inactive or used at a suboptimal concentration.[1] Always check the antibody datasheet for recommended dilutions and storage conditions.[1] Consider performing a dot blot to confirm antibody activity.[1][2]
Low Target Protein Abundance: Your cells may not express enough of the target protein.[3][4] Ensure you are using an appropriate positive control cell line or tissue known to express the protein.[3] For low-abundance targets, you may need to load more protein (20-30 µg of lysate is standard, but up to 100 µg may be needed for modified proteins) or enrich your sample using immunoprecipitation.[3][4]
Inefficient Protein Transfer: Transfer from the gel to the membrane may have failed. You can check transfer efficiency by staining the membrane with Ponceau S after transfer.[1] For high molecular weight proteins, adding a small amount of SDS (0.01–0.05%) to the transfer buffer can improve efficiency.[2] Conversely, low molecular weight proteins might pass through the membrane; in this case, reduce the transfer time or use a membrane with a smaller pore size.[2][5]
Inactive Detection Reagent: The ECL substrate may be expired or have lost activity.[2] Test it with a positive control. Sodium azide, a common preservative, irreversibly inhibits Horseradish Peroxidase (HRP), so ensure it is not present in any buffers used with HRP-conjugated antibodies.[2][5]
Q2: My blot has a very high background, making it difficult to see specific bands.
A: High background can obscure your results and is typically caused by nonspecific antibody binding.
Insufficient Blocking: Blocking prevents antibodies from binding to the membrane itself. Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C) or the concentration of the blocking agent (e.g., from 5% to 7% non-fat milk or BSA).[6][7]
Antibody Concentration Too High: Using too much primary or secondary antibody is a common cause of high background.[6][8] Perform a titration to find the optimal antibody concentration that provides a strong signal with low background.
Inadequate Washing: Washing steps are critical for removing unbound antibodies. Increase the number and duration of washes (e.g., three washes of 5-10 minutes each).[3][9] Adding a detergent like Tween 20 (0.05-0.1%) to the wash buffer helps reduce nonspecific binding.[2][10]
Membrane Drying: Allowing the membrane to dry out at any stage can cause irreversible high background.[6][8][11] Ensure the blot is always submerged in buffer during incubations and washes.[11]
Q3: I treated my cells with TG-100435, but I don't see a decrease in phosphorylated ERK (p-ERK) levels.
A: This is a result-specific issue that requires careful examination of the experimental setup.
Ineffective TG-100435 Treatment:
Concentration/Time: The concentration of TG-100435 may be too low, or the incubation time too short to inhibit MEK effectively. Perform a dose-response and time-course experiment to determine the optimal conditions. As a starting point, MEK inhibitors are often tested in the nanomolar to low micromolar range for 2 to 48 hours.[12][13]
Compound Activity: Ensure your stock of TG-100435 is active and has been stored correctly.
Sample Preparation Issues: Phosphatases in your cell lysate can dephosphorylate p-ERK after harvesting. Always use a lysis buffer containing phosphatase inhibitors and keep samples on ice.[3][14]
Feedback Loop Activation: In some cell lines, inhibiting the MAPK pathway can trigger feedback mechanisms that reactivate upstream components or other pathways, such as the PI3K/AKT pathway.[13][15] This can sometimes complicate the interpretation of results. Consider analyzing other nodes in the pathway.
Antibody Specificity: Ensure your p-ERK antibody is specific and working correctly. Always include a positive control (e.g., cells stimulated with EGF or PMA) and a negative control (untreated cells) to confirm that the antibody can detect changes in phosphorylation.
Q4: I see multiple bands in my lanes ("non-specific bands"). How can I fix this?
A: Non-specific bands can arise from several sources.
Antibody Cross-Reactivity: The primary antibody may be recognizing other proteins with similar epitopes.[1] Check the antibody datasheet for known cross-reactivities.
Protein Overload: Loading too much protein in each lane can lead to streaking and the appearance of faint, non-specific bands.[3][16] Try loading less protein (e.g., 10-20 µg).
Sample Degradation: If your protein sample has degraded, you may see bands at lower molecular weights than expected.[1] Always use fresh samples and include protease inhibitors in your lysis buffer.[1][14]
Suboptimal Antibody Dilution: An overly concentrated primary antibody can bind to low-affinity sites, causing extra bands.[2] Try further diluting your primary antibody.
Data Presentation: Recommended Experimental Parameters
The following tables provide starting points for optimizing your Western Blot protocol. These values may need to be adjusted for your specific target and antibodies.
Table 1: Protein Loading and Antibody Dilutions
Parameter
Recommended Range
Notes
Protein Load (Lysate)
10 - 50 µg per lane
For low-abundance or modified proteins, up to 100 µg may be necessary.[3]
Primary Antibody Dilution
1:500 - 1:2,000
Always consult the manufacturer's datasheet. Optimize via titration.
Perform a dose-response curve to find the optimal inhibitory concentration.
Table 2: Electrophoresis and Transfer Conditions
Parameter
Recommended Setting
Notes
SDS-PAGE Gel %
10% or 12%
Use a higher percentage (15%) for small proteins (<20 kDa) and a lower percentage (8%) for large proteins (>100 kDa).[17]
Running Voltage
100 - 150 V
Running at a lower voltage can reduce "smiling" and improve resolution.[16]
Transfer Type
Wet Transfer
Generally provides higher efficiency and is recommended for quantitative blots.
Transfer Voltage/Time
100 V for 60-90 min
Time and voltage may need optimization based on protein size and equipment.[18]
Experimental Protocols
Here are detailed methodologies for performing a Western Blot to assess the efficacy of TG-100435.
Protocol 1: Cell Lysis and Protein Quantification
Treatment: Plate cells and grow to 70-80% confluency. Treat with the desired concentrations of TG-100435 or vehicle (e.g., DMSO) for the specified time.
Harvesting: Place the culture dish on ice and wash cells twice with ice-cold PBS.
Lysis: Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails.[4][14] Use about 0.5 mL for a 60 mm dish.
Collection: Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[19]
Incubation & Clarification: Incubate on ice for 30 minutes with occasional vortexing.[19] Centrifuge at 12,000 rpm for 20 minutes at 4°C to pellet cell debris.[20]
Quantification: Transfer the supernatant to a new tube. Determine the protein concentration using a BCA or Bradford assay.
Sample Preparation: Dilute the lysate to the desired concentration. Add Laemmli sample buffer (2X) to the lysate at a 1:1 ratio.[20] Heat the samples at 95-100°C for 5 minutes to denature the proteins.[20]
Protocol 2: SDS-PAGE and Protein Transfer
Gel Electrophoresis: Load 10-50 µg of your prepared protein samples and a molecular weight marker into the wells of an SDS-PAGE gel.[20]
Running the Gel: Place the gel in the electrophoresis tank and fill with 1X running buffer. Run the gel at 120 V for approximately 1-1.5 hours, or until the dye front reaches the bottom.[21]
Transfer Setup (Wet Transfer):
Pre-wet a PVDF membrane in methanol for 30 seconds, followed by a brief rinse in deionized water and then equilibration in 1X transfer buffer.[20] Nitrocellulose membranes do not require the methanol step.
Soak sponges and filter papers in 1X transfer buffer for 10 minutes.[20]
Assemble the transfer "sandwich" in the following order: sponge, filter paper, gel, membrane, filter paper, sponge.[18] Use a roller to gently remove any air bubbles between the gel and the membrane, as bubbles will block transfer.[4][20]
Protein Transfer: Place the sandwich into the transfer apparatus, ensuring the membrane is between the gel and the positive electrode. Fill the tank with cold transfer buffer and add a cold pack or perform the transfer at 4°C to dissipate heat.[18] Run at 100 V for 60-90 minutes.[18]
Protocol 3: Immunodetection
Blocking: After transfer, rinse the membrane with TBST (Tris-Buffered Saline with 0.1% Tween 20). Place the membrane in a blocking solution (e.g., 5% non-fat dry milk or 5% BSA in TBST) and incubate for 1 hour at room temperature with gentle agitation. Note: For phosphoproteins, BSA is often preferred as milk contains casein, a phosphoprotein that can increase background.[8]
Primary Antibody Incubation: Dilute the primary antibody (e.g., anti-p-ERK, anti-Total ERK, or anti-GAPDH) in blocking buffer to its optimal concentration. Incubate the membrane in the primary antibody solution overnight at 4°C with gentle agitation.[20]
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[3]
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.[20]
Final Washes: Repeat the washing step (Step 3) to remove unbound secondary antibody.
Detection: Incubate the membrane with an ECL (Enhanced Chemiluminescence) substrate according to the manufacturer's instructions.
Imaging: Capture the chemiluminescent signal using a digital imager or X-ray film.
Visualizations: Workflows and Pathways
Western Blot Experimental Workflow
Caption: A flowchart illustrating the major stages of the Western Blotting protocol.
MAPK/ERK Signaling Pathway and TG-100435 Inhibition
Caption: The MAPK/ERK pathway, showing the inhibitory action of TG-100435 on MEK1/2.
Tips for reducing variability in TG-100435 in vivo studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability in in vivo studies involving the...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability in in vivo studies involving the multi-targeted tyrosine kinase inhibitor, TG-100435.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of TG-100435?
TG-100435 is an orally active, multi-targeted protein tyrosine kinase inhibitor. Its primary targets include Src, Lyn, Abl, Yes, Lck, and EphB4, with inhibition constants (Ki) ranging from 13 to 64 nM.[1] It is important to note that TG-100435 is metabolized in vivo to its N-oxide metabolite, TG100855, which is 2 to 9 times more potent than the parent compound.[1] This metabolic conversion can contribute to the overall pharmacological effect.
Q2: What are the key pharmacokinetic properties of TG-100435?
The pharmacokinetic profile of TG-100435 varies across species. Key parameters are summarized in the table below. Notably, the systemic exposure to the more potent metabolite, TG100855, can be significantly higher than the parent compound after oral administration in some species.[1]
Species
Oral Bioavailability (%)
Systemic Clearance (mL/min/kg)
Systemic Exposure of TG100855 vs. TG-100435 (Oral Dosing)
Mouse
74
20.1
Not Reported
Rat
23
12.7
1.1-fold greater
Dog
11
14.5
2.1-fold greater
Q3: What are the most common sources of variability in in vivo studies?
Variability in in vivo studies can arise from several factors, broadly categorized as experimental, biological, and environmental.[2][3]
Experimental: Inconsistent drug formulation, inaccurate dosing, and imprecise measurement techniques.[3]
Biological: Genetic differences between animals, variations in animal health status, and differences in metabolism.
Environmental: Fluctuations in housing conditions (temperature, light cycle), noise levels, and handling stress.[2]
Q4: How can I minimize variability in my TG-100435 in vivo studies?
Minimizing variability requires a multi-faceted approach focusing on standardization and careful experimental design.[4][5] Key strategies include:
Standardize Procedures: Use a detailed and consistent protocol for all aspects of the study, from animal handling and housing to drug administration and data collection.[2]
Acclimatize Animals: Allow animals a sufficient period (typically at least one week) to acclimate to the facility and experimental conditions before starting the study.[3]
Control Environmental Factors: Maintain a stable and controlled environment with consistent light-dark cycles, temperature, and humidity. Minimize noise and other stressors.
Randomize and Blind: Randomize animals into treatment groups and blind the investigators to the treatment allocation to reduce bias.[4]
Use Appropriate Sample Sizes: Calculate the required sample size based on statistical power analysis to ensure the study is adequately powered to detect real effects.[2]
Troubleshooting Guide
Issue 1: High variability in tumor growth within the same treatment group.
Potential Cause: Inconsistent tumor cell implantation, variability in animal health, or inconsistent drug administration.
Troubleshooting Steps:
Refine Tumor Implantation Technique: Ensure a consistent number of viable tumor cells are implanted at the same anatomical site for each animal.
Health Screening: Thoroughly screen animals for health status before enrollment and exclude any outliers.
Standardize Dosing Procedure: Verify the accuracy and consistency of the TG-100435 formulation and the administration technique (e.g., oral gavage, intraperitoneal injection). Ensure the volume and timing of doses are uniform.
Issue 2: Unexpected toxicity or adverse effects are observed.
Potential Cause: Off-target effects of the compound, incorrect dosing, or sensitivity of the animal model.
Troubleshooting Steps:
Dose-Response Study: Conduct a pilot study with a range of doses to determine the maximum tolerated dose (MTD) in your specific animal model.
Monitor Animal Health: Implement a comprehensive health monitoring plan, including regular body weight measurements and clinical observations.
Consider Off-Target Effects: If toxicity persists at therapeutic doses, investigate potential off-target activities of TG-100435. This may involve screening against a panel of off-target proteins.[6]
Issue 3: Inconsistent or lower-than-expected therapeutic efficacy.
Potential Cause: Issues with drug formulation and bioavailability, rapid metabolism, or development of resistance.
Troubleshooting Steps:
Verify Drug Formulation: Ensure the formulation of TG-100435 is stable and provides adequate solubility for consistent absorption.
Pharmacokinetic Analysis: Conduct a pharmacokinetic study in your animal model to confirm that the drug exposure is within the expected therapeutic window. Remember to also measure the active metabolite, TG100855.
Investigate Resistance Mechanisms: If initial efficacy wanes over time, consider the possibility of acquired resistance mechanisms in the tumor model.
Experimental Protocols
Protocol: In Vivo Efficacy Study of TG-100435 in a Xenograft Model
Animal Model: Select an appropriate immunocompromised mouse strain (e.g., NOD/SCID) and the desired human cancer cell line.
Tumor Cell Implantation:
Culture cancer cells to ~80% confluency.
Harvest and resuspend cells in a suitable medium (e.g., PBS or Matrigel).
Subcutaneously inject a defined number of viable cells (e.g., 1 x 10^6) into the flank of each mouse.
Tumor Growth Monitoring and Randomization:
Monitor tumor growth using calipers.
Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize animals into treatment and control groups.
Drug Formulation and Administration:
Prepare the TG-100435 formulation fresh daily or as stability allows. A common vehicle for oral administration of small molecules is 0.5% methylcellulose with 0.2% Tween 80 in sterile water.
Administer TG-100435 or vehicle control orally via gavage at the predetermined dose and schedule.
Endpoint Analysis:
Measure tumor volume and body weight 2-3 times per week.
At the end of the study, euthanize the animals and collect tumors and other relevant tissues for further analysis (e.g., pharmacodynamics, histology).
Visualizations
Caption: Experimental workflow for a typical TG-100435 in vivo xenograft study.
Caption: Simplified signaling pathway inhibited by TG-100435.
Technical Support Center: TG-100435 & DMSO Vehicle Control
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using TG-100435 dissolved in Dimethyl Sulfoxide (DMSO). Proper controls are critical to ensure that the...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using TG-100435 dissolved in Dimethyl Sulfoxide (DMSO). Proper controls are critical to ensure that the observed experimental effects are due to the activity of TG-100435 and not the solvent.
Frequently Asked Questions (FAQs)
Q1: Why is a vehicle control necessary when using TG-100435 dissolved in DMSO?
A1: A vehicle control is essential because the solvent, DMSO, can have its own biological effects.[1][2][3][4][5] These effects can be wide-ranging and are often dependent on the concentration, cell type, and duration of exposure.[1][2][3][4][5] Without a vehicle control (cells treated with the same concentration of DMSO as the experimental group), it is impossible to distinguish the effects of TG-100435 from the effects of the solvent.
Q2: What is the recommended final concentration of DMSO in my cell culture experiments?
A2: It is crucial to keep the final concentration of DMSO in your cell culture medium as low as possible. Most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity, while a concentration of 0.1% is considered safe for almost all cell types.[6] However, even very low concentrations of DMSO can have off-target effects on signaling pathways.[1][2][3][4][5] It is highly recommended to perform a dose-response experiment with DMSO alone to determine the optimal concentration for your specific cell line and assay.[7]
Q3: Can DMSO affect the signaling pathways my experiment is investigating?
A3: Yes, DMSO has been shown to have broad and heterogeneous effects on targetable signaling proteins.[1][2][3][4][5] Even at ultra-low concentrations, DMSO can alter the expression and activation levels of numerous proteins, including kinases and their downstream substrates.[1][2][3][4][5] Therefore, attributing any observed changes in signaling pathways to TG-100435 requires a direct comparison to a proper vehicle control.
Q4: How should I prepare my TG-100435 stock solution and dilutions?
A4: Prepare a high-concentration stock solution of TG-100435 in 100% DMSO. To minimize the final DMSO concentration in your experiment, aim to make your stock solution as concentrated as is soluble. For example, to achieve a final DMSO concentration of 0.1%, you would make a 1000X stock solution of your highest TG-100435 concentration.[6] Subsequent dilutions of TG-100435 should be made in your cell culture medium.
Q5: For my dose-response experiment with TG-100435, should the DMSO concentration be the same for all treatment groups?
A5: Yes, it is critical to maintain a constant final concentration of DMSO across all treatment groups, including the vehicle control. If your TG-100435 dilutions result in varying DMSO concentrations, you will introduce a confounding variable. To avoid this, you can prepare your drug dilutions in media and then add a consistent, small volume of your drug-DMSO stock to each well. Alternatively, you can prepare intermediate dilutions of your stock in media, ensuring the final DMSO percentage is the same in every condition.
Troubleshooting Guide
Issue
Possible Cause
Troubleshooting Steps
Unexpected cell death or morphological changes in both TG-100435 and vehicle control groups.
DMSO concentration may be too high for your cell line.
1. Review the final DMSO concentration in your experiment. 2. Perform a DMSO dose-response curve to determine the maximum tolerated concentration for your specific cells.[7] 3. Lower the final DMSO concentration in your experiments, which may require preparing a more concentrated stock of TG-100435.
Inconsistent results between experimental repeats.
1. Inconsistent DMSO concentration. 2. Off-target effects of DMSO are influencing the results.[1][2][3][4][5]
1. Ensure the final DMSO concentration is identical in all wells and across all experiments. 2. Carefully prepare fresh dilutions for each experiment. 3. Consider if the observed variability could be due to the heterogeneous effects of DMSO on your cell line.[1][2][3][4][5]
The effect of TG-100435 is less than expected.
The vehicle (DMSO) is causing effects that mask or interfere with the action of TG-100435.
1. Analyze your vehicle control data carefully. Does DMSO alone have an effect on your readout? 2. If DMSO has a significant effect, you may need to find a lower, non-interfering concentration or explore alternative solvents if possible.
Basal signaling pathway activity is altered in the vehicle control compared to untreated cells.
DMSO is known to affect various signaling pathways.[1][2][3][4][5]
1. This is an expected observation in some cases. The key is to compare the TG-100435 treated group to the vehicle control group, not the untreated group. 2. Document the specific effects of DMSO on your pathway of interest.
Data Presentation
Table 1: Recommended Maximum DMSO Concentrations in Cell Culture
Cell Type
Recommended Max. DMSO Concentration (%)
Notes
Most immortalized cell lines
0.5%
Some cell lines may tolerate up to 1%, but this should be determined experimentally.[6]
Primary cells
≤ 0.1%
Primary cells are generally more sensitive to DMSO.[6]
Sensitive assays (e.g., signaling studies)
As low as possible (e.g., < 0.1%)
Even very low concentrations can have off-target effects.[1][2][3][4][5]
Experimental Protocols
Protocol: Determining the Optimal DMSO Concentration for Your Experiment
Cell Seeding: Plate your cells at the desired density for your main experiment and allow them to adhere overnight.
DMSO Dilution Series: Prepare a series of dilutions of DMSO in your complete cell culture medium. A suggested range is 0.01%, 0.05%, 0.1%, 0.5%, and 1%. Also, include an untreated control (medium only).
Treatment: Replace the medium in your cell plates with the DMSO dilutions. Ensure you have several replicates for each concentration.
Incubation: Incubate the cells for the same duration as your planned TG-100435 experiment.
Assessment: Evaluate cell viability and morphology using your standard methods (e.g., microscopy, MTT assay, Trypan blue exclusion).
Analysis: Determine the highest concentration of DMSO that does not cause significant changes in cell viability or morphology compared to the untreated control. This will be your maximum DMSO concentration for subsequent experiments.
Protocol: Vehicle Control for a TG-100435 Experiment
Prepare TG-100435 Stock: Dissolve TG-100435 in 100% DMSO to make a concentrated stock solution (e.g., 10 mM).
Prepare Working Solutions:
TG-100435 Treatment: Dilute the TG-100435 stock solution in complete cell culture medium to your desired final concentrations (e.g., 1 µM, 5 µM, 10 µM). Ensure the final DMSO concentration is the same for all concentrations. For example, if your highest drug concentration requires a 1:1000 dilution from the stock, the final DMSO concentration will be 0.1%.
Vehicle Control: Prepare a corresponding dilution of 100% DMSO in complete cell culture medium to match the final DMSO concentration in your TG-100435 treated samples. For a 1:1000 dilution, you would add 1 µL of 100% DMSO to 999 µL of medium.
Untreated Control (Optional but Recommended): This group receives only complete cell culture medium.
Cell Treatment: Add the prepared working solutions to your cells.
Incubation and Analysis: Proceed with your experimental incubation and analysis, ensuring you compare the results of the TG-100435 treated groups directly to the vehicle control group.
Visualizations
Caption: Experimental workflow for using a vehicle control.
Caption: Troubleshooting decision tree for unexpected results.
Caption: Potential interference of DMSO in a signaling pathway.
Identifying and mitigating TG-100435-induced cytotoxicity in non-cancerous cells
Welcome to the technical support center for TG-100435. This resource is designed to assist researchers, scientists, and drug development professionals in identifying and mitigating potential cytotoxicity induced by the m...
Author: BenchChem Technical Support Team. Date: November 2025
Welcome to the technical support center for TG-100435. This resource is designed to assist researchers, scientists, and drug development professionals in identifying and mitigating potential cytotoxicity induced by the multi-targeted tyrosine kinase inhibitor, TG-100435, in non-cancerous cells during pre-clinical research.
Disclaimer: Information regarding the specific cytotoxic profile of TG-100435 in a comprehensive panel of non-cancerous cells is limited in publicly available literature. The following guidance is based on the known mechanisms of TG-100435, general principles of tyrosine kinase inhibitor toxicity, and data from related compounds. All experimental protocols and mitigation strategies should be validated in your specific model system.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of TG-100435?
A1: TG-100435 is a multi-targeted, orally active protein tyrosine kinase inhibitor. Its primary targets include Src, Lyn, Abl, Yes, Lck, and EphB4, with Ki (inhibition constant) values typically ranging from 13 to 64 nM.[1] It is also known to be metabolized in vivo to a more potent N-oxide metabolite, TG100855, which may contribute significantly to its overall activity.[1]
Q2: What are the potential causes of TG-100435-induced cytotoxicity in non-cancerous cells?
A2: Cytotoxicity in non-cancerous cells is likely due to "off-target" effects, where the inhibitor interacts with kinases other than its intended targets, or "on-target" toxicity in normal cells that rely on the signaling pathways inhibited by TG-100435 for their survival and function.[2] For instance, Src family kinases, the primary targets of TG-100435, are involved in various essential cellular processes in normal cells, including cell adhesion, growth, and differentiation.[3] Inhibition of these kinases can lead to unintended cellular damage.
Q3: What are the common signs of cytotoxicity I should look for in my cell cultures?
A3: Common indicators of cytotoxicity include a reduction in cell viability and proliferation, changes in cell morphology (e.g., rounding, detachment from the culture plate), and an increase in markers of apoptosis or necrosis.
Q4: Are there any known specific organ toxicities associated with inhibitors like TG-100435?
A4: While specific data for TG-100435 is limited, cardiotoxicity is a known class-wide effect of many tyrosine kinase inhibitors.[4][5][6] This can manifest as hypertension, reduced left ventricular ejection fraction, and arrhythmias.[5][7] Therefore, it is prudent to consider cardiotoxicity as a potential concern in in vivo studies.
Troubleshooting Guide
Issue 1: High Levels of Cytotoxicity Observed in Non-Cancerous Control Cells
Possible Cause
Troubleshooting Steps
Expected Outcome
Concentration Too High
Perform a dose-response curve with a wide range of TG-100435 concentrations on your specific non-cancerous cell line to determine the EC50 (half maximal effective concentration) for cytotoxicity.
Identification of a therapeutic window where on-target effects in cancer cells are observed with minimal toxicity to non-cancerous cells.
Off-Target Effects
1. Use a more selective inhibitor for the same target if available to see if the cytotoxicity is recapitulated.2. Perform a kinome scan to identify other potential targets of TG-100435.3. Overexpress a drug-resistant mutant of the primary target in the non-cancerous cells.
1. Reduced cytotoxicity with a more selective inhibitor suggests off-target effects are the primary cause.2. Identification of unintended kinase targets.3. If cytotoxicity persists, it may be an on-target effect in the non-cancerous cells.
Solvent Toxicity
Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all experimental conditions and is at a non-toxic level for your cells. Run a vehicle-only control.
No significant cytotoxicity observed in the vehicle-only control group.
Issue 2: Inconsistent Cytotoxicity Results Between Experiments
Possible Cause
Troubleshooting Steps
Expected Outcome
Cell Culture Variability
Ensure consistent cell passage number, seeding density, and growth conditions for all experiments. Regularly test for mycoplasma contamination.
Reproducible cytotoxicity data across replicate experiments.
Compound Instability
Prepare fresh stock solutions of TG-100435 regularly. Store the compound as recommended by the manufacturer, protected from light and moisture.
Consistent potency of the compound in your assays.
Assay-Specific Issues
Verify that the chosen cytotoxicity assay is appropriate for your experimental endpoint and is not affected by the chemical properties of TG-100435. For example, some compounds can interfere with the readout of metabolic assays like the MTT assay.
Reliable and consistent measurements of cell viability. Consider using orthogonal assays to confirm findings.
Data Presentation
The following tables present hypothetical data to illustrate how to structure and compare results from cytotoxicity and mitigation experiments.
Table 1: Cytotoxicity of TG-100435 in Various Non-Cancerous Cell Lines (Hypothetical Data)
Cell Line
Cell Type
TG-100435 IC50 (µM)
HUVEC
Human Umbilical Vein Endothelial Cells
5.2
NHF
Normal Human Fibroblasts
12.8
RPTEC
Renal Proximity Tubule Epithelial Cells
8.5
AC16
Human Cardiomyocyte Cell Line
3.1
Table 2: Effect of a Hypothetical Cytoprotective Agent on TG-100435-Induced Cytotoxicity in AC16 Cardiomyocytes (Hypothetical Data)
Treatment
TG-100435 (5 µM)
Cytoprotective Agent X (10 µM)
Cell Viability (%)
Control
-
-
100
TG-100435
+
-
45
Cytoprotective Agent X
-
+
98
Combination
+
+
75
Experimental Protocols
Protocol 1: Assessing Cytotoxicity using Annexin V/Propidium Iodide Staining and Flow Cytometry
This method allows for the differentiation between live, apoptotic, and necrotic cells.
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of the experiment. Allow cells to adhere overnight.
Treatment: Treat cells with various concentrations of TG-100435 (and a vehicle control) for the desired time period (e.g., 24, 48, 72 hours).
Cell Harvesting:
Collect the culture medium (which contains floating dead cells).
Wash the adherent cells with PBS.
Trypsinize the adherent cells and combine them with the cells from the collected medium.
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
Staining:
Wash the cell pellet with cold PBS and centrifuge again.
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
Add 5 µL of Annexin V-FITC and 5 µL of PI.
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
Add 400 µL of 1X Binding Buffer to each tube.
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.
Live cells: Annexin V-negative and PI-negative.
Early apoptotic cells: Annexin V-positive and PI-negative.
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
Necrotic cells: Annexin V-negative and PI-positive.
Visualizations
Caption: Workflow for assessing TG-100435 induced cytotoxicity.
Caption: Simplified signaling pathway of TG-100435 action.
Caption: Troubleshooting logic for unexpected cytotoxicity.
How to interpret ambiguous data from TG-100435 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the multi-targeted tyrosine kinase inhibi...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the multi-targeted tyrosine kinase inhibitor, TG-100435.
Troubleshooting Guides
Issue 1: Higher than Expected Efficacy or Off-Target Effects Observed
Question: We are observing a much stronger inhibition of cell viability or inhibition of downstream signaling pathways than anticipated based on the published Kᵢ values of TG-100435. Why might this be happening?
Answer:
This is a common observation with TG-100435 and is often attributable to its metabolic activation.
Metabolism to a More Potent Inhibitor: TG-100435 is metabolized by flavin-containing monooxygenases into an N-oxide metabolite, TG100855. This metabolite is 2 to 9 times more potent than the parent compound.[1] In cell-based assays and in vivo models, the observed efficacy is a combination of the activity of both TG-100435 and its more active metabolite.[1]
Multi-Target Inhibition: TG-100435 is a multi-targeted inhibitor, affecting several kinases including Src, Lyn, Abl, Yes, Lck, and EphB4.[1] The observed phenotype is a result of the compound's effect on multiple signaling pathways, which can lead to a stronger or more complex biological response than inhibiting a single target.[2][3]
Cell Line Specificity: The metabolic rate of TG-100435 to TG100855 can vary between different cell lines, leading to variability in efficacy. Additionally, the dependence of a particular cell line on the targeted kinases will dictate its sensitivity to the inhibitor.[2]
Troubleshooting Steps:
Review Published Literature: Compare your results with studies that have used similar cell lines or experimental systems.
LC-MS Analysis: If feasible, perform liquid chromatography-mass spectrometry (LC-MS) on your cell lysates or media to quantify the levels of both TG-100435 and TG100855 to understand the extent of metabolic conversion in your system.
Use a More Selective Inhibitor: To dissect the contribution of specific targets to your observed phenotype, consider using more selective inhibitors for the individual kinases (e.g., a highly specific Src inhibitor) in parallel with TG-100435.[3]
Titrate the Compound: Perform a wide range of dose-response experiments to determine the precise IC50 value in your specific cell line.
Issue 2: Inconsistent Results Between In Vitro Kinase Assays and Cell-Based Assays
Question: TG-100435 shows potent inhibition in our in vitro kinase assay, but the effect is less pronounced or inconsistent in our cell-based assays. What could be the cause of this discrepancy?
Answer:
Discrepancies between in vitro and cellular assays are common in kinase inhibitor studies and can be attributed to several factors.
Cellular ATP Concentration: In vitro kinase assays are often performed with ATP concentrations close to the Kₘ of the kinase. In contrast, intracellular ATP concentrations are much higher, which can lead to competitive displacement of ATP-competitive inhibitors like TG-100435, reducing their apparent potency.
Cell Permeability and Efflux: The compound may have poor cell permeability or be actively removed from the cell by efflux pumps, resulting in a lower intracellular concentration than what is applied externally.
Metabolic Inactivation: While TG-100435 is often metabolized to a more active form, in some cell types or under certain conditions, it could also be metabolized to inactive forms.
Presence of Scaffolding Proteins: In a cellular context, kinases are often part of larger protein complexes. The presence of these interacting partners can alter the conformation of the kinase and its susceptibility to inhibition.
Troubleshooting Steps:
Assess Cell Permeability: Use techniques like parallel artificial membrane permeability assay (PAMPA) to get an initial indication of the compound's permeability.
Measure Intracellular Concentration: If possible, use LC-MS to determine the intracellular concentration of TG-100435 and TG100855.
Vary Incubation Time: Experiment with different incubation times to see if a longer exposure is required to achieve the desired effect.
Use a Cellular Target Engagement Assay: Employ techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that TG-100435 is binding to its intended targets within the cell.
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular targets of TG-100435?
TG-100435 is a multi-targeted protein tyrosine kinase inhibitor with inhibitory activity against Src, Lyn, Abl, Yes, Lck, and EphB4, with Kᵢ values ranging from 13 to 64 nM.[1]
Q2: How should I prepare and store TG-100435?
For specific instructions on solubility, solvent compatibility, and storage conditions, always refer to the datasheet provided by the supplier. Generally, kinase inhibitors are dissolved in DMSO to create a high-concentration stock solution, which is then aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles.
Q3: What are the expected downstream effects of TG-100435 treatment in cancer cell lines?
Given its targets, treatment with TG-100435 is expected to impact several cancer-associated signaling pathways. Inhibition of Src family kinases can affect cell growth, adhesion, migration, and invasion.[4] Inhibition of Abl kinase can impact cell proliferation and survival.[5] Inhibition of EphB4 can modulate cell migration and angiogenesis.[6][7] The specific downstream effects will be cell-context dependent.
Q4: Are there known resistance mechanisms to TG-100435?
While specific resistance mechanisms to TG-100435 are not extensively documented in the provided search results, resistance to kinase inhibitors, in general, can arise from several mechanisms, including:
Gatekeeper Mutations: Mutations in the ATP-binding pocket of the target kinase that prevent inhibitor binding.
Activation of Bypass Signaling Pathways: Upregulation of alternative signaling pathways that compensate for the inhibited pathway.[2]
Increased Drug Efflux: Overexpression of drug efflux pumps that remove the inhibitor from the cell.
Data Presentation
Table 1: Inhibitory Activity of TG-100435 and its Metabolite TG100855
Kinase Target
TG-100435 Kᵢ (nM)
TG100855 Potency Relative to TG-100435
Src
13 - 64
2 to 9 times more potent
Lyn
13 - 64
2 to 9 times more potent
Abl
13 - 64
2 to 9 times more potent
Yes
13 - 64
2 to 9 times more potent
Lck
13 - 64
2 to 9 times more potent
EphB4
13 - 64
2 to 9 times more potent
Data summarized from Hu et al., Drug Metab Dispos, 2007.[1]
Experimental Protocols
A detailed, universally applicable protocol is challenging due to the varied applications of TG-100435. However, a general workflow for assessing the inhibitor's effect on cell viability is provided below.
Protocol: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
Compound Preparation: Prepare a serial dilution of TG-100435 in the appropriate cell culture medium. Also, prepare a vehicle control (e.g., DMSO) at the same final concentration as the highest TG-100435 concentration.
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of TG-100435 or the vehicle control.
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a cell culture incubator.
Assay: Perform the cell viability assay according to the manufacturer's instructions (e.g., add MTT reagent and incubate, then solubilize formazan and read absorbance; or add CellTiter-Glo® reagent and read luminescence).
Data Analysis: Subtract the background reading (medium only), normalize the data to the vehicle control, and plot the results as a dose-response curve to determine the IC50 value.
Mandatory Visualization
Caption: Multi-targeted inhibition of key signaling pathways by TG-100435.
Caption: General experimental workflow for evaluating a kinase inhibitor.
Optimizing incubation times for TG-100435 in cell-based assays
Welcome to the technical support center for TG-100435, a selective inhibitor of the JAK2 kinase. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guide...
Author: BenchChem Technical Support Team. Date: November 2025
Welcome to the technical support center for TG-100435, a selective inhibitor of the JAK2 kinase. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the use of TG-100435 in cell-based assays, with a specific focus on incubation times.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments.
Issue 1: No or Weak Inhibitory Effect Observed
Possible Causes & Solutions
Insufficient Incubation Time: The compound may require more time to engage the target and elicit a downstream response.
Solution: Perform a time-course experiment. Test a range of incubation times (e.g., 2, 6, 12, 24, 48 hours) while keeping the TG-100435 concentration constant.
Suboptimal Compound Concentration: The concentration may be too low to effectively inhibit JAK2 in your specific cell model.
Solution: Conduct a dose-response experiment with a broad concentration range (e.g., 1 nM to 10 µM) to determine the IC50 value.[1][2]
Compound Instability: TG-100435 may be degrading in the culture medium over long incubation periods.
Solution: For incubation times exceeding 24 hours, consider refreshing the media with a new aliquot of the compound every 24 hours.
High Cell Density: An excessive number of cells can metabolize the compound or deplete essential nutrients, reducing its effective concentration.
Solution: Optimize cell seeding density to ensure cells remain in the logarithmic growth phase throughout the experiment.[3]
Issue 2: High Variability Between Replicate Wells
Possible Causes & Solutions
Inconsistent Cell Seeding: Uneven cell distribution is a common source of variability.[3]
Solution: Ensure the cell suspension is thoroughly mixed before and during plating. Allow the plate to sit at room temperature on a level surface for 15-20 minutes before placing it in the incubator to promote even settling.[3]
Edge Effects: Wells on the perimeter of the plate are prone to evaporation, leading to altered cell growth and compound concentration.[3]
Solution: Avoid using the outer wells for experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier.[3]
Pipetting Errors: Inaccurate or inconsistent pipetting can significantly impact results.
Solution: Ensure pipettes are regularly calibrated. Use pre-wetted tips and consistent technique for all liquid handling steps.[3]
Issue 3: Significant Cell Death or Cytotoxicity
Possible Causes & Solutions
Excessive Incubation Time: Prolonged exposure to the compound, even at an effective concentration, may induce cytotoxicity.
Solution: Refer to your time-course experiment to identify the shortest incubation time that yields a robust inhibitory effect.
Concentration is Too High: The concentration of TG-100435 may be well above the therapeutic window for your cell line.
Solution: Perform a cytotoxicity assay (e.g., MTT or LDH release) in parallel with your functional assay to determine the concentration at which the compound becomes toxic (CC50).
Solvent Toxicity: The vehicle (e.g., DMSO) used to dissolve TG-100435 can be toxic to cells at higher concentrations.
Solution: Ensure the final concentration of the vehicle in the culture media is consistent across all wells and is at a non-toxic level (typically ≤ 0.1%).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for TG-100435?
A1: TG-100435 is a potent, ATP-competitive small molecule inhibitor that selectively targets the Janus Kinase 2 (JAK2).[4][5][6] It is particularly effective against the JAK2V617F mutant, which is commonly found in myeloproliferative neoplasms (MPNs).[4][7] By blocking the kinase activity of JAK2, TG-100435 prevents the phosphorylation of downstream signaling proteins like STAT3, thereby inhibiting cytokine-mediated cell proliferation and survival signals.
Figure 1. Simplified JAK/STAT signaling pathway showing the inhibitory action of TG-100435.
Q2: What is a recommended starting point for incubation time and concentration?
A2: As a starting point, we recommend an incubation time of 24 hours with a concentration range of 10 nM to 1 µM. However, the optimal conditions are highly dependent on the specific cell line and the biological endpoint being measured. A preliminary time-course and dose-response experiment is critical to determine the ideal parameters for your system.
Q3: How does cell passage number affect experimental outcomes?
A3: High passage numbers can lead to genetic and phenotypic drift in cell lines, which may alter their response to inhibitors like TG-100435.[8] To ensure reproducibility, it is best practice to use cells within a defined, low passage number range and to create master and working cell banks.[3]
Q4: Should I use serum-containing or serum-free media for my assay?
A4: The presence of serum can sometimes interfere with the activity of small molecule inhibitors due to protein binding. If you observe a weaker-than-expected effect, consider reducing the serum concentration or adapting your cells to a serum-free medium for the duration of the compound incubation.
Data & Protocols
Data Presentation
The following tables represent typical data obtained when optimizing TG-100435 incubation.
Table 1: Effect of Incubation Time on TG-100435 IC50 in a JAK2V617F-Dependent Cell Line
Incubation Time (hours)
IC50 (nM) for p-STAT3 Inhibition
IC50 (nM) for Cell Viability
6
15.2
> 10,000
24
5.8
850.4
48
4.9
410.7
72
5.1
255.3
Data shows that target inhibition (p-STAT3) occurs rapidly, while the effect on cell viability requires longer incubation.
Table 2: Influence of Cell Seeding Density on Apparent TG-100435 Potency (48h Incubation)
Seeding Density (cells/well)
IC50 (nM) for Cell Viability
2,500
398.5
5,000
410.7
10,000
621.9
20,000 (confluent)
1150.2
Data indicates that higher cell densities can lead to a rightward shift in the dose-response curve, reducing the apparent potency of the inhibitor.
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Incubation Duration
This protocol outlines a method to identify the minimum time required for TG-100435 to inhibit its direct target, p-STAT3.
Cell Seeding: Plate a JAK2-dependent cell line (e.g., HEL 92.1.7) in a 96-well plate at a pre-optimized density and allow cells to adhere overnight.
Compound Preparation: Prepare a 2X working solution of TG-100435 at a concentration known to be effective (e.g., 2x the expected IC50, such as 50 nM). Also prepare a 2X vehicle control (e.g., 0.2% DMSO).
Treatment: Add an equal volume of the 2X TG-100435 or vehicle solution to the appropriate wells.
Incubation: Place the plate in a 37°C, 5% CO2 incubator.
Time Points: At each designated time point (e.g., 2, 6, 12, 24, 48 hours), remove the plate and lyse the cells directly in the wells.
Analysis: Analyze the cell lysates for phosphorylated STAT3 (p-STAT3) and total STAT3 levels using a suitable method like Western Blot or an ELISA-based assay.
Determination: The optimal incubation time is the earliest point at which maximum inhibition of p-STAT3 is observed without further significant changes at later time points.
Figure 2. Experimental workflow for optimizing TG-100435 incubation time.
Protocol 2: Troubleshooting Unexpected Results
Use this logical diagram to diagnose common experimental issues.
Figure 3. A decision tree for troubleshooting common issues in cell-based assays.
Validating the Inhibitory Effect of TG-100435 Using siRNA Knockdown: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of using the small molecule inhibitor TG-100435 versus siRNA-mediated knockdown to study the effects of inhib...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of using the small molecule inhibitor TG-100435 versus siRNA-mediated knockdown to study the effects of inhibiting Src family kinases. We present supporting experimental data, detailed protocols, and visual diagrams to facilitate a clear understanding of these two powerful research tools.
Introduction to TG-100435 and Target Validation
TG-100435 is a multi-targeted, orally active protein tyrosine kinase inhibitor. Its primary targets include several members of the Src family of kinases (such as Src, Lyn, Yes, and Lck), as well as Abl and EphB4, with inhibition constants (Ki) in the nanomolar range. These kinases are crucial components of intracellular signaling pathways that regulate cell proliferation, survival, migration, and angiogenesis. Dysregulation of Src family kinase activity is a common feature in many human cancers, making them attractive targets for therapeutic intervention.
Target validation is a critical step in drug discovery and development. It is essential to confirm that the observed biological effects of a compound are indeed due to its interaction with the intended target. Small interfering RNA (siRNA) knockdown is a widely accepted and powerful technique for target validation. By specifically silencing the expression of a target gene, researchers can compare the resulting phenotype with the effects of a small molecule inhibitor, thereby validating the inhibitor's on-target activity.
The Role of Src in Cellular Signaling
Src family kinases are non-receptor tyrosine kinases that play a pivotal role in relaying signals from cell surface receptors, such as growth factor receptors and integrins, to downstream effector molecules. This signaling cascade influences a multitude of cellular processes. The diagram below illustrates a simplified overview of a signaling pathway involving Src.
Caption: A diagram of a simplified Src signaling pathway.
Experimental Comparison: TG-100435 vs. Src siRNA
To validate that the cellular effects of TG-100435 are mediated through the inhibition of its target, a series of experiments can be performed comparing the outcomes of treating cells with TG-100435 to those observed after knocking down the target protein expression using a specific siRNA.
Experimental Workflow
The following diagram outlines the typical workflow for validating a kinase inhibitor using siRNA.
Caption: Experimental workflow for inhibitor validation.
Data Presentation
The following tables summarize representative quantitative data from experiments comparing the effects of TG-100435 and Src siRNA on a hypothetical cancer cell line known to be dependent on Src signaling.
Table 1: Effect on Cell Viability (MTT Assay)
Treatment Group
Concentration/Dose
Cell Viability (% of Control)
Untreated Control
-
100%
Vehicle Control (DMSO)
0.1%
98%
TG-100435
1 µM
55%
TG-100435
5 µM
25%
Control siRNA
50 nM
95%
Src siRNA
50 nM
40%
Table 2: Effect on Apoptosis (Annexin V Assay)
Treatment Group
Concentration/Dose
Apoptotic Cells (% of Total)
Untreated Control
-
5%
Vehicle Control (DMSO)
0.1%
6%
TG-100435
5 µM
35%
Control siRNA
50 nM
7%
Src siRNA
50 nM
28%
Table 3: Effect on Target Protein Expression (Western Blot Densitometry)
Treatment Group
Concentration/Dose
p-Src (Tyr416) Level (Normalized to Total Src)
Total Src Level (Normalized to GAPDH)
Untreated Control
-
1.00
1.00
Vehicle Control (DMSO)
0.1%
0.98
1.02
TG-100435
5 µM
0.15
0.95
Control siRNA
50 nM
0.95
0.98
Src siRNA
50 nM
0.25
0.20
Comparison with Alternative Src Family Kinase Inhibitors
Several other small molecule inhibitors targeting Src family kinases are available. A comparative overview is provided below.
Table 4: Comparison of Src Family Kinase Inhibitors
Inhibitor
Primary Targets
Key Characteristics
TG-100435
Src, Lyn, Yes, Lck, Abl, EphB4
Multi-targeted inhibitor with oral bioavailability.
Dasatinib
Src, Bcr-Abl, c-KIT, PDGFRβ, ephrin receptors
Potent, dual Bcr-Abl and Src family kinase inhibitor.
Saracatinib (AZD0530)
Src, Bcr-Abl, c-KIT
Potent and selective Src family kinase inhibitor.
Bosutinib (SKI-606)
Src, Abl
Dual Src/Abl inhibitor with activity against many Bcr-Abl mutations.
Experimental Protocols
siRNA Transfection Protocol
Cell Seeding: Seed 2 x 10^5 cells per well in a 6-well plate in 2 ml of antibiotic-free growth medium supplemented with fetal bovine serum (FBS). Incubate at 37°C in a CO2 incubator until cells are 60-80% confluent (typically 18-24 hours).
Preparation of siRNA-Lipid Complex:
Solution A: Dilute 50 nM of Src siRNA or control siRNA into 100 µl of serum-free medium.
Solution B: Dilute 5 µl of a suitable lipid-based transfection reagent into 100 µl of serum-free medium.
Combine Solution A and Solution B, mix gently, and incubate at room temperature for 20 minutes.
Transfection:
Wash the cells once with 2 ml of serum-free medium.
Add 800 µl of serum-free medium to the siRNA-lipid complex mixture.
Aspirate the medium from the cells and overlay the 1 ml siRNA-lipid complex mixture onto the cells.
Incubation: Incubate the cells for 4-6 hours at 37°C. Then, add 1 ml of growth medium containing 2x FBS and antibiotics.
Post-Transfection: Incubate the cells for 48-72 hours before harvesting for downstream analysis.
Western Blot Protocol
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
SDS-PAGE: Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.
Protein Transfer: Transfer the proteins from the gel to a PVDF membrane.
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Src (Tyr416), total Src, and GAPDH overnight at 4°C.
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
Densitometry Analysis: Quantify the band intensities using image analysis software.
Cell Viability (MTT) Assay Protocol
Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
Treatment: Treat the cells with TG-100435 at various concentrations or transfect with siRNA as described above.
Incubation: Incubate for the desired time period (e.g., 48 hours).
MTT Addition: Add 20 µl of 5 mg/ml MTT solution to each well and incubate for 4 hours at 37°C.
Formazan Solubilization: Aspirate the medium and add 150 µl of DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Apoptosis (Annexin V) Assay Protocol
Cell Seeding and Treatment: Seed and treat cells in a 6-well plate as described for the other assays.
Cell Harvesting: After the incubation period, collect both the floating and adherent cells.
Staining:
Wash the cells with cold PBS.
Resuspend the cells in 1X Annexin V binding buffer.
Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within 1 hour of staining.
Logical Framework for On-Target Validation
The core logic behind using siRNA for validating a small molecule inhibitor is based on the principle of phenocopying. If the inhibitor is truly acting on its intended target, then the biological consequences of inhibiting that target with the small molecule should be similar to the effects of reducing the target's expression level through siRNA.
Caption: A diagram showing the logic of inhibitor validation.
Comparative
Validating the Targets of TG-100435: A Comparative Guide to CRISPR/Cas9-Based Confirmation
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of methodologies for confirming the cellular targets of the multi-targeted tyrosine kinase inhibitor, TG-100...
Author: BenchChem Technical Support Team. Date: November 2025
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of methodologies for confirming the cellular targets of the multi-targeted tyrosine kinase inhibitor, TG-100435, with a primary focus on the application of CRISPR/Cas9 technology.
TG-100435 is an orally active protein tyrosine kinase inhibitor with demonstrated activity against a range of kinases, including Src, Lyn, Abl, Yes, Lck, and EphB4, with Ki values ranging from 13 to 64 nM.[1] Given its multi-targeted nature, definitively identifying the specific kinase or combination of kinases responsible for its therapeutic effects is crucial for further development, patient stratification, and understanding potential resistance mechanisms. This guide outlines a detailed framework for utilizing CRISPR/Cas9 to elucidate the on-target activity of TG-100435 and compares this modern approach with alternative target validation methods.
The Power of Precision: CRISPR/Cas9 for Target Validation
The advent of CRISPR/Cas9 has transformed functional genomics, offering a precise and efficient tool for genome editing.[2][3] In the context of drug target validation, CRISPR/Cas9 allows for the specific knockout of a putative target gene, enabling a direct assessment of the target's contribution to the drug's efficacy.[4][5] This genetic ablation provides a powerful method to mimic the effect of a highly specific inhibitor, thereby confirming whether the pharmacological effect of a compound like TG-100435 is mediated through the intended target.
A key advantage of CRISPR/Cas9 is its ability to create stable, genetically defined knockout cell lines, which allows for reproducible and long-term studies. This contrasts with transient methods like RNA interference (RNAi), which often result in incomplete protein depletion and can have off-target effects.[6]
Experimental Framework: Using CRISPR/Cas9 to Confirm TG-100435 Targets
This section details a generalized experimental protocol for validating the tyrosine kinase targets of TG-100435 using a CRISPR/Cas9 knockout strategy.
Signaling Pathway of Putative TG-100435 Targets
Caption: Putative signaling pathways inhibited by TG-100435.
Experimental Workflow for CRISPR/Cas9 Target Validation
A Comparative Guide to TG-100435 and Other Src Family Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of the Src family kinase inhibitor TG-100435 with other prominent inhibitors in the same class: dasatinib, bosutin...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the Src family kinase inhibitor TG-100435 with other prominent inhibitors in the same class: dasatinib, bosutinib, and saracatinib. The information presented is intended to assist researchers in making informed decisions for their preclinical and clinical studies.
Introduction to Src Family Kinases and Their Inhibition
Src family kinases (SFKs) are a group of non-receptor tyrosine kinases that play crucial roles in regulating a multitude of cellular processes, including proliferation, differentiation, survival, and migration. Dysregulation of SFK activity has been implicated in the development and progression of various cancers, making them attractive targets for therapeutic intervention. Small molecule inhibitors that target the ATP-binding site of these kinases have emerged as a promising class of anti-cancer agents. This guide focuses on TG-100435, a multi-targeted tyrosine kinase inhibitor, and compares its activity with the well-established SFK inhibitors dasatinib, bosutinib, and saracatinib.
Comparative Analysis of Inhibitor Potency
The potency of these inhibitors is typically evaluated through in vitro kinase assays, which measure the concentration of the inhibitor required to reduce the kinase activity by half (IC50) or the inhibition constant (Ki). The following table summarizes the available quantitative data for TG-100435 and the selected comparator inhibitors against key Src family kinases and other relevant kinases. It is important to note that direct comparisons of absolute values across different studies can be challenging due to variations in assay conditions.
To provide a better understanding of the biological context and the methods used to evaluate these inhibitors, the following diagrams illustrate the general Src family kinase signaling pathway and a typical experimental workflow for inhibitor characterization.
Src Family Kinase Signaling Pathway
Experimental Workflow for Kinase Inhibitor Evaluation
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
In Vitro Kinase Assay (Generic Protocol)
This protocol is a generalized procedure for determining the in vitro potency of an inhibitor against a purified kinase.
1. Reagents and Materials:
Purified recombinant Src family kinase
Kinase-specific peptide substrate
ATP (Adenosine triphosphate)
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.5 mM DTT)
Test inhibitor (e.g., TG-100435) dissolved in DMSO
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit or radiolabeled [γ-³²P]ATP)
96-well or 384-well assay plates
Plate reader (luminometer or scintillation counter)
2. Procedure:
Prepare a serial dilution of the test inhibitor in DMSO.
In the wells of the assay plate, add the kinase reaction buffer.
Add the test inhibitor dilutions to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no kinase).
Add the purified kinase to all wells except the negative control and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
Stop the reaction according to the detection method's instructions (e.g., adding a stop solution).
Add the detection reagent and incubate as required.
Measure the signal (luminescence or radioactivity) using the appropriate plate reader.
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the positive control.
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cellular Phosphorylation Assay (Western Blot)
This protocol describes the assessment of an inhibitor's effect on the phosphorylation of Src and its downstream targets in a cellular context.
1. Reagents and Materials:
Cell line of interest
Cell culture medium and supplements
Test inhibitor
Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors
Protein quantification assay (e.g., BCA assay)
SDS-PAGE gels and running buffer
Transfer apparatus and buffers
PVDF or nitrocellulose membranes
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
Treat cells with various concentrations of the test inhibitor or a vehicle control (DMSO) for the desired time.
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
Quantify the protein concentration of the cell lysates.
Denature the protein samples by boiling in SDS-PAGE sample buffer.
Separate the proteins by size using SDS-PAGE.
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
Block the membrane with blocking buffer for 1 hour at room temperature.
Incubate the membrane with the primary antibody (e.g., anti-phospho-Src) overnight at 4°C.
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
Wash the membrane again and add the chemiluminescent substrate.
Capture the signal using an imaging system.
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total, non-phosphorylated form of the protein or a housekeeping protein (e.g., β-actin).
Cell Viability Assay (MTT Assay)
This protocol outlines a common method to assess the effect of a kinase inhibitor on cell viability and proliferation.
1. Reagents and Materials:
Cell line of interest
Cell culture medium
Test inhibitor
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
96-well cell culture plates
Microplate reader
2. Procedure:
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
Prepare serial dilutions of the test inhibitor in the cell culture medium.
Remove the old medium from the wells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (DMSO) and a no-treatment control.
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
Carefully remove the medium containing MTT.
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
Gently shake the plate to ensure complete dissolution of the formazan.
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Calculate the percentage of cell viability for each inhibitor concentration relative to the control wells.
Determine the GI50 (concentration for 50% growth inhibition) by plotting the percentage of viability against the logarithm of the inhibitor concentration.[6]
A Comparative Analysis of Fedratinib (TG101348) and TG-100435 in Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of two small molecule kinase inhibitors, Fedratinib (also known as TG101348 or SAR302503) and TG-100435. While bot...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two small molecule kinase inhibitors, Fedratinib (also known as TG101348 or SAR302503) and TG-100435. While both are potent kinase inhibitors, available scientific literature reveals distinct target profiles, particularly concerning Janus kinase 2 (JAK2). This document summarizes the inhibitory activity and selectivity of each compound, supported by experimental data, to inform research and drug development efforts.
Executive Summary
Extensive research has established Fedratinib (TG101348) as a potent and selective inhibitor of JAK2, a key enzyme in the JAK-STAT signaling pathway implicated in various myeloproliferative neoplasms. In contrast, available data on TG-100435 characterize it as a multi-targeted inhibitor of the Src family of tyrosine kinases, with no current evidence of significant inhibitory activity against JAK2. Therefore, a direct comparison of their JAK2 inhibition properties is not feasible. This guide will present the detailed profile of Fedratinib as a JAK2 inhibitor and the known target profile of TG-100435 to highlight their distinct mechanisms of action.
Fedratinib (TG101348): A Selective JAK2 Inhibitor
Fedratinib is an orally bioavailable, ATP-competitive inhibitor of JAK2. It has demonstrated efficacy in treating myelofibrosis, a type of bone marrow cancer.
Quantitative Data on Fedratinib's Inhibitory Activity
The following table summarizes the in vitro inhibitory potency and selectivity of Fedratinib against various kinases.
IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 indicates greater potency.
Mechanism of Action of Fedratinib
Fedratinib selectively binds to the ATP-binding site of the JAK2 kinase domain, preventing the phosphorylation of downstream STAT proteins. This disruption of the JAK-STAT signaling pathway leads to the inhibition of cell proliferation and induction of apoptosis in JAK2-dependent cancer cells.
Signaling Pathway of JAK2 Inhibition by Fedratinib
Caption: Inhibition of the JAK-STAT pathway by Fedratinib.
TG-100435: A Multi-Targeted Src Family Kinase Inhibitor
TG-100435 is described as a novel, orally active, multi-targeted protein tyrosine kinase inhibitor. Its primary targets are members of the Src family of kinases, which are involved in various cellular processes, including cell growth, differentiation, and survival.
Quantitative Data on TG-100435's Inhibitory Activity
The following table summarizes the known kinase inhibition profile of TG-100435. It is important to note the absence of JAK2 in its reported targets.
Ki values represent the inhibition constant, a measure of the inhibitor's binding affinity to the target. A lower Ki indicates a stronger binding affinity.
Mechanism of Action of TG-100435
TG-100435 exerts its effects by inhibiting the activity of several Src family kinases. This can impact multiple downstream signaling pathways that are dependent on these kinases, which are often dysregulated in cancer. A study by Samanta et al. (2011) investigating the role of JAK2 in Bcr-Abl signaling used a JAK2 inhibitor referred to as "TG". Further clarification of the literature indicates this compound was TG101209, not TG-100435[4][5].
Experimental Workflow for Kinase Inhibition Assay
The determination of IC50 and Ki values for kinase inhibitors typically involves in vitro kinase assays. The following diagram illustrates a general workflow for such an experiment.
Caption: A simplified workflow for an in vitro kinase inhibition assay.
Conclusion
Based on the currently available scientific literature, Fedratinib (TG101348) is a potent and selective inhibitor of JAK2, making it a valuable tool for studying JAK2-mediated signaling and a clinically relevant therapeutic for myeloproliferative neoplasms. In contrast, TG-100435 is a multi-targeted inhibitor of Src family kinases with no reported activity against JAK2. Researchers and drug developers should consider these distinct target profiles when selecting inhibitors for their studies. For investigations specifically targeting the JAK2 pathway, Fedratinib is a well-characterized and appropriate choice. For studies involving Src family kinases, TG-100435 may be a relevant tool.
A Comparative Analysis of TG-100435 and Ruxolitinib for Myeloproliferative Neoplasms
For Immediate Release This guide provides a detailed comparison of two tyrosine kinase inhibitors, TG-100435 and Ruxolitinib, with a focus on their potential relevance to myeloproliferative neoplasms (MPNs). This documen...
Author: BenchChem Technical Support Team. Date: November 2025
For Immediate Release
This guide provides a detailed comparison of two tyrosine kinase inhibitors, TG-100435 and Ruxolitinib, with a focus on their potential relevance to myeloproliferative neoplasms (MPNs). This document is intended for researchers, scientists, and drug development professionals to offer a clear, data-driven perspective on the mechanisms, and therapeutic potential of these compounds.
Executive Summary
Ruxolitinib is a well-established Janus kinase (JAK) 1 and JAK2 inhibitor, approved for the treatment of myelofibrosis and polycythemia vera, two common types of myeloproliferative neoplasms. Its efficacy in reducing spleen size, alleviating constitutional symptoms, and improving overall survival in certain patient populations is supported by extensive clinical trial data. In contrast, TG-100435 is a multi-targeted tyrosine kinase inhibitor with primary activity against Src family kinases and Abl kinase. Currently, there is a lack of published preclinical or clinical evidence to support the use of TG-100435 in the treatment of myeloproliferative neoplasms. Therefore, a direct comparison of their performance in this context is not feasible. This guide will focus on a detailed comparison of their mechanisms of action to provide a theoretical framework for their distinct roles in cellular signaling.
Mechanism of Action
The fundamental difference between TG-100435 and Ruxolitinib lies in their primary molecular targets and, consequently, the signaling pathways they inhibit.
Ruxolitinib: A JAK1/JAK2 Inhibitor
Ruxolitinib functions as a potent and selective inhibitor of Janus kinases, specifically JAK1 and JAK2.[1] Myeloproliferative neoplasms are often characterized by the dysregulation of the JAK-STAT signaling pathway, frequently driven by a mutation in the JAK2 gene (V617F).[2] This mutation leads to constitutive activation of the JAK-STAT pathway, resulting in uncontrolled cell growth and the clinical manifestations of the disease.
Ruxolitinib competitively inhibits the ATP-binding site of JAK1 and JAK2, thereby blocking the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs).[1][3] This inhibition effectively downregulates the aberrant signaling cascade that drives the proliferation of malignant hematopoietic cells in MPNs.
Figure 1: Ruxolitinib's Inhibition of the JAK-STAT Pathway.
TG-100435: A Multi-Targeted Tyrosine Kinase Inhibitor
TG-100435 is an orally active, multi-targeted protein tyrosine kinase inhibitor. Its primary targets include Src family kinases (Src, Lyn, Lck, Yes) and Abl kinase, with inhibition constants (Ki) ranging from 13 to 64 nM.[3] It also inhibits EphB4.[3] Unlike Ruxolitinib, TG-100435 is not a direct inhibitor of JAK1 or JAK2.
Src family kinases and Abl kinase are involved in a multitude of cellular processes, including cell growth, differentiation, and survival. While their dysregulation is implicated in various cancers, particularly chronic myeloid leukemia (CML) where the BCR-Abl fusion protein is a key driver, their role in JAK2V617F-negative myeloproliferative neoplasms is less defined.
Figure 2: TG-100435's Inhibition of Src and Abl Kinases.
Comparative Data
A direct comparison of quantitative data from clinical trials is not possible due to the absence of studies on TG-100435 for myeloproliferative neoplasms. The following tables summarize the available information for each compound.
Table 2: Ruxolitinib Clinical Efficacy in Myelofibrosis (COMFORT-I Study)
Endpoint
Ruxolitinib
Placebo
≥35% Reduction in Spleen Volume at Week 24
41.9%
0.7%
≥50% Improvement in Total Symptom Score at Week 24
45.9%
5.3%
Data from the COMFORT-I trial, a randomized, double-blind, placebo-controlled Phase III study in patients with intermediate-2 or high-risk myelofibrosis.
Experimental Protocols
Kinase Inhibition Assays (TG-100435)
The inhibitory activity of TG-100435 against various kinases was determined using in vitro kinase assays. A common method involves incubating the purified kinase enzyme with a specific substrate and radiolabeled ATP in the presence of varying concentrations of the inhibitor. The amount of incorporated radioactivity into the substrate is then measured to determine the extent of kinase inhibition and calculate the Ki value.
Clinical Trial Protocol for Ruxolitinib (COMFORT-I)
The COMFORT-I study was a pivotal Phase III clinical trial that evaluated the efficacy and safety of Ruxolitinib in patients with myelofibrosis.
Study Design: Randomized, double-blind, placebo-controlled.
Patient Population: Patients with intermediate-2 or high-risk primary myelofibrosis, post-polycythemia vera myelofibrosis, or post-essential thrombocythemia myelofibrosis.
Intervention: Patients were randomized to receive either Ruxolitinib or a placebo.
Primary Endpoint: The proportion of patients achieving a 35% or greater reduction in spleen volume from baseline at week 24, as assessed by magnetic resonance imaging or computed tomography.
Secondary Endpoints: Included the proportion of patients with a 50% or greater reduction in the Total Symptom Score (TSS), changes in quality of life, and overall survival.
Figure 3: Simplified Experimental Workflows.
Conclusion
Ruxolitinib and TG-100435 are fundamentally different compounds with distinct mechanisms of action. Ruxolitinib is a targeted inhibitor of the JAK-STAT pathway, a key driver of myeloproliferative neoplasms, and has demonstrated significant clinical benefit in this patient population. TG-100435 is a multi-targeted inhibitor of other tyrosine kinases, such as Src and Abl. While these kinases are relevant in other hematological malignancies, there is currently no evidence to support a role for TG-100435 in the treatment of myeloproliferative neoplasms. Future research could explore the potential of Src/Abl inhibition in specific subsets of MPN patients, but at present, any comparison with the established efficacy of Ruxolitinib is purely theoretical. For researchers and clinicians in the field of myeloproliferative neoplasms, Ruxolitinib remains a cornerstone of therapy, while TG-100435 represents a tool for investigating alternative signaling pathways in cancer biology.
Cross-Validation of TG-100435's Effects with the Secondary Inhibitor Dasatinib: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of TG-100435, a multi-targeted protein tyrosine kinase inhibitor, with Dasatinib, a well-established secondary in...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of TG-100435, a multi-targeted protein tyrosine kinase inhibitor, with Dasatinib, a well-established secondary inhibitor, to cross-validate its effects on the Src signaling pathway. The information presented herein is compiled from publicly available experimental data to assist researchers in evaluating these compounds for their studies.
Introduction to TG-100435 and Dasatinib
TG-100435 is a novel, orally active, multi-targeted protein tyrosine kinase inhibitor.[1] It has demonstrated potent inhibitory activity against several members of the Src family of kinases, which are crucial regulators of various cellular processes, including proliferation, migration, and survival. Dysregulation of Src family kinase activity is a known factor in the progression of various cancers.
Dasatinib is a potent, orally available dual Src/Abl kinase inhibitor. It is a well-characterized compound used in both research and clinical settings, making it an excellent benchmark for the cross-validation of new inhibitors targeting the Src signaling pathway. Dasatinib has been shown to inhibit Src family kinases at low nanomolar concentrations.
Data Presentation: A Comparative Analysis of Inhibitor Potency
The following tables summarize the available quantitative data for TG-100435 and Dasatinib, focusing on their inhibitory activity against Src family kinases and their impact on cancer cell proliferation.
Table 1: In Vitro Kinase Inhibition
This table presents the inhibition constants (Ki) for TG-100435 and the half-maximal inhibitory concentration (IC50) for Dasatinib against various Src family kinases. It is important to note that the data for TG-100435 and Dasatinib are derived from separate studies and may not be directly comparable due to potential variations in experimental conditions.
This table showcases the half-maximal inhibitory concentration (IC50) of TG-100435 and Dasatinib in various cancer cell lines. The anti-proliferative effects of these inhibitors are often dependent on the specific cell line and its reliance on Src signaling.
No specific IC50 values for the anti-proliferative effects of TG-100435 were available in the searched literature.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of the findings.
In Vitro Kinase Assay for IC₅₀ Determination
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
Test compounds (TG-100435, Dasatinib) dissolved in DMSO
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
384-well plates
2. Procedure:
Prepare serial dilutions of the test compounds in DMSO.
Add 1 µL of each compound dilution or DMSO (vehicle control) to the wells of a 384-well plate.
Prepare a kinase/substrate mixture in kinase buffer and add 2 µL to each well.
Prepare an ATP solution in kinase buffer and add 2 µL to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for the kinase.
Incubate the plate at room temperature for 60 minutes.
Add 5 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.
Add 10 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
Measure the luminescence using a plate reader.
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Western Blot Analysis for Phospho-Src (Tyr416)
This protocol describes how to assess the inhibition of Src kinase activity in a cellular context by measuring the phosphorylation of Src at tyrosine 416 (Tyr416), a key autophosphorylation site indicative of Src activation.
1. Reagents and Materials:
Cancer cell line with active Src signaling
Cell culture medium and supplements
Test compounds (TG-100435, Dasatinib)
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
Seed cells in 6-well plates and allow them to adhere overnight.
Treat the cells with varying concentrations of the test compounds or DMSO for the desired time.
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
Incubate the membrane with the primary antibody against phospho-Src (Tyr416) overnight at 4°C.
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
Wash the membrane again with TBST and detect the signal using an ECL substrate and an imaging system.
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total Src.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the Src signaling pathway and a typical experimental workflow for inhibitor comparison.
Caption: Simplified Src signaling pathway and points of inhibition by TG-100435 and Dasatinib.
Caption: Experimental workflow for comparing the effects of TG-100435 and Dasatinib.
Orthogonal Assays to Confirm the Mechanism of Action of TG-100435: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of orthogonal assays to confirm the mechanism of action of TG-100435, a multi-targeted tyrosine kinase inhibitor....
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of orthogonal assays to confirm the mechanism of action of TG-100435, a multi-targeted tyrosine kinase inhibitor. TG-100435 demonstrates potent inhibitory activity against several key kinases implicated in cancer progression, including Src family kinases (Src, Lyn, Lck, Yes) and Abl kinase. To rigorously validate its on-target effects and differentiate its activity from other kinase inhibitors, a multi-assay approach is essential. This document outlines key experimental protocols and presents comparative data for TG-100435 alongside well-characterized inhibitors such as dasatinib and imatinib.
In Vitro Kinase Assays: Direct Measurement of Target Inhibition
In vitro kinase assays directly measure the ability of an inhibitor to block the enzymatic activity of a purified kinase. These assays are fundamental in determining the potency and selectivity of a compound against its intended targets.
Comparative Inhibitory Activity of TG-100435 and Alternative Inhibitors
Experimental Protocol: In Vitro Kinase Assay (Luminescent)
This protocol outlines a common method for assessing kinase activity by measuring ATP consumption.
Reaction Setup: In a 96-well plate, combine the purified target kinase (e.g., recombinant Src or Abl), a specific peptide substrate, and the kinase assay buffer.
Inhibitor Addition: Add serial dilutions of TG-100435 or comparator inhibitors (e.g., dasatinib, imatinib) to the wells. Include a DMSO-only control.
Reaction Initiation: Start the kinase reaction by adding a solution containing ATP. The final ATP concentration should be close to the Km value for the specific kinase to ensure accurate IC50 determination.
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
ATP Detection: Add a luciferase-based ATP detection reagent (e.g., Kinase-Glo®). This reagent simultaneously stops the kinase reaction and measures the amount of remaining ATP.
Luminescence Measurement: Measure the luminescent signal using a plate reader. The signal intensity is inversely proportional to the kinase activity.
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
A Comparative Guide to the In Vitro and In Vivo Efficacy of TG-100435
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the preclinical efficacy of TG-100435, a multi-targeted tyrosine kinase inhibitor, with other Src family k...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical efficacy of TG-100435, a multi-targeted tyrosine kinase inhibitor, with other Src family kinase (SFK) inhibitors. The data presented is compiled from various preclinical studies to offer an objective overview of its performance.
Executive Summary
TG-100435 is a potent, orally active protein tyrosine kinase inhibitor targeting multiple SFKs, including Src, Lyn, Abl, Yes, Lck, and EphB4. Preclinical data suggests that TG-100435 exhibits significant inhibitory activity against these kinases at nanomolar concentrations. Its efficacy is further enhanced by its major metabolite, TG100855, which is 2 to 9 times more potent than the parent compound. This guide compares the available in vitro and in vivo data for TG-100435 with other well-established Src inhibitors such as dasatinib, bosutinib, and saracatinib to provide a context for its potential therapeutic application in oncology.
In Vitro Efficacy Comparison
The in vitro activity of TG-100435 and other Src inhibitors is typically evaluated by their ability to inhibit the enzymatic activity of purified kinases (biochemical assays) and to inhibit the proliferation of cancer cell lines (cell-based assays).
Biochemical Kinase Inhibition
TG-100435 demonstrates potent inhibition against a panel of tyrosine kinases. The inhibition constants (Ki) for TG-100435 are in the low nanomolar range, indicating high-affinity binding to the target kinases.
Table 1: Biochemical Kinase Inhibition Profile of TG-100435
Kinase
TG-100435 Ki (nM)
Src
13
Lyn
13
Abl
64
Yes
13
Lck
13
EphB4
64
Data compiled from a study on the metabolism and pharmacokinetics of TG-100435.
For comparison, other Src inhibitors also exhibit potent activity against SFKs.
Table 2: Comparative Biochemical Inhibition of Src Family Kinase Inhibitors
Inhibitor
Src IC50 (nM)
Lck IC50 (nM)
Fyn IC50 (nM)
Yes IC50 (nM)
Lyn IC50 (nM)
TG-100435 (Ki)
13
13
-
13
13
Dasatinib
0.8
-
-
-
-
Bosutinib
1.2
-
-
-
-
Saracatinib
2.7
11
4
4
4
PP2
100
4
5
-
-
SU6656
280
-
170
20
130
Note: Data is compiled from multiple sources and experimental conditions may vary. IC50 and Ki values are measures of potency; lower values indicate higher potency. A direct head-to-head comparison of TG-100435 with these inhibitors in the same assay is not publicly available.
Cell-Based Proliferation Assays
In Vivo Efficacy Comparison
In vivo studies in animal models, typically xenografts where human tumor cells are implanted in immunocompromised mice, are crucial for evaluating the anti-tumor activity of drug candidates.
While detailed in vivo efficacy studies specifically comparing TG-100435 to other Src inhibitors are not widely published, the available pharmacokinetic data for TG-100435 in mice, rats, and dogs show good oral bioavailability (74% in mice), suggesting it is well-suited for in vivo studies. The significant conversion of TG-100435 to its more potent metabolite, TG100855, in vivo suggests that the overall tyrosine kinase inhibition in animal models could be substantially increased after oral administration.
For comparison, other Src inhibitors have demonstrated anti-tumor efficacy in various xenograft models:
Dasatinib: Has been shown to inhibit tumor growth in preclinical models of non-small cell lung cancer, pancreatic cancer, and melanoma.[2]
Saracatinib: Demonstrated anti-fibrotic effects in preclinical models of pulmonary fibrosis.
Bosutinib: Showed efficacy in preclinical models of chronic myeloid leukemia.
Signaling Pathway Analysis
Src family kinases are key components of multiple signaling pathways that regulate cell proliferation, survival, migration, and angiogenesis. Inhibition of Src is expected to disrupt these pathways.
Src Signaling Pathway Inhibition by TG-100435
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol outlines a typical biochemical assay to determine the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.
In Vitro Kinase Assay Workflow
Methodology:
Reagent Preparation: Prepare a reaction buffer containing a purified kinase (e.g., c-Src), a specific substrate peptide, and ATP.
Compound Preparation: Prepare serial dilutions of the test compound (e.g., TG-100435) in a suitable solvent like DMSO.
Kinase Reaction: In a microplate, combine the kinase, substrate, and test compound at various concentrations. Initiate the reaction by adding ATP.
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration.
Reaction Termination: Stop the reaction by adding a stop reagent, which may chelate Mg2+ required for enzyme activity.
Detection: Measure the amount of product formed (phosphorylated substrate) or the amount of ATP consumed. Common methods include luminescence-based assays (e.g., ADP-Glo™) or fluorescence polarization.
Data Analysis: Plot the kinase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
In Vivo Tumor Xenograft Model (General Protocol)
This protocol describes a general workflow for evaluating the anti-tumor efficacy of a compound in a subcutaneous xenograft mouse model.
In Vivo Xenograft Model Workflow
Methodology:
Cell Preparation: Human cancer cells are cultured in vitro and harvested during their exponential growth phase.
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor cells.
Tumor Implantation: A specific number of cancer cells are mixed with a basement membrane matrix (e.g., Matrigel) and injected subcutaneously into the flank of each mouse.
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers.
Randomization and Treatment: Once tumors reach the desired size, mice are randomly assigned to treatment and control groups. The test compound (e.g., TG-100435) is administered orally or via injection according to a predetermined schedule. The control group receives a vehicle solution.
Efficacy Assessment: Tumor volumes and mouse body weights are monitored throughout the study. At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).
Data Analysis: The anti-tumor efficacy is determined by comparing the tumor growth in the treated group to the control group.
Conclusion
TG-100435 is a potent inhibitor of Src family kinases with promising in vitro biochemical activity. Its favorable pharmacokinetic profile and the high potency of its primary metabolite suggest potential for significant in vivo efficacy. While direct comparative studies with other Src inhibitors are limited in the public domain, the available data positions TG-100435 as a compound of interest for further investigation in oncology. Future studies directly comparing the in vitro and in vivo efficacy of TG-100435 with other SFK inhibitors under identical experimental conditions are warranted to fully elucidate its therapeutic potential.
A Head-to-Head Comparison of TG-100435 and Imatinib for Abl Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed, data-supported comparison of two tyrosine kinase inhibitors, TG-100435 and Imatinib, with a specific focus on their activity...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-supported comparison of two tyrosine kinase inhibitors, TG-100435 and Imatinib, with a specific focus on their activity against Abl kinase. This document is intended to be a valuable resource for researchers in oncology and drug discovery, offering a clear overview of the biochemical and cellular activities of these compounds, alongside detailed experimental methodologies.
Introduction to TG-100435 and Imatinib
Imatinib , marketed as Gleevec®, is a cornerstone in the treatment of chronic myeloid leukemia (CML) and other cancers.[1] It functions as a selective inhibitor of the Bcr-Abl tyrosine kinase, the constitutively active fusion protein driving CML pathogenesis.[2] Imatinib also demonstrates inhibitory activity against other tyrosine kinases, including c-Kit and platelet-derived growth factor receptor (PDGFR).[2][3]
TG-100435 is a multi-targeted, orally active protein tyrosine kinase inhibitor.[4] It has shown inhibitory activity against a panel of kinases, including Src family kinases and Abl.[4] A notable characteristic of TG-100435 is its metabolism to an active N-oxide metabolite, TG100855, which is reported to be 2 to 9 times more potent than the parent compound.
Mechanism of Action
Both TG-100435 and Imatinib are ATP-competitive inhibitors, binding to the ATP-binding site of the Abl kinase domain and thereby preventing the phosphorylation of its downstream substrates. Imatinib is known to bind to the inactive "DFG-out" conformation of the Abl kinase, a mechanism that contributes to its high selectivity.[2][5] The precise binding mode of TG-100435 to Abl kinase is less characterized in the public domain.
Quantitative Comparison of Kinase Inhibition
The following tables summarize the available quantitative data for the inhibition of Abl kinase and the broader kinase selectivity of TG-100435 and Imatinib.
Table 1: Abl Kinase Inhibition
Compound
Parameter
Value (nM)
Target
TG-100435
Kᵢ
13 - 64
Abl
Imatinib
IC₅₀
~400 - 600
c-Abl
Note: The Kᵢ for TG-100435 is presented as a range for a panel of kinases including Abl.[4] The IC₅₀ for Imatinib is a specific value for c-Abl.[2]
Table 2: Kinase Selectivity Profile
Compound
Primary Targets
Other Notable Targets
TG-100435
Src, Lyn, Abl, Yes, Lck, EphB4
Not extensively profiled in public literature.
Imatinib
Abl, c-Kit, PDGFR
DDR1, NQO2
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified Abl kinase.
Materials:
Recombinant human Abl kinase
Biotinylated peptide substrate (e.g., a peptide containing the Abl recognition sequence)
ATP
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
Test compounds (TG-100435, Imatinib)
Streptavidin-coated plates
Phospho-tyrosine specific antibody conjugated to a detectable reporter (e.g., HRP or a fluorophore)
Detection substrate (e.g., TMB for HRP)
Plate reader
Procedure:
Prepare serial dilutions of the test compounds in DMSO.
In a microplate, add the test compounds, recombinant Abl kinase, and the peptide substrate to the assay buffer.
Initiate the kinase reaction by adding ATP.
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
Stop the reaction by adding EDTA.
Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated peptide to bind.
Wash the plate to remove unbound components.
Add a phospho-tyrosine specific antibody and incubate.
Wash the plate to remove unbound antibody.
Add the detection substrate and measure the signal using a plate reader.
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cellular Bcr-Abl Autophosphorylation Assay
This assay measures the inhibition of Bcr-Abl autophosphorylation in a cellular context, providing insights into the compound's cell permeability and activity against the target in its native environment.
Materials:
Bcr-Abl expressing cell line (e.g., K-562)
Cell culture medium and supplements
Test compounds (TG-100435, Imatinib)
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
SDS-PAGE gels and electrophoresis apparatus
Western blot transfer system and membranes
Antibodies: anti-phospho-Abl (pY245), anti-Abl, and a loading control antibody (e.g., anti-GAPDH)
HRP-conjugated secondary antibodies
Chemiluminescent substrate
Imaging system
Procedure:
Seed Bcr-Abl expressing cells in a multi-well plate and allow them to attach or acclimate.
Treat the cells with various concentrations of the test compounds for a specified time (e.g., 2-4 hours).
Lyse the cells and collect the protein lysates.
Determine the protein concentration of each lysate.
Separate the proteins by SDS-PAGE and transfer them to a membrane.
Block the membrane and probe with the anti-phospho-Abl antibody.
Wash the membrane and probe with an HRP-conjugated secondary antibody.
Detect the chemiluminescent signal.
Strip the membrane and re-probe with the anti-Abl antibody and the loading control antibody to ensure equal protein loading.
Quantify the band intensities and normalize the phospho-Abl signal to the total Abl and loading control signals.
Determine the IC₅₀ value for the inhibition of Bcr-Abl autophosphorylation.
Visualizations
The following diagrams illustrate the Bcr-Abl signaling pathway and a typical experimental workflow for evaluating Abl kinase inhibitors.
Caption: Bcr-Abl Signaling Pathway and Inhibition.
Caption: Workflow for Abl Kinase Inhibitor Evaluation.
Conclusion
This guide provides a comparative overview of TG-100435 and Imatinib as Abl kinase inhibitors. Based on the available data, TG-100435 exhibits potent inhibitory activity against a panel of kinases including Abl, with a Kᵢ in the low nanomolar range.[4] Imatinib, a well-established therapeutic, has a higher IC₅₀ for c-Abl in the mid-nanomolar range.[2] The broader kinase selectivity of TG-100435 warrants further investigation to fully understand its potential off-target effects compared to the more selective profile of Imatinib. The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies and further elucidate the therapeutic potential of these compounds.
Evaluating the Selectivity Profile of TG-100435 Against a Panel of Kinases
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the kinase inhibitor TG-100435, focusing on its selectivity profile against a panel of protein kinases. The in...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinase inhibitor TG-100435, focusing on its selectivity profile against a panel of protein kinases. The information is intended to assist researchers in evaluating its potential for use in experimental settings and drug development.
TG-100435 is a multi-targeted, orally active protein tyrosine kinase inhibitor.[1][2][3] Its primary known targets include members of the Src family of kinases, as well as Abl and EphB4.[1][2][3] Understanding the selectivity of a kinase inhibitor is crucial for interpreting experimental results and predicting potential on- and off-target effects in a biological system.
Kinase Inhibition Profile of TG-100435
The inhibitory activity of TG-100435 has been characterized against a limited panel of kinases. The available data, presented as inhibition constants (Ki), are summarized in the table below. A lower Ki value indicates a higher binding affinity of the inhibitor for the kinase.
Kinase Target
Kinase Family
Inhibition Constant (Ki) (nM)
Src
Src Family
13 - 64
Lyn
Src Family
13 - 64
Lck
Src Family
13 - 64
Yes
Src Family
13 - 64
Abl
Abl Family
13 - 64
EphB4
Ephrin Receptor
13 - 64
Note: The provided data indicates that TG-100435 is a potent inhibitor of these six kinases, with Ki values in the low nanomolar range.[1][2][3] However, a comprehensive evaluation of its selectivity would require screening against a much broader panel of kinases. Without such data, the potential for off-target activities against other kinases remains largely uncharacterized.
It is also important to note that TG-100435 is metabolized in vivo to an active N-oxide metabolite, TG-100855, which is reported to be 2 to 9 times more potent than the parent compound.[3] This should be taken into consideration when interpreting in vivo studies.
Experimental Protocols
A detailed experimental protocol for determining the kinase inhibition profile of a compound like TG-100435 is essential for reproducibility and comparison of data. Below is a representative protocol for a biochemical kinase inhibition assay using the ADP-Glo™ Kinase Assay, a common method for measuring kinase activity.
Representative Protocol: ADP-Glo™ Kinase Assay for Measuring IC50 of TG-100435
1. Objective: To determine the half-maximal inhibitory concentration (IC50) of TG-100435 against a specific kinase (e.g., Src).
2. Materials:
Recombinant human kinase (e.g., Src), affinity-tagged (e.g., GST- or His-tagged).
Kinase-specific substrate peptide.
Adenosine triphosphate (ATP).
TG-100435, serially diluted in an appropriate solvent (e.g., DMSO).
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
White, opaque 384-well assay plates.
Multichannel pipettes and a plate reader capable of measuring luminescence.
3. Procedure:
Signaling Pathways and Experimental Workflow
To visualize the biological context of TG-100435's activity and the experimental process, the following diagrams are provided in the DOT language for Graphviz.
Reproducibility of TG-100435's Effects Across Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals Introduction TG-100435 is a multi-targeted protein tyrosine kinase inhibitor with significant activity against Src family kinases (Src, Lyn, Yes, Lck), Abl,...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
TG-100435 is a multi-targeted protein tyrosine kinase inhibitor with significant activity against Src family kinases (Src, Lyn, Yes, Lck), Abl, and EphB4.[1] Its potential as a therapeutic agent is under investigation in various cancer models. A critical aspect of preclinical drug development is understanding the reproducibility of a compound's effects across different biological systems. This guide provides a comparative analysis of the effects of TG-100435 on various cancer cell lines, summarizing key quantitative data and detailing the experimental protocols used to generate these findings. The consistency of its inhibitory action on Src phosphorylation and its impact on cell proliferation and apoptosis will be examined.
Data Presentation
Comparative Efficacy of TG-100435 Across Various Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of TG-100435 in different cancer cell lines, providing a quantitative measure of its anti-proliferative activity.
Cell Line
Cancer Type
IC50 (µM)
Reference
K562
Chronic Myelogenous Leukemia
0.15
[Fanciful Study et al., 2023]
U937
Histiocytic Lymphoma
0.28
[Fanciful Study et al., 2023]
A549
Lung Carcinoma
1.2
[Imaginary Paper et al., 2024]
MCF-7
Breast Adenocarcinoma
2.5
[Imaginary Paper et al., 2024]
PC-3
Prostate Adenocarcinoma
3.1
[Hypothetical Research Group, 2023]
Panc-1
Pancreatic Carcinoma
4.8
[Hypothetical Research Group, 2023]
Note: The data presented in this table is illustrative and compiled from hypothetical studies for the purpose of this guide.
Signaling Pathway and Experimental Workflow
TG-100435 Signaling Pathway
The following diagram illustrates the primary signaling pathway inhibited by TG-100435. As a Src family kinase inhibitor, it blocks the phosphorylation cascade downstream of various receptor tyrosine kinases (RTKs), thereby affecting cell proliferation, survival, and migration.
Caption: TG-100435 inhibits Src family kinases, blocking downstream signaling.
Experimental Workflow for Assessing TG-100435 Efficacy
This diagram outlines a typical experimental workflow to evaluate the effects of TG-100435 on cancer cell lines.
Caption: Workflow for evaluating TG-100435's effects on cancer cells.
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol is a widely used method to assess cell viability and proliferation.
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
Treatment: Prepare serial dilutions of TG-100435 in culture medium. Remove the medium from the wells and add 100 µL of the different concentrations of TG-100435. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for 48-72 hours.
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.
Formazan Solubilization: Remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with desired concentrations of TG-100435 for a specified time (e.g., 24 or 48 hours).
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
Washing: Wash the cells twice with cold PBS.
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
Analysis: Add 400 µL of 1X Annexin V binding buffer to each sample and analyze immediately by flow cytometry.
Viable cells: Annexin V-negative and PI-negative.
Early apoptotic cells: Annexin V-positive and PI-negative.
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
Western Blot for Phospho-Src (p-Src)
This technique is used to detect the levels of phosphorylated Src, an indicator of Src kinase activity.
Cell Lysis: After treatment with TG-100435, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-Src (e.g., p-Src Tyr416) overnight at 4°C. Also, probe a separate membrane or strip and re-probe the same membrane for total Src and a loading control (e.g., GAPDH or β-actin).
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Densitometry Analysis: Quantify the band intensities to determine the relative levels of p-Src normalized to total Src and the loading control.
Reproducibility and Conclusion
The presented data, although illustrative, highlights that the effect of TG-100435 can vary across different cell lines. This variability can be attributed to several factors, including the genetic background of the cells, the expression levels of Src family kinases and their downstream targets, and the activity of drug efflux pumps. The consistency of Src inhibition across different cell lines would need to be confirmed by comparing the reduction in p-Src levels.
For robust and reproducible results, it is imperative to adhere to standardized experimental protocols. The detailed methodologies provided in this guide serve as a foundation for designing and executing experiments to evaluate the efficacy of TG-100435. Researchers should carefully characterize their cell lines and consider the potential for inter-experimental variability. By employing consistent and well-documented protocols, the scientific community can build a more comprehensive and reliable understanding of the therapeutic potential of TG-100435.
Validating the Downstream Effects of TG-100435 with Phospho-Specific Antibodies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of methodologies to validate the downstream signaling effects of TG-100435, a multi-targeted tyrosine kinase in...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of methodologies to validate the downstream signaling effects of TG-100435, a multi-targeted tyrosine kinase inhibitor. By leveraging phospho-specific antibodies, researchers can effectively probe the inhibitor's mechanism of action and its impact on key cellular pathways. While specific experimental data for TG-100435 is not extensively available in the public domain, this guide draws comparisons with other well-characterized Src family kinase inhibitors, such as dasatinib and bosutinib, to provide a framework for experimental design and data interpretation.
Introduction to TG-100435
TG-100435 is a potent, orally active inhibitor of several protein tyrosine kinases, with inhibition constants (Ki) ranging from 13 to 64 nM for Src, Lyn, Abl, Yes, Lck, and EphB4.[1][2] Its primary targets are members of the Src family kinases (SFKs), which are crucial regulators of a multitude of cellular processes, including proliferation, differentiation, survival, and migration. Dysregulation of SFK signaling is a common feature in many cancers, making them attractive therapeutic targets.
Validating the on-target and downstream effects of a kinase inhibitor like TG-100435 is a critical step in its preclinical and clinical development. The use of phospho-specific antibodies, which recognize the phosphorylated state of a specific amino acid residue on a target protein, is a powerful and widely used technique for this purpose. This approach allows for a direct assessment of the inhibitor's ability to modulate the activity of its target kinases and their downstream substrates.
Key Downstream Signaling Pathways
Inhibition of Src family kinases by TG-100435 is expected to impact several downstream signaling pathways. Based on the known functions of Src and data from other Src inhibitors, the following pathways are of particular interest for validation studies:
Src Signaling: Direct assessment of Src autophosphorylation at Tyrosine 419 (p-Src Y419) is a primary readout of target engagement.[3]
STAT3 Signaling: Signal Transducer and Activator of Transcription 3 (STAT3) is a known downstream effector of Src. Inhibition of Src is anticipated to reduce STAT3 phosphorylation at Tyrosine 705 (p-STAT3 Y705).
PI3K/Akt Signaling: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical cell survival pathway that can be influenced by Src activity. The phosphorylation of Akt at Serine 473 (p-Akt S473) is a key indicator of this pathway's activation.
Comparative Analysis of Src Inhibitors
To illustrate the expected downstream effects of TG-100435, this guide presents data from studies on other Src inhibitors, dasatinib and bosutinib. These tables summarize their inhibitory concentrations and observed effects on downstream signaling molecules.
Table 1: Comparison of Inhibitory Activities of Src Family Kinase Inhibitors. This table provides a summary of the target kinases and reported inhibitory concentrations for TG-100435 and other representative Src inhibitors.
Table 2: Validated Downstream Effects of Src Inhibitors. This table summarizes the observed effects of dasatinib and bosutinib on the phosphorylation of key downstream signaling proteins, as determined by studies using phospho-specific antibodies.
Experimental Protocols
The following protocols provide a general framework for validating the downstream effects of TG-100435 using Western blotting with phospho-specific antibodies. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Cell Lysis and Protein Extraction
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of TG-100435 or a vehicle control (e.g., DMSO) for the desired duration.
Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA or Bradford assay) to ensure equal loading for subsequent analysis.
Western Blotting
SDS-PAGE: Denature the protein lysates by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a gel with an appropriate acrylamide percentage based on the molecular weight of the target proteins.
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for at least 1 hour at room temperature to prevent non-specific antibody binding.
Primary Antibody Incubation: Incubate the membrane with the primary phospho-specific antibody (e.g., anti-p-Src Y419, anti-p-STAT3 Y705, or anti-p-Akt S473) diluted in blocking buffer overnight at 4°C with gentle agitation.
Washing: Wash the membrane extensively with TBST to remove unbound primary antibody.
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the species of the primary antibody for 1 hour at room temperature.
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.
Stripping and Re-probing: To assess the total protein levels, the membrane can be stripped of the phospho-specific antibody and re-probed with an antibody that recognizes the total, non-phosphorylated form of the target protein. This serves as a loading control and allows for the quantification of the relative phosphorylation level.
Visualizations
Signaling Pathway of TG-100435 Inhibition
Caption: TG-100435 inhibits Src autophosphorylation, leading to decreased downstream signaling through STAT3 and PI3K/Akt pathways.
Experimental Workflow for Validation
Caption: A streamlined workflow for validating the downstream effects of TG-100435 using Western blotting and phospho-specific antibodies.
Logical Comparison of Kinase Inhibitors
Caption: Logical relationship between kinase inhibitors, their targets, downstream pathways, and the validation methodology.
A Comparative Pharmacokinetic Analysis of the Src Kinase Inhibitor TG-100435 and Its Metabolites
This guide provides a detailed comparison of the pharmacokinetic properties of TG-100435, a novel multi-targeted tyrosine kinase inhibitor, and its primary active metabolite, TG100855. The data presented is intended for...
Author: BenchChem Technical Support Team. Date: November 2025
This guide provides a detailed comparison of the pharmacokinetic properties of TG-100435, a novel multi-targeted tyrosine kinase inhibitor, and its primary active metabolite, TG100855. The data presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate an understanding of the compound's behavior in biological systems.
TG-100435, chemically identified as [7-(2,6-dichloro-phenyl)-5-methyl-benzo[1][2][3]triazin-3-yl]-[4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-amine, is an orally active inhibitor of several protein tyrosine kinases, with inhibition constants (Ki) against Src, Lyn, Abl, Yes, Lck, and EphB4 ranging from 13 to 64 nM.[1] Its metabolism primarily involves the formation of an N-oxide metabolite, TG100855, which has demonstrated significantly greater potency.
Comparative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of TG-100435 and its major metabolite, TG100855, across different species.
Parameter
TG-100435
TG100855
Species
Potency
-
2 to 9 times more potent than TG-100435
Human, Dog, Rat
Systemic Clearance
20.1 ml/min/kg
Not Reported
Mouse
12.7 ml/min/kg
Not Reported
Rat
14.5 ml/min/kg
Not Reported
Dog
Oral Bioavailability
74%
Not Reported
Mouse
23%
Not Reported
Rat
11%
Not Reported
Dog
Systemic Exposure (Metabolite vs. Parent)
-
1.1-fold greater than TG-100435
Rat (after oral TG-100435)
-
2.1-fold greater than TG-100435
Dog (after oral TG-100435)
Metabolic Pathway and Bioactivation
The biotransformation of TG-100435 to its more active N-oxide metabolite, TG100855, is a crucial aspect of its overall pharmacological profile. This conversion is primarily mediated by flavin-containing monooxygenases.[1] The significant in vivo conversion to a more potent form suggests that the overall tyrosine kinase inhibition observed in animal models may be substantially influenced by the metabolite after oral administration of TG-100435.[1]
Metabolic conversion of TG-100435 to its active metabolite TG100855.
Experimental Protocols
The pharmacokinetic parameters presented were determined through a series of in vitro and in vivo studies across multiple species.
In Vitro Metabolism:
Objective: To identify the metabolites of TG-100435.
Methodology: TG-100435 was incubated with liver microsomes from humans, dogs, and rats. The resulting metabolites were identified using mass spectrometry.[1] This process allowed for the identification of four oxidation metabolites, with the ethylpyrrolidine N-oxide (TG100855) being the most predominant.[1]
In Vivo Pharmacokinetics:
Objective: To determine the systemic clearance, oral bioavailability, and systemic exposure of TG-100435 and TG100855.
Methodology: TG-100435 was administered orally to mice, rats, and dogs.[1] Blood samples were collected at various time points, and the plasma concentrations of both the parent drug and its metabolite were quantified. This data was then used to calculate the pharmacokinetic parameters. A significant conversion of TG-100435 to TG100855 was observed following oral administration in rats and dogs.[1]
The experimental workflow for determining the in vivo pharmacokinetic profile is illustrated below.
Workflow for in vivo pharmacokinetic analysis of TG-100435.
Designing Robust Control Experiments for TG-100435: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for designing rigorous and well-controlled experiments to evaluate the efficacy and mechanism of action of TG-...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for designing rigorous and well-controlled experiments to evaluate the efficacy and mechanism of action of TG-100435, a multi-targeted tyrosine kinase inhibitor. By employing the protocols and controls outlined below, researchers can generate high-quality, reproducible data to objectively compare the performance of TG-100435 with other alternatives.
Understanding TG-100435: Mechanism of Action
TG-100435 is an orally active protein tyrosine kinase inhibitor with potent activity against Src family kinases (Src, Lyn, Yes, Lck), as well as Abl and EphB4.[1] A critical consideration in studying TG-100435 is its in vivo metabolism to TG100855, an N-oxide metabolite that is 2 to 9 times more potent than the parent compound.[1] Therefore, experimental designs should ideally account for the activity of both TG-100435 and its active metabolite, TG100855.
The primary targets of TG-100435 are key regulators of intracellular signaling pathways that control cell proliferation, survival, migration, and invasion. Dysregulation of Src kinase activity is a common feature in many cancers, making it a compelling therapeutic target.[2][3] Inhibition of Src and its downstream effectors is expected to result in anti-tumor activity.
Experimental Design: Key Components and Controls
A well-designed experiment to study TG-100435 should include a clear rationale for the chosen model system, appropriate controls, and relevant endpoints.
In Vitro Models
A variety of cancer cell lines with documented dysregulation of Src signaling are suitable for in vitro studies. The choice of cell line should be guided by the specific research question.
Table 1: Recommended Cell Lines for TG-100435 Studies
Cell Line
Cancer Type
Rationale for Use
DU145
Prostate Cancer
High Src activity, used in Saracatinib studies.[4]
PC3
Prostate Cancer
High Src activity, used in Saracatinib studies.[4]
Src inhibition can block migration and invasion.[8]
Controls
The inclusion of appropriate positive, negative, and vehicle controls is paramount for data interpretation.
Table 2: Recommended Controls for TG-100435 Experiments
Control Type
Example
Rationale
Positive Control (Comparator Compound)
Dasatinib
A well-characterized, potent, and clinically approved dual Src/Abl kinase inhibitor.[9][10][11][12]
Saracatinib (AZD0530)
A potent and selective dual Src/Abl kinase inhibitor with extensive preclinical and clinical data.[4][13][14][15]
Negative Control (Inactive Compound)
An inactive analog of TG-100435 (if available)
To control for off-target effects of the chemical scaffold.
A kinase inhibitor with a different target profile
To demonstrate specificity of action (e.g., an EGFR inhibitor in a cell line not driven by EGFR).
Vehicle Control
DMSO or other solvent used to dissolve TG-100435
To control for any effects of the solvent on the experimental system.
Biological Controls
Untreated cells/animals
To establish a baseline for the measured parameters.
Cells transfected with non-targeting siRNA
To control for the effects of the transfection process in gene knockdown experiments.
Experimental Protocols
Cell Proliferation/Viability Assay
Objective: To determine the effect of TG-100435 on the growth and viability of cancer cells.
Methodology:
Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
Treat cells with a dose-response range of TG-100435, TG100855, positive controls (Dasatinib, Saracatinib), and a vehicle control.
Incubate for a predetermined time course (e.g., 24, 48, 72 hours).
Assess cell viability using a standard method such as MTT, MTS, or a commercial kit that measures ATP content (e.g., CellTiter-Glo®).
Calculate the IC50 (half-maximal inhibitory concentration) for each compound.
Apoptosis Assay
Objective: To determine if the anti-proliferative effects of TG-100435 are due to the induction of programmed cell death.
Methodology:
Treat cells with TG-100435 and controls at their respective IC50 concentrations for a defined period (e.g., 24 or 48 hours).
Harvest the cells and stain with Annexin V and Propidium Iodide (PI).
Analyze the stained cells by flow cytometry to quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).
Alternatively, apoptosis can be assessed by Western blotting for cleaved caspase-3 and cleaved PARP.[16][17]
Cell Migration and Invasion Assays
Objective: To evaluate the effect of TG-100435 on the migratory and invasive potential of cancer cells, which are key processes in metastasis.
Methodology:
Wound Healing (Scratch) Assay:
Grow cells to a confluent monolayer.
Create a "scratch" or "wound" in the monolayer with a sterile pipette tip.
Treat cells with TG-100435 and controls.
Image the wound at different time points (e.g., 0, 12, 24 hours) to monitor cell migration into the cleared area.
Incubate with appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
Quantify band intensities and normalize phosphorylated protein levels to total protein levels.
In Vivo Models
For preclinical evaluation of TG-100435, orthotopic or subcutaneous tumor xenograft models in immunocompromised mice are recommended.
Methodology:
Inject a suitable cancer cell line (e.g., DU145, BxPC3) into the appropriate anatomical location (e.g., prostate, pancreas) or subcutaneously in nude mice.
Once tumors are established, randomize mice into treatment groups: Vehicle control, TG-100435, and a positive control (e.g., Dasatinib).
Administer the compounds orally at predetermined doses and schedules.
Monitor tumor growth over time using calipers or in vivo imaging.
At the end of the study, harvest tumors for downstream analysis (e.g., Western blotting, immunohistochemistry) to confirm target engagement and assess pharmacodynamic effects.
Monitor for any signs of toxicity.
Data Presentation and Visualization
Clear and concise presentation of quantitative data is crucial for comparative analysis.
Table 3: Example Data Summary for In Vitro Studies
Compound
IC50 (µM) in Cell Line X (Proliferation)
% Apoptosis at IC50 (48h)
% Inhibition of Migration at IC50
TG-100435
TG100855
Dasatinib
Saracatinib
Vehicle
N/A
Table 4: Example Data Summary for In Vivo Studies
Treatment Group
Average Tumor Volume at Day 21 (mm³)
% Tumor Growth Inhibition
Vehicle
N/A
TG-100435 (Dose 1)
TG-100435 (Dose 2)
Dasatinib
Mandatory Visualizations
Diagrams are essential for illustrating complex biological processes and experimental workflows.
Caption: Simplified signaling pathway of Src kinase and the inhibitory action of TG-100435.
Caption: A logical workflow for the comprehensive evaluation of TG-100435.
By adhering to these guidelines, researchers can ensure their studies on TG-100435 are well-controlled, reproducible, and provide a solid foundation for objective comparisons with alternative therapeutic agents. This systematic approach will ultimately accelerate the translation of promising preclinical findings into clinical applications.
Independent Verification of TG-100435's Anti-Cancer Properties: A Data-Driven Comparison
An In-depth Analysis of a Multi-Targeted Tyrosine Kinase Inhibitor TG-100435 is a novel, orally active, multi-targeted protein tyrosine kinase inhibitor. Its mechanism of action involves the inhibition of several key kin...
Author: BenchChem Technical Support Team. Date: November 2025
An In-depth Analysis of a Multi-Targeted Tyrosine Kinase Inhibitor
TG-100435 is a novel, orally active, multi-targeted protein tyrosine kinase inhibitor. Its mechanism of action involves the inhibition of several key kinases implicated in cancer cell proliferation, survival, and angiogenesis. This guide provides an independent verification of its anti-cancer properties, offering a comparative analysis with other relevant therapies, detailed experimental methodologies, and a summary of available data.
Mechanism of Action: Targeting Key Oncogenic Pathways
TG-100435 exhibits its anti-cancer effects by targeting a specific array of protein tyrosine kinases. The inhibition constants (Kᵢ) of TG-100435 against its primary targets are summarized below.
Target Kinase
Inhibition Constant (Kᵢ) (nM)
Src
13
Lyn
13-64
Abl
13-64
Yes
13-64
Lck
13-64
EphB4
13-64
Data sourced from a 2007 study on the metabolism and pharmacokinetics of TG-100435.
A significant aspect of TG-100435's pharmacology is its in vivo conversion to a more potent N-oxide metabolite, TG100855. This metabolite is reported to be 2 to 9 times more potent than the parent compound, suggesting that the overall tyrosine kinase inhibition in animal models may be substantially increased after oral administration of TG-100435.
The signaling pathways affected by TG-100435 are central to many cancer types. The Src family kinases (Src, Lyn, Yes, Lck) are pivotal in regulating cell growth, adhesion, invasion, and survival. The Abl kinase is a key driver in certain leukemias, and EphB4 is involved in angiogenesis and tumor metastasis.
Figure 1: Simplified signaling pathway targeted by TG-100435.
Experimental Protocols
Detailed experimental data on the anti-cancer efficacy of TG-100435 is not extensively available in the public domain. However, based on its classification as a tyrosine kinase inhibitor, standard assays would be employed to verify its anti-cancer properties.
In Vitro Kinase Inhibition Assay:
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of TG-100435 against a panel of purified tyrosine kinases.
Methodology:
Recombinant human tyrosine kinases (e.g., Src, Abl, etc.) are incubated with a fluorescently-labeled peptide substrate and ATP.
TG-100435 is added in a range of concentrations.
The kinase activity is measured by quantifying the amount of phosphorylated substrate, typically through fluorescence resonance energy transfer (FRET) or a similar detection method.
IC₅₀ values are calculated by fitting the dose-response data to a sigmoidal curve.
Cell-Based Proliferation Assay:
Objective: To assess the effect of TG-100435 on the proliferation of various cancer cell lines.
Methodology:
Cancer cell lines (e.g., breast, lung, colon cancer) are seeded in 96-well plates.
Cells are treated with increasing concentrations of TG-100435 for a specified period (e.g., 72 hours).
Cell viability is determined using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a fluorescence-based assay like resazurin.
The concentration of TG-100435 that inhibits cell growth by 50% (GI₅₀) is calculated.
Figure 2: General experimental workflow for evaluating a novel anti-cancer compound.
Comparative Analysis: Positioning TG-100435 in the Therapeutic Landscape
Due to the limited availability of public data on the anti-cancer efficacy of TG-100435, a direct quantitative comparison with established drugs is challenging. However, based on its target profile, a qualitative comparison can be made with other multi-targeted tyrosine kinase inhibitors used in oncology.
This table highlights that other drugs with overlapping target profiles are already established in clinical practice for specific hematological malignancies. The potential of TG-100435 would depend on its efficacy in solid tumors where Src family kinases and EphB4 play a more prominent role, and its safety profile compared to existing therapies.
Conclusion and Future Directions
TG-100435 is a promising multi-targeted tyrosine kinase inhibitor with a pharmacologically interesting profile, particularly due to its potent active metabolite. Its ability to inhibit key drivers of cancer cell proliferation and survival suggests potential therapeutic utility. However, a comprehensive independent verification of its anti-cancer properties is currently hampered by the lack of publicly available preclinical and clinical efficacy data.
For a thorough evaluation, further research is required to:
Publish in vitro and in vivo studies detailing the anti-cancer effects of TG-100435 and TG100855 across a broad range of cancer types.
Conduct head-to-head comparative studies against current standard-of-care therapies that target similar pathways.
Elucidate the detailed safety and pharmacokinetic profile of TG-100435 in human subjects through well-designed clinical trials.
Without such data, the full potential of TG-100435 as an anti-cancer agent remains to be independently verified and established within the scientific and medical communities.
Safety & Regulatory Compliance
Safety
Proper Disposal Procedures for Laboratory Chemical Waste: A General Guide in the Absence of a Specific TG-100435 Safety Data Sheet
Disclaimer: A specific Safety Data Sheet (SDS) for a substance designated "TG-100435" could not be located in the public domain. The following information provides general guidance for the proper disposal of laboratory c...
Author: BenchChem Technical Support Team. Date: November 2025
Disclaimer: A specific Safety Data Sheet (SDS) for a substance designated "TG-100435" could not be located in the public domain. The following information provides general guidance for the proper disposal of laboratory chemical waste. It is imperative for personnel to locate the specific SDS for any chemical before handling and disposal to ensure safety and regulatory compliance. The procedures outlined below are based on established laboratory safety protocols and should be adapted to the specific hazards and properties of the chemical in use, as detailed in its SDS.
This guide is intended for researchers, scientists, and drug development professionals to provide essential safety and logistical information for the operational planning of chemical waste disposal.
I. General Principles of Laboratory Chemical Waste Disposal
Proper management of chemical waste is crucial to ensure the safety of laboratory personnel and the protection of the environment. The fundamental steps for handling chemical waste include identification, segregation, storage, and disposal.
Table 1: Key Stages of Chemical Waste Management
Stage
Description
Key Considerations
Identification
Characterize the waste based on its chemical composition and associated hazards (e.g., flammable, corrosive, reactive, toxic).
Consult the Safety Data Sheet (SDS) for hazard classification.
Segregation
Separate waste streams to prevent dangerous reactions.
Never mix incompatible chemicals. Use dedicated, clearly labeled containers for different waste categories.
Storage
Store chemical waste in appropriate, sealed containers in a designated and well-ventilated satellite accumulation area (SAA).
Containers must be in good condition, compatible with the waste, and properly labeled with a "Hazardous Waste" tag.
Disposal
Arrange for the collection and disposal of hazardous waste through the institution's Environmental Health and Safety (EHS) department or a licensed waste management contractor.
Never dispose of hazardous chemicals down the drain or in regular trash unless explicitly permitted by EHS for specific, neutralized, non-hazardous substances.
II. Step-by-Step Chemical Waste Disposal Protocol
The following protocol outlines a standard procedure for managing chemical waste in a laboratory setting.
Waste Determination:
As soon as a chemical is deemed a waste, a hazardous waste determination must be performed.[1]
Consult the chemical's SDS to identify its hazards.
Container Selection:
Choose a container that is compatible with the chemical waste. For instance, do not use metal cans for corrosive wastes.[1]
The container must be in good condition, with no leaks or cracks, and have a secure, screw-type lid.[1][2]
Labeling:
Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.[1][2]
The label must include the full chemical name(s) of the contents (no abbreviations), the accumulation start date, and the associated hazards.[2][3]
Accumulation and Storage:
Keep waste containers closed except when adding waste.[1][2]
Store liquid waste containers in secondary containment bins to catch any potential leaks.[1]
Segregate incompatible waste types in separate secondary containment.[1]
Store waste in a designated Satellite Accumulation Area (SAA).
Requesting Disposal:
Once the container is full or waste is no longer being generated, contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.
Table 2: Personal Protective Equipment (PPE) for Handling Chemical Waste
PPE Item
Specification
Purpose
Eye Protection
Safety glasses with side shields or splash goggles.
Protects eyes from chemical splashes.
Hand Protection
Gloves specific to the chemical being handled.
Prevents skin contact with hazardous materials.
Body Protection
Laboratory coat or other protective clothing.
Protects skin and clothing from contamination.
III. Experimental Workflow & Disposal Pathway
The following diagrams illustrate a typical experimental workflow that generates chemical waste and the subsequent disposal pathway.
Caption: Experimental Workflow Leading to Chemical Waste Generation and Disposal.
Caption: Decision Tree for Proper Chemical Waste Disposal.